alpha-L-Galactopyranose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
12772-65-5 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2R,3S,4R,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6+/m0/s1 |
InChI Key |
WQZGKKKJIJFFOK-SXUWKVJYSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Isomeric SMILES |
C([C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
melting_point |
163 - 165 °C |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
Elucidation of the α-L-Galactopyranose Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the analytical methodologies used to elucidate the structure of α-L-Galactopyranose. It covers the fundamental principles and experimental data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Introduction to α-L-Galactopyranose
α-L-Galactopyranose is the L-enantiomer of galactose, a monosaccharide sugar that is a constituent of many oligo- and polysaccharides. While D-galactose is more common in mammalian systems, L-galactose is found in certain natural products, including some bacterial polysaccharides and plant gums.[1] The precise structural determination of α-L-Galactopyranose is critical for understanding its biological function, for its use in synthetic chemistry, and for the development of carbohydrate-based therapeutics.
The pyranose form of L-galactose exists as two anomers, α and β, which differ in the stereochemistry at the anomeric carbon (C1). This guide focuses on the α-anomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for elucidating the structure of organic molecules in solution. For α-L-Galactopyranose, ¹H and ¹³C NMR provide information on the connectivity of atoms and the stereochemistry of the molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A general protocol for acquiring NMR spectra of a carbohydrate like α-L-Galactopyranose is as follows:
-
Sample Preparation :
-
Dissolve 1-10 mg of the α-L-Galactopyranose sample in 0.5-0.6 mL of a high-purity deuterated solvent, typically deuterium (B1214612) oxide (D₂O). D₂O is the most common solvent for carbohydrates due to their high polarity.[2]
-
Ensure the sample is fully dissolved by gentle vortexing. Sonication can be used cautiously to aid dissolution.[2]
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition :
-
Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR : A standard 1D proton experiment is performed. The spectral width should be set to encompass all proton signals (typically 0-10 ppm).
-
¹³C NMR : A proton-decoupled ¹³C experiment is performed. The spectral width should cover the entire carbon chemical shift range for carbohydrates (typically 50-110 ppm).[2]
-
2D NMR : To aid in the assignment of proton and carbon signals, various 2D NMR experiments are employed:
-
COSY (Correlation Spectroscopy) : Identifies proton-proton couplings within the spin system.
-
TOCSY (Total Correlation Spectroscopy) : Correlates all protons within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Correlates protons and carbons over two to three bonds.
-
-
¹H and ¹³C NMR Data
The following table summarizes the ¹H and ¹³C NMR chemical shifts for α-D-Galactopyranose in D₂O. As enantiomers, the NMR spectra of α-L-Galactopyranose and α-D-Galactopyranose are identical in an achiral solvent. The data presented is for an equilibrium mixture of anomers, with the signals corresponding to the α-anomer identified.[3][4]
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H-¹H Coupling Constants (J, Hz) |
| 1 | 5.25 | 95.04 | J₁,₂ = 3.5 - 4.0 |
| 2 | 3.85 | 71.18 | J₂,₃ = 10.0 |
| 3 | 3.91 | 71.98 | J₃,₄ = 3.4 |
| 4 | 4.08 | 72.10 | J₄,₅ = <1 |
| 5 | 3.97 | 73.17 | J₅,₆a = ~5.5, J₅,₆b = ~7.5 |
| 6a | 3.72 | 63.94 | J₆a,₆b = ~11.5 |
| 6b | 3.78 | 63.94 |
Note: The chemical shifts and coupling constants are approximate and can vary slightly depending on the experimental conditions (e.g., temperature, pH, concentration).
The small ³J(H1, H2) coupling constant of approximately 3.5-4.0 Hz is characteristic of an axial-equatorial relationship between H1 and H2, which confirms the α-anomeric configuration.[5]
Logical Flow for NMR Signal Assignment
Caption: Workflow for the assignment of NMR signals of α-L-Galactopyranose.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and obtain structural information from the resulting fragment ions.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation :
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water) for electrospray ionization (ESI) or prepare it for gas chromatography-mass spectrometry (GC-MS) by derivatization (e.g., trimethylsilylation).
-
-
Data Acquisition :
-
Full Scan MS : Acquire a full scan mass spectrum to determine the molecular weight of the parent ion.
-
Tandem MS (MS/MS or MSⁿ) : Select the parent ion and subject it to fragmentation using techniques like Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).[2][6] The resulting fragment ions are then mass-analyzed.
-
Mass Spectrometry Data
For α-L-Galactopyranose (molar mass: 180.16 g/mol ), common adducts observed in ESI-MS are [M+Na]⁺ (m/z 203.05), [M+K]⁺ (m/z 219.02), and in negative mode [M-H]⁻ (m/z 179.05).
The fragmentation of galactose is complex and can be influenced by the anomeric configuration and the ionization method. Key fragment ions arise from glycosidic bond cleavages and cross-ring cleavages.
| m/z (positive ion mode) | Proposed Fragment |
| 163 | [M+H - H₂O]⁺ |
| 145 | [M+H - 2H₂O]⁺ |
| 127 | [M+H - 3H₂O]⁺ |
| 117 | Cross-ring cleavage |
| 103 | Cross-ring cleavage |
| 85 | Cross-ring cleavage |
| 73 | Cross-ring cleavage |
Note: The observed fragments and their relative intensities can vary significantly with the experimental setup.
General Fragmentation Pathway in Mass Spectrometry
Caption: A simplified representation of the fragmentation of protonated α-L-Galactopyranose in MS/MS.
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles.
Experimental Protocol: X-ray Crystallography
-
Crystallization : Grow single crystals of α-L-Galactopyranose of suitable size and quality. This is often the most challenging step.
-
Data Collection : Mount a single crystal on a diffractometer and expose it to a beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement : The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.
X-ray Crystallography Data
The pyranose ring of α-D-Galactopyranose adopts a ⁴C₁ chair conformation. The following table summarizes key crystallographic parameters for α-D-Galactopyranose.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| a (Å) | 5.8999 |
| b (Å) | 7.8433 |
| c (Å) | 15.685 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Structure Elucidation Workflow
Caption: An integrated workflow for the structural elucidation of α-L-Galactopyranose.
Conclusion
The structure of α-L-Galactopyranose can be unequivocally determined through the combined application of NMR spectroscopy, mass spectrometry, and X-ray crystallography. NMR provides detailed information about the atomic connectivity and stereochemistry in solution. Mass spectrometry confirms the molecular weight and provides fragmentation patterns that are characteristic of the structure. X-ray crystallography, when single crystals are available, offers a precise three-dimensional structure in the solid state. Together, these techniques provide a comprehensive and unambiguous elucidation of the α-L-Galactopyranose structure, which is essential for its application in research and development.
References
An In-depth Technical Guide to the Core Chemical and Physical Properties of alpha-L-Galactopyranose
This guide provides a comprehensive overview of the fundamental chemical and physical properties of alpha-L-Galactopyranose, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental methodologies, and logical diagrams to facilitate a deeper understanding of this monosaccharide.
Chemical and Physical Properties
This compound is the L-enantiomer of alpha-D-Galactopyranose. It is a monosaccharide, a simple sugar, that exhibits specific chemical and physical characteristics. These properties are crucial for its identification, purification, and application in various scientific fields.
The quantitative properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Source |
| Appearance | White to Off-White Fine Crystalline Powder | [1] |
| Molecular Formula | C6H12O6 | [1][2][3] |
| Molecular Weight | 180.16 g/mol | [1][2][3] |
| Exact Mass | 180.06338810 Da | [2][3] |
| Melting Point | 163 - 167 °C | [1][3] |
| Boiling Point | 232.96 °C (rough estimate) | [1] |
| Solubility in Water | 50 mg/mL (clear, colorless solution) | [1] |
| Density | 1.2805 (rough estimate) | [1] |
Table 2: Chemical Identifiers and Descriptors
| Identifier/Descriptor | Value | Source |
| CAS Number | 12772-65-5 | [2][3] |
| IUPAC Name | (2R,3S,4R,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | [3] |
| Canonical SMILES | C(C1C(C(C(C(O1)O)O)O)O)O | [2] |
| Isomeric SMILES | C([C@H]1--INVALID-LINK--O)O)O">C@HO)O | [2] |
| InChI | InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6+/m0/s1 | [3] |
| XLogP3 | -2.6 | [2][3] |
| Hydrogen Bond Donor Count | 5 | [2] |
| Hydrogen Bond Acceptor Count | 6 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Complexity | 151 | [2] |
Experimental Protocols
Detailed methodologies for determining key physical properties of monosaccharides like this compound are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.
The melting point of a crystalline solid is a key indicator of its purity.[4] A pure substance typically has a sharp melting point range of 0.5-1.0°C.[5]
Apparatus:
-
Mortar and pestle (if sample is not a fine powder)[6]
-
Sample of this compound
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form.[7] If necessary, gently grind the crystals using a mortar and pestle.
-
Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample.[8] Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[8] To ensure tight packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop.[8] The packed sample height should be 2-3 mm.[8]
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.[5][7]
-
If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to get a preliminary range.[4][6]
-
For an accurate measurement, use a fresh sample and start heating at a medium rate until the temperature is about 20°C below the expected melting point.[8]
-
Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).[8]
-
Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[5]
-
-
Post-Measurement: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated container.[5]
Optical rotation is a characteristic property of chiral molecules. The specific rotation is a standardized value.
Apparatus:
-
Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)[9]
-
Volumetric flask
-
Analytical balance
-
Solvent (e.g., deionized water)
-
Sample of this compound
Procedure:
-
Solution Preparation:
-
Accurately weigh a specific mass (m) of this compound using an analytical balance.
-
Dissolve the sample in a known volume (V) of solvent (e.g., 100 mL of water) in a volumetric flask to achieve a specific concentration (c = m/V).[11]
-
-
Instrument Calibration (Zeroing):
-
Sample Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared this compound solution, then fill the cell with the solution, again avoiding air bubbles.[11]
-
Place the sample-filled cell into the polarimeter.
-
Measure the observed optical rotation (α) in degrees.[9] Modern digital polarimeters will provide a direct reading.[12]
-
-
Calculation of Specific Rotation:
-
Calculate the specific rotation, [α], using Biot's law:[9] [α] = α / (l × c) Where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in grams per milliliter (g/mL).
-
-
The temperature and the wavelength of the light source (usually the sodium D-line, 589 nm) should also be reported with the specific rotation value.
-
This protocol outlines a general method to determine the solubility of a sugar in water.
Apparatus:
-
Beakers or flasks
-
Stir plate and magnetic stir bar
-
Analytical balance
-
Graduated cylinders or volumetric pipettes
-
Temperature-controlled water bath or hot plate
Procedure:
-
Preparation:
-
Titration and Dissolution:
-
Reaching Saturation:
-
The saturation point is reached when a small amount of the added solid no longer dissolves, even after prolonged stirring.
-
-
Quantification:
-
Calculate the total mass of this compound that was dissolved in the known volume of water.
-
Express the solubility in terms of g/100 mL or mg/mL.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key logical relationships and experimental workflows relevant to this compound.
In aqueous solution, monosaccharides like L-galactose exist in an equilibrium between their alpha and beta anomeric forms and a small amount of the open-chain aldehyde form. This process is known as mutarotation and results in a change in the optical rotation of the solution over time until equilibrium is reached.[16]
This diagram outlines the sequential steps involved in determining the specific optical rotation of this compound.
References
- 1. chembk.com [chembk.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C6H12O6 | CID 439583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. thinksrs.com [thinksrs.com]
- 7. westlab.com [westlab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 10. quora.com [quora.com]
- 11. iitr.ac.in [iitr.ac.in]
- 12. youtube.com [youtube.com]
- 13. quora.com [quora.com]
- 14. youtube.com [youtube.com]
- 15. quora.com [quora.com]
- 16. Glucose - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Stereochemistry and Anomers of alpha-L-Galactopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of alpha-L-Galactopyranose, a monosaccharide of significant interest in glycobiology and drug development. This document details its structural properties, anomeric forms, and relevant metabolic pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.
Core Concepts in the Stereochemistry of L-Galactopyranose
L-Galactose is the C-4 epimer of L-glucose and the enantiomer of D-galactose.[1] In aqueous solutions, L-galactose, like other aldoses, exists predominantly in a cyclic pyranose form, resulting from the intramolecular hemiacetal formation between the aldehyde group at C1 and the hydroxyl group at C5. This cyclization creates a new stereocenter at C1, the anomeric carbon, giving rise to two diastereomers known as anomers: alpha (α) and beta (β).[2]
This compound is the anomer where the hydroxyl group on the anomeric carbon (C1) is in an axial position, oriented on the opposite side of the ring from the CH₂OH group (C6).[3] Conversely, in beta-L-Galactopyranose , the anomeric hydroxyl group is in an equatorial position, on the same side as the CH₂OH group. The interconversion between the α and β anomers in solution, a process known as mutarotation, results in an equilibrium mixture with a characteristic specific rotation.[4]
The pyranose ring of galactose typically adopts a stable chair conformation, designated as ⁴C₁ for the D-series and ¹C₄ for the L-series.[5] For L-galactopyranose, the ¹C₄ conformation is generally the most stable.
Quantitative Physicochemical Data
The following table summarizes key quantitative data for L-galactose and its anomers, providing a basis for comparison and characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₆ | [6] |
| Molecular Weight | 180.16 g/mol | [6] |
| Melting Point (L-Galactose) | 168-170 °C | [7] |
| Melting Point (this compound) | 163 - 165 °C | [3] |
| Density (Galactose) | 1.5 g/cm³ | [7] |
| Specific Rotation [α]ᴅ of α-D-Galactopyranose | +150.7° | [8] |
| Specific Rotation [α]ᴅ of β-D-Galactopyranose | +52.8° | [9] |
| Inferred Specific Rotation [α]ᴅ of α-L-Galactopyranose | -150.7° | Inferred |
| Inferred Specific Rotation [α]ᴅ of β-L-Galactopyranose | -52.8° | Inferred |
| Equilibrium Specific Rotation [α]ᴅ of D-Galactose in water | +80.2° | [9] |
| Inferred Equilibrium Specific Rotation [α]ᴅ of L-Galactose in water | -80.2° | Inferred |
Note on Inferred Values: The specific rotation of an L-enantiomer is equal in magnitude and opposite in sign to that of its corresponding D-enantiomer. The values for the L-anomers have been inferred based on this principle from the experimentally determined values for the D-anomers.
Experimental Protocols
Synthesis of L-Galactose from D-Galactose
This protocol outlines a representative multi-step chemical synthesis to obtain L-galactose from the more readily available D-galactose, based on established methodologies involving stereochemical inversion.[10]
Objective: To synthesize L-galactose by inverting the stereochemistry at all chiral centers of D-galactose. A common strategy involves a "head-to-tail" inversion, switching the functional groups at C1 and C6.
Materials:
-
D-Galactose
-
Protecting group reagents (e.g., acetic anhydride, pyridine, benzyl (B1604629) bromide)
-
Oxidizing agents (e.g., PCC, Swern oxidation reagents)
-
Reducing agents (e.g., NaBH₄)
-
Reagents for chain extension/modification (e.g., Wittig reagents, Grignard reagents)
-
Deprotection reagents (e.g., H₂/Pd, NaOMe)
-
Solvents (e.g., DCM, THF, Methanol)
-
Chromatography supplies (Silica gel, TLC plates)
Methodology:
-
Protection of Hydroxyl Groups: Protect all hydroxyl groups of D-galactose except for the primary alcohol at C6. This can be achieved through a series of protection steps, for instance, by first forming a di-O-isopropylidene acetal (B89532) at the 1,2 and 3,4 positions, followed by protection of the remaining hydroxyls.
-
Oxidation of C6: Selectively oxidize the primary alcohol at C6 to an aldehyde.
-
Chain Extension and Inversion at C5: Perform a chain extension reaction at the newly formed C6 aldehyde (e.g., a Wittig reaction) to introduce a new carbon atom. Subsequent stereoselective reduction will set the desired stereochemistry at C5 of the L-enantiomer.
-
Deprotection and Protection Strategy Adjustment: Selectively deprotect the anomeric position (C1) and protect the newly formed primary alcohol at the other end of the molecule.
-
Oxidation of C1 and Reduction to Alcohol: Oxidize the anomeric carbon to a carboxylic acid, followed by reduction to a primary alcohol. This completes the "head-to-tail" inversion of the carbon backbone.
-
Global Deprotection: Remove all protecting groups to yield L-galactose.
-
Purification: Purify the final product by column chromatography on silica (B1680970) gel.
Characterization: The final product should be characterized by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry.
-
Mass Spectrometry: To verify the molecular weight.
-
Polarimetry: To measure the specific rotation and confirm the L-configuration.
Anomeric Analysis by ¹H NMR Spectroscopy
Objective: To determine the ratio of α and β anomers of L-galactopyranose in an equilibrium mixture in solution.
Materials:
-
Sample of L-galactose
-
Deuterated solvent (e.g., D₂O)
-
NMR spectrometer
Methodology:
-
Sample Preparation: Dissolve a known amount of L-galactose in the deuterated solvent directly in an NMR tube.
-
Allow for Mutarotation: Let the solution stand at room temperature for several hours to ensure that the anomeric equilibrium is reached.
-
Data Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Spectral Analysis:
-
Identify the signals corresponding to the anomeric protons (H-1) of both the α and β anomers. The anomeric proton of the α-anomer typically resonates at a lower field (higher ppm) than that of the β-anomer.[2]
-
The coupling constant (J-value) between H-1 and H-2 is also diagnostic. For the α-anomer (axial H-1), a smaller J-value is expected, while the β-anomer (equatorial H-1) will show a larger J-value.[11]
-
Integrate the signals corresponding to the anomeric protons of both anomers.
-
-
Ratio Calculation: The ratio of the integrals of the anomeric proton signals directly corresponds to the molar ratio of the α and β anomers in the equilibrium mixture.
Visualizations
Stereochemical Relationships of L-Galactose
Caption: Stereochemical relationships between L-galactose and related monosaccharides.
Experimental Workflow for L-Galactose Synthesis
Caption: A generalized experimental workflow for the chemical synthesis of L-galactose from D-galactose.
Bacterial L-Galactose Metabolic Pathway
Caption: The core L-galactose metabolic pathway in the bacterium Bacteroides vulgatus.[7]
References
- 1. fiveable.me [fiveable.me]
- 2. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 3. This compound | C6H12O6 | CID 439583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Like glucose, galactose mutarotates when it dissolves in water. T... | Study Prep in Pearson+ [pearson.com]
- 5. cigs.unimo.it [cigs.unimo.it]
- 6. L-Galactose | C6H12O6 | CID 84996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Galactose: Structure, Functions & Importance in Chemistry [vedantu.com]
- 8. Solved The carbohydrate α-D-galactopyranose has a specific | Chegg.com [chegg.com]
- 9. Solved 6. Specific rotation, [α]D, is defined as the | Chegg.com [chegg.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
The Synthetic Challenge: A Guide to α-L-Galactopyranose Derivatives
For Researchers, Scientists, and Drug Development Professionals
L-Galactose, the rare enantiomer of the ubiquitous D-galactose, and its derivatives are of increasing interest in glycobiology and drug development. Their unique stereochemistry can significantly influence the biological activity, metabolic stability, and targeting capabilities of glycoconjugates. This technical guide provides an in-depth overview of the chemical synthesis of α-L-Galactopyranose derivatives, focusing on key methodologies, protecting group strategies, and experimental protocols.
Core Synthetic Strategies
The synthesis of α-L-galactopyranosides presents a significant stereochemical challenge. Several strategies have been developed to control the formation of the 1,2-cis-glycosidic linkage. These methods often involve the careful selection of glycosyl donors, acceptors, activating reagents, and protecting groups.
From Common Sugars: The "Head-to-Tail" Inversion
Stereoselective Glycosylation Methods
Achieving high α-selectivity in the formation of the glycosidic bond is paramount. Several methodologies have been developed to this end:
-
Catalyst-Controlled Glycosylation: The use of specific Lewis acid catalysts can direct the stereochemical outcome of the glycosylation reaction. For instance, rare earth metal triflates, such as hafnium triflate (Hf(OTf)₄), have been shown to promote the formation of α-glycosides of N-acetylgalactosamine (GalNAc).[3] In contrast, other catalysts like scandium triflate (Sc(OTf)₃) can favor the β-anomer.[3] Cooperative catalytic systems, such as the combination of a silver salt (e.g., Ag₂SO₄) and a Lewis acid (e.g., Bi(OTf)₃), have also been employed for the stereoselective synthesis of α-galactosides from galactosyl chlorides.[4]
-
Protecting Group-Directed Glycosylation: The nature and position of protecting groups on the glycosyl donor can significantly influence the stereoselectivity of the glycosylation. Remote participation of an acyl group at the C4 position of a galactose donor can favor the formation of the α-glycoside.[5] For example, a pivaloyl (Piv) protecting group at the C4 position has been shown to lead to increased α-selectivity.[5] In contrast, protecting groups at the C6 position generally do not exert the same α-directing effect.[5] The use of a 4,6-O-benzylidene protecting group is another common strategy to influence the stereochemical outcome.[6]
-
Glycosyl Donors: The choice of the leaving group at the anomeric center of the glycosyl donor is crucial. Common glycosyl donors include glycosyl halides (bromides and chlorides), trichloroacetimidates, and thioglycosides.[4][7][8][9] Each type of donor requires specific activation conditions to achieve the desired stereoselectivity.
Protecting Group Strategies
The regioselective protection and deprotection of hydroxyl groups are fundamental to the successful synthesis of complex carbohydrate structures.[10][11] The inherent differences in the reactivity of the various hydroxyl groups in galactose can be exploited for selective protection.[10]
-
Primary vs. Secondary Hydroxyls: The primary hydroxyl group at C6 is sterically less hindered and more nucleophilic than the secondary hydroxyl groups at C2, C3, and C4. This allows for the regioselective introduction of bulky protecting groups, such as trityl (Tr) or silyl (B83357) ethers (e.g., TBDMS, TBDPS), at the C6 position.[10]
-
Orthogonal Protecting Groups: The use of orthogonal protecting groups, which can be removed under different reaction conditions, is essential for the sequential modification of the galactose scaffold.[10] A common set of protecting groups includes:
-
Benzyl (Bn) ethers: Stable to a wide range of conditions and typically removed by catalytic hydrogenation.
-
Acetyl (Ac) and Benzoyl (Bz) esters: Introduced under basic conditions and removed by base-catalyzed hydrolysis (e.g., Zemplén deacetylation with sodium methoxide (B1231860) in methanol).
-
Silyl ethers (e.g., TBDMS, TIPS): Cleaved by fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).
-
Benzylidene acetals: Used to protect 1,3- or 1,2-diols, such as the 4,6-hydroxyls, and are removed under acidic conditions.
-
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of α-L-Galactopyranose derivatives.
Protocol 1: Hf(OTf)₄-Promoted α-Glycosylation of Per-acetylated GalNAc[4]
This protocol describes the synthesis of 5-chloro-1-pentanol-GalNAc with α-selectivity using hafnium triflate as a catalyst.
Materials:
-
Per-acetylated N-acetylgalactosamine (Donor 1)
-
5-chloro-1-pentanol (B147386) (Acceptor 3)
-
Hafnium(IV) trifluoromethanesulfonate (B1224126) (Hf(OTf)₄)
-
Dry 1,2-dichloroethane (B1671644) (DCE)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve Donor 1 (500 mg, 1.28 mmol) and Hf(OTf)₄ (0.64 mmol) in dry DCE (20 mL) under a nitrogen atmosphere.
-
Add 5-chloro-1-pentanol (0.40 mL, 3.85 mmol) to the mixture.
-
Reflux the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding Et₃N.
-
Dilute the reaction mixture with CH₂Cl₂ and wash the organic layer with saturated NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the α-glycoside.
Protocol 2: Synthesis of a C-linked α-Galactosyl Derivative[13]
This protocol details the synthesis of (3',4',6'-tri-O-benzyl-2'-(tert-butoxycarbonyl)oxy-α-D-galactosyl)ethene.
Materials:
-
α-Gal-C-ethene 1 (81.7 mg, 0.182 mmol)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (99.3 mg, 0.455 mmol)
-
Triethylamine (NEt₃) (76 μL, 0.55 mmol)
-
4-Dimethylaminopyridine (DMAP) (2.2 mg, 0.018 mmol)
-
Silica gel
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
Dissolve α-Gal-C-ethene 1 in acetonitrile (1.0 mL) under an argon atmosphere at room temperature.
-
Add Boc₂O, NEt₃, and DMAP to the reaction mixture.
-
Stir the reaction for 2 hours.
-
Evaporate the reaction mixture onto silica gel (4 g).
-
Purify the product by flash column chromatography using a gradient of 5–10% EtOAc in hexanes to yield the desired product.
Protocol 3: Head-to-Tail Inversion for L-Galactose Synthesis[1]
This protocol outlines the key steps for converting a D-sugar into an L-sugar derivative.
Key Transformations:
-
Preparation of Silyl Enol Ether: Convert the starting D-mannose derivative to its corresponding silyl enol ether at the C1 position.
-
Oxidation and Reduction at C1: Perform an oxidation (e.g., with ozone) followed by a reduction (e.g., with sodium triacetoxyborohydride) of the silyl enol ether to introduce the desired functional group at C1.
-
Oxidative Decarboxylation at C5: Mediate oxidative decarboxylation at C5 using lead(IV) tetraacetate. This is a crucial step that inverts the stereochemistry at C5, leading to the L-configuration.
-
Final Product: The resulting product is the desired L-galactose derivative, which can be further modified as needed.
Quantitative Data Summary
The following tables summarize quantitative data from representative synthetic procedures.
| Entry | Glycosyl Donor | Glycosyl Acceptor | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| 1 | Per-acetylated GalNAc | 5-chloro-1-pentanol | Hf(OTf)₄ (50) | 1,2-C₂H₄Cl₂ | Reflux | - | - | - | [3] |
| 2 | Per-acetylated GalNAc | 5-chloro-1-pentanol | Sc(OTf)₃ (50) | 1,2-C₂H₄Cl₂ | 90 | 12 | 90 (β) | - | [3] |
| 3 | Galactosyl Chloride 5 | Acceptor 14 | Ag₂SO₄/Bi(OTf)₃ | - | - | - | 95 | 9-12.5:1 | [4] |
| 4 | Galactosyl Chloride 6 | Acceptor 13 | Ag₂SO₄/Bi(OTf)₃ | - | - | - | 50-53 | 12.5-14:1 | [4] |
Table 1: Stereoselective Glycosylation Reactions.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| D-Glucose Derivative | Head-to-tail inversion | L-Glucose Derivative | 31 (overall) | |
| D-Mannose Derivative | Head-to-tail inversion | L-Galactose Derivative | 15 (overall) | |
| α-Gal-C-ethene 1 | Boc₂O, NEt₃, DMAP | Boc-protected C-glycoside | quantitative | [12] |
Table 2: Synthesis of L-Galactose and C-Glycoside Derivatives.
Visualizing Synthetic Pathways
The following diagrams illustrate key synthetic workflows and logical relationships in the synthesis of α-L-Galactopyranose derivatives.
Caption: General workflow for α-L-Galactopyranoside synthesis.
Caption: Protecting group strategy for regioselective glycosylation.
Conclusion
The chemical synthesis of α-L-Galactopyranose derivatives is a complex but achievable goal for researchers in drug development and glycobiology. By carefully selecting synthetic strategies, including the source of the L-galactose core, the method of stereoselective glycosylation, and a robust protecting group scheme, a wide variety of these valuable compounds can be accessed. The protocols and data presented in this guide offer a foundation for the rational design and execution of synthetic routes to novel α-L-galactoconjugates with potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates [frontiersin.org]
- 4. Expanding the scope of stereoselective α-galactosylation using glycosyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Glycosylation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of disaccharide glycosyl donors suitable for introduction of the beta-D-Gal p-(1-->3)-alpha-and-beta-D-Gal pNAc groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective Synthesis of Aryl-α-L-Fucopyranosides via Trichloroacetimidates | Semantic Scholar [semanticscholar.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Protecting Group Manipulations in Carbohydrate Synthesis [ouci.dntb.gov.ua]
- 12. Synthesis of C-linked α-Gal and α-GalNAc-1’-hydroxyalkanes by way of C2 functionality transfer - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Natural Sources and Occurrence of α-L-Galactopyranose
Abstract: L-galactose, the C-4 epimer of D-glucose, is a monosaccharide that is relatively rare in nature compared to its D-enantiomer.[1] Despite its scarcity, α-L-Galactopyranose, a cyclic form of L-galactose, is a crucial component of various glycoconjugates and polysaccharides in a range of organisms, from marine life to terrestrial plants. It also plays a vital role as an intermediate in key metabolic pathways, such as the biosynthesis of ascorbic acid in plants.[1][2] This technical guide provides a comprehensive overview of the natural sources, occurrence, and quantitative prevalence of α-L-Galactopyranose. It details experimental protocols for its isolation and analysis and includes visualizations of relevant biochemical pathways and experimental workflows to serve as a valuable resource for researchers in carbohydrate chemistry, natural product discovery, and drug development.
Natural Sources and Occurrence
While D-sugars are predominant in biological systems, L-sugars like L-galactose have unique and critical functions.[1][3] α-L-Galactopyranose is found as a structural element in complex carbohydrates and as a metabolic intermediate. Its distinct stereochemistry governs its interactions with enzymes and its integration into glycoconjugates.[1]
Marine Algae
Red seaweeds (Rhodophyta) are a significant source of L-galactose. It is a constituent of sulfated galactans, which include commercially important polysaccharides like agar (B569324) and carrageenan.[1][4] In agarose, a primary component of agar, the repeating disaccharide unit is composed of D-galactose and 3,6-anhydro-L-galactopyranose.[1][5] The L-galactose precursor is enzymatically converted to form this anhydro-sugar.[1] The specific ratio of D- to L-galactose and its derivatives can differ among various species of red algae.[1] Polysaccharides from unicellular red algae have also been found to contain L-galactopyranose linked to glucuronic acid.[6]
Marine Invertebrates
L-galactose has been identified in marine invertebrates, notably in a non-polymeric form. A saponin, 6'-O-acetyl-3β-pregna-5,20-dienyl-α-L-galactopyranoside, was isolated from the marine octocoral Muricea c.f. purpurea.[1][3] This discovery marked the first report of L-galactose in a non-polymeric natural product.[1][3] Additionally, L-galactose has been detected in sulfated glycoproteins from soft corals and in polysaccharides of tunicates.[1][3]
Animals
Certain animal species feature glycoconjugates containing L-galactose. A well-known example is the galactogen in some snails, a polysaccharide that functions as an energy reserve in their albumen glands and eggs.[1] This galactogen is composed of both D- and L-galactose units.[1]
Plants
In the plant kingdom, L-galactose is a key intermediate in the primary pathway for the biosynthesis of L-ascorbic acid (Vitamin C).[2] This pathway, known as the L-galactose pathway, is crucial for plant development and stress response.[2] L-galactose has also been found as a component of polysaccharides in some plants.[3] For instance, polysaccharides from Hovenia dulcis have been shown to contain α-L-Araf-(1→ and β-D-Galp-(1→ linkages, indicating the presence of L-arabinose and D-galactose, and other complex structures.[7] While this specific example doesn't confirm L-galactose, plant polysaccharides are a known source.[3]
Quantitative Data on α-L-Galactopyranose Occurrence
The following table summarizes the quantitative data on the occurrence of L-galactose in various natural sources.
| Organism/Source | Biomolecule | D/L-Galactose Ratio | Reference(s) |
| Slug (Vaginulus alte) | Galactan (Polysaccharide) | 3:1 (75% D, 25% L) | [1] |
| Snail (Helix pomatia) | Galactogen (Polysaccharide) | ~6:1 | [1] |
Biosynthesis of L-Ascorbic Acid in Plants (L-Galactose Pathway)
In plants, L-ascorbic acid is synthesized from GDP-D-mannose via the L-galactose pathway. This pathway involves a series of enzymatic conversions where L-galactose is a critical intermediate.
Caption: The L-galactose pathway for ascorbic acid biosynthesis in plants.[2]
Experimental Protocols
Isolation of α-L-Galactosyl Saponin from Marine Octocoral (Muricea c.f. purpurea)
This protocol is based on the first reported isolation of a non-polymeric natural product containing L-galactose.[3]
Caption: Workflow for the isolation of α-L-galactosyl saponin.[3]
Methodology Details:
-
Extraction: Fresh specimens (0.9 kg) of Muricea c.f. purpurea were soaked in methanol, homogenized, and filtered. The remaining residue was washed sequentially with methanol and dichloromethane. The extracts were then combined and concentrated under vacuum at 25°C to yield the crude extract.[3]
-
Partitioning: The crude extract was subjected to solvent-solvent partitioning to separate compounds based on polarity. This involved partitioning between hexane and a methanol/water mixture, followed by partitioning of the aqueous phase between dichloromethane and a methanol/water mixture to obtain the DCM-soluble fraction.[3]
-
Chromatography: The DCM-soluble fraction was purified using Vacuum Liquid Chromatography (VLC) on a silica gel column with a hexane/ethyl acetate (B1210297) gradient. Fractions containing the target compound were further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column using a methanol/water mobile phase to yield the pure saponin.[3]
-
Structure Elucidation: The structure of the isolated compound was determined using High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESI-TOF MS) and various 1D and 2D Nuclear Magnetic Resonance (NMR) experiments. The absolute stereochemistry of the L-galactose moiety was confirmed through circular dichroism (CD) analysis of its perbenzoylated derivative.[3]
General Protocol for Monosaccharide Composition Analysis of Polysaccharides
This protocol outlines a standard procedure for determining the presence and quantity of L-galactose in polysaccharide samples.
-
Acid Hydrolysis: The polysaccharide sample is hydrolyzed to its constituent monosaccharides. A common method is treatment with 2 M trifluoroacetic acid (TFA) at 121°C for 2 hours.
-
Derivatization: The resulting monosaccharides are chemically derivatized to make them volatile for gas chromatography (GC) analysis. A typical method is the preparation of alditol acetates, which involves reduction with sodium borohydride (B1222165) followed by acetylation with acetic anhydride. This procedure creates chiral derivatives that can be separated.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The derivatized monosaccharides are separated and identified by GC-MS. The retention times are compared to those of authentic D- and L-galactose standards that have undergone the same derivatization process. The separation of D and L enantiomers is achieved using a chiral capillary column.
-
Quantification: The amount of each monosaccharide, including L-galactose, is determined by integrating the peak areas from the gas chromatogram and comparing them to a standard curve generated from known concentrations of the standards.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. repository.si.edu [repository.si.edu]
- 4. researchgate.net [researchgate.net]
- 5. lndcollege.co.in [lndcollege.co.in]
- 6. Structure of 3-O-(alpha-D-glucopyranosyluronic acid)-L-galactopyranose, an aldobiouronic acid isolated from the polysaccharides of various unicellular red algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent advances in natural polysaccharides for type 2 diabetes management: sources, structural characteristics, and mechanistic insights [frontiersin.org]
The Biological Role of α-L-Galactopyranose in Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-L-Galactopyranose, an enantiomer of the more common D-galactose, plays distinct and vital roles in the metabolic pathways of various organisms, ranging from bacteria to higher plants. While not a central player in mammalian energy metabolism, its metabolic fates are of significant interest for understanding bacterial niche adaptation and plant physiology, with implications for drug development and crop improvement. In plants, the L-galactose pathway is the primary route for the biosynthesis of L-ascorbic acid (Vitamin C), a crucial antioxidant and enzyme cofactor. In certain gut bacteria, a specific catabolic pathway enables the utilization of L-galactose as a carbon source. This technical guide provides a comprehensive overview of the known metabolic pathways involving this compound, detailed experimental protocols for the characterization of key enzymes, and a summary of quantitative data. Furthermore, it explores the downstream signaling implications of L-galactose metabolism, primarily through the action of L-ascorbic acid in plants.
Introduction to α-L-Galactopyranose Metabolism
This compound is the alpha anomer of L-galactose in its pyranose ring form.[1][2][3] Unlike its D-enantiomer, L-galactose is not a primary dietary sugar for most organisms and its metabolic pathways are distinct from the well-characterized Leloir pathway for D-galactose metabolism.[4] The biological significance of α-L-Galactopyranose is primarily understood in two contexts: as a key intermediate in the biosynthesis of L-ascorbic acid in plants (the Smirnoff-Wheeler pathway) and as a substrate for a unique catabolic pathway in some gut microbiota.[4][5]
Metabolic Pathways of α-L-Galactopyranose
The L-Galactose Pathway for Ascorbic Acid Biosynthesis in Plants
The Smirnoff-Wheeler pathway is the predominant route for L-ascorbic acid (Vitamin C) biosynthesis in higher plants.[5][6] This pathway originates from D-mannose-1-phosphate and proceeds through a series of enzymatic reactions to produce L-ascorbate. L-galactose is a critical intermediate in this pathway.
The key enzymatic steps are:
-
GDP-D-mannose pyrophosphorylase (GMP) : Converts D-mannose-1-phosphate and GTP to GDP-D-mannose.
-
GDP-D-mannose-3',5'-epimerase (GME) : Catalyzes the epimerization of GDP-D-mannose to GDP-L-galactose.[7]
-
GDP-L-galactose phosphorylase (GGP / VTC2/VTC5) : Converts GDP-L-galactose to L-galactose-1-phosphate. This is considered a key regulatory step.[8]
-
L-galactose-1-phosphate phosphatase (GPP / VTC4) : Dephosphorylates L-galactose-1-phosphate to yield L-galactose.[3]
-
L-galactose dehydrogenase (L-GalDH) : Oxidizes L-galactose to L-galactono-1,4-lactone.[9][10]
-
L-galactono-1,4-lactone dehydrogenase (GLDH) : Catalyzes the final step, the oxidation of L-galactono-1,4-lactone to L-ascorbic acid.[11][12]
L-Galactose Catabolic Pathway in Bacteroides vulgatus
The gut bacterium Bacteroides vulgatus possesses a recently discovered three-enzyme pathway to catabolize L-galactose, converting it into intermediates of central metabolism.[4]
The enzymatic steps are:
-
L-galactose dehydrogenase : Oxidizes L-galactose to L-galactono-1,5-lactone.
-
L-galactono-1,5-lactonase : Hydrolyzes L-galactono-1,5-lactone to L-galactonate.
-
L-galactonate dehydrogenase : Oxidizes L-galactonate to D-tagaturonate, which then enters the D-glucuronate and D-galacturonate degradation pathways to yield pyruvate (B1213749) and D-glyceraldehyde.[4]
Signaling Roles
Direct signaling roles for α-L-Galactopyranose have not been extensively documented. However, its metabolic product in plants, L-ascorbic acid, is a well-known signaling molecule involved in various physiological processes.
L-Ascorbic Acid Signaling in Plants
L-ascorbic acid acts as a redox sensor and signaling molecule that influences plant growth, development, and stress responses.[3] It modulates gene expression and interacts with hormonal signaling pathways, including those of auxins, gibberellins, abscisic acid, and ethylene.[13] For instance, the redox state of the ascorbate (B8700270) pool can influence the cell cycle and the expression of defense-related genes.
Quantitative Data
The following tables summarize the available kinetic data for the key enzymes in the plant ascorbate biosynthesis and bacterial L-galactose catabolism pathways.
Table 1: Kinetic Parameters of Enzymes in the Plant Ascorbate Biosynthesis Pathway
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| L-galactose dehydrogenase (L-GalDH) | Arabidopsis thaliana | L-galactose | 80 | - | [9] |
| L-galactose dehydrogenase (L-GalDH) | Spinacia oleracea (Spinach) | L-galactose | 116.2 ± 3.2 | - | [14] |
| L-galactose-1-phosphate phosphatase (GPP/VTC4) | Actinidia deliciosa (Kiwifruit) | L-galactose-1-phosphate | 20-40 | - | [3][5] |
| L-galactono-1,4-lactone dehydrogenase (GLDH) | Arabidopsis thaliana | L-galactono-1,4-lactone | 170 | 134 | [12] |
Table 2: Kinetic Parameters of Enzymes in the Bacteroides vulgatus L-Galactose Catabolic Pathway
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| L-galactose dehydrogenase | L-galactose | - | 21 | 2.0 x 105 | [15] |
| L-galactonate dehydrogenase | L-galactonate | - | 0.6 | 1.7 x 104 | [15] |
| L-galactonate dehydrogenase (reverse reaction) | D-tagaturonate | - | 90 | 1.6 x 105 | [15] |
Experimental Protocols
Assay for L-galactose Dehydrogenase (L-GalDH) Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of L-GalDH by monitoring the formation of NADH.[10]
Materials:
-
100 mM Tris-HCl buffer, pH 8.5-9.0
-
10 mM NAD+ solution
-
100 mM L-galactose solution
-
Purified or partially purified L-GalDH enzyme solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
850 µL Tris-HCl buffer
-
100 µL NAD+ solution
-
-
Add 50 µL of the enzyme solution and mix gently.
-
Initiate the reaction by adding 50 µL of the L-galactose solution.
-
Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm for 5 minutes.
-
The rate of NADH formation can be calculated using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).
Assay for L-galactono-1,4-lactone Dehydrogenase (GLDH) Activity
This assay measures the activity of GLDH by monitoring the reduction of cytochrome c.[16]
Materials:
-
Mitochondrial protein extract
-
100 mM Phosphate buffer, pH 7.2
-
1 mM Cytochrome c (from horse heart)
-
10 mM L-galactono-1,4-lactone
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
900 µL Phosphate buffer
-
50 µL Cytochrome c solution
-
-
Add 20-50 µg of mitochondrial protein extract and mix.
-
Initiate the reaction by adding 50 µL of L-galactono-1,4-lactone solution.
-
Monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
The rate of reaction can be calculated using the molar extinction coefficient for reduced cytochrome c (21.1 mM-1cm-1).
General Experimental Workflow for Metabolite Analysis
The following diagram illustrates a general workflow for the analysis of metabolites, such as L-galactose and its derivatives, in plant tissues.
Conclusion
The biological role of this compound, while not as central as its D-isomer in many organisms, is of significant scientific interest. Its involvement in the biosynthesis of the essential antioxidant L-ascorbic acid in plants highlights its importance in plant physiology and offers targets for crop biofortification. Furthermore, the discovery of a unique catabolic pathway in gut bacteria sheds light on the metabolic versatility of the microbiome and may present novel avenues for understanding host-microbe interactions. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further explore the metabolic and potential signaling roles of this intriguing L-sugar. Future research may yet uncover direct signaling functions for this compound or its immediate derivatives, expanding our understanding of its biological significance.
References
- 1. The Sugar-Signaling Hub: Overview of Regulators and Interaction with the Hormonal and Metabolic Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic and diverse sugar signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. A highly specific L-galactose-1-phosphate phosphatase on the path to ascorbate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal Structures of Arabidopsis thaliana GDP-D-Mannose Pyrophosphorylase VITAMIN C DEFECTIVE 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | GDP-Mannose 3,5-Epimerase: A View on Structure, Mechanism, and Industrial Potential [frontiersin.org]
- 8. Multi-regulated GDP-l-galactose phosphorylase calls the tune in ascorbate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Structural Characterization of L-Galactose Dehydrogenase: An Essential Enzyme for Vitamin C Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Galactonolactone dehydrogenase - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. l-Galactose Metabolism in Bacteroides vulgatus from the Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Deep Dive into the Stereochemical Dichotomy of Galactose: A Comparative Analysis of α-L- and α-D-Galactopyranose
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Galactose, a C-4 epimer of glucose, is a fundamental monosaccharide in glycobiology. Its existence in two enantiomeric forms, α-L-Galactopyranose and α-D-Galactopyranose, presents a fascinating case of stereochemical influence on biological function. While structurally mirror images, these molecules exhibit distinct metabolic fates, enzymatic interactions, and roles in cellular processes. This technical guide provides a comprehensive comparison of α-L- and α-D-Galactopyranose, delving into their physicochemical properties, metabolic pathways, and enzymatic specificities. Detailed experimental protocols for their synthesis, separation, and analysis are provided, alongside visual representations of key biological pathways to facilitate a deeper understanding for researchers in drug development and the broader scientific community.
Introduction
The chirality of monosaccharides is a critical determinant of their biological activity. As enantiomers, α-L-Galactopyranose and α-D-Galactopyranose share identical chemical formulas and connectivity but differ in the three-dimensional arrangement of their constituent atoms. This seemingly subtle difference has profound implications for their recognition by enzymes, receptors, and other biomolecules.
α-D-Galactopyranose is the more common and biologically integrated of the two enantiomers, playing a central role in energy metabolism through the well-established Leloir pathway. It is a key component of lactose, the primary sugar in milk, and a constituent of numerous glycoproteins and glycolipids.
In contrast, α-L-Galactopyranose is less abundant in nature but holds significant biological roles. It is a crucial intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in plants and is found in certain bacterial and marine invertebrate polysaccharides. Recent discoveries have also elucidated a unique metabolic pathway for L-galactose in gut microbiota, highlighting its potential impact on human health.
This guide aims to provide a detailed, comparative analysis of these two enantiomers, equipping researchers with the foundational knowledge and practical methodologies to investigate their distinct roles in biological systems.
Physicochemical Properties: A Tale of Two Enantiomers
The enantiomeric relationship between α-L- and α-D-Galactopyranose dictates that they have identical physical properties such as melting point, boiling point, and solubility. However, their interaction with plane-polarized light is equal in magnitude but opposite in direction.
| Property | α-L-Galactopyranose | α-D-Galactopyranose |
| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ |
| Molecular Weight | 180.16 g/mol | 180.16 g/mol |
| Melting Point | 163-165 °C[1] | 168-170 °C[2] |
| Specific Rotation ([α]D) | Negative value (literature values vary) | +150.7° (initial)[3][4] |
| Solubility in Water | Soluble | Soluble |
| Appearance | White crystalline powder | White crystals |
Metabolic Pathways: Divergent Fates
The metabolic pathways of α-L- and α-D-Galactopyranose are starkly different, underscoring the high stereospecificity of metabolic enzymes.
The Leloir Pathway: The Central Route for α-D-Galactopyranose Metabolism
The primary metabolic route for α-D-Galactopyranose in most organisms, including humans, is the Leloir pathway. This series of enzymatic reactions converts α-D-galactose into glucose-1-phosphate, which can then enter glycolysis for energy production or be used for glycogen (B147801) synthesis.
The key enzymatic steps are:
-
Mutarotation: β-D-galactose is converted to α-D-galactose by galactose mutarotase.
-
Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose to galactose-1-phosphate.
-
Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) converts galactose-1-phosphate to UDP-galactose.
-
Epimerization: UDP-galactose 4-epimerase (GALE) converts UDP-galactose to UDP-glucose.
References
α-L-Galactopyranose: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of α-L-Galactopyranose, a key carbohydrate intermediate with significant roles in plant biology and potential applications in drug development. This document is intended for researchers, scientists, and professionals in the fields of carbohydrate chemistry, biochemistry, and pharmaceutical sciences, offering a centralized resource for its chemical identity, biological significance, and relevant experimental methodologies.
Chemical Identifiers and Properties
α-L-Galactopyranose is the L-enantiomer of the more common α-D-Galactopyranose. Its distinct stereochemistry is the basis for its unique biological roles. Below is a summary of its key chemical identifiers and physical properties.
| Identifier Type | Value | Citation |
| CAS Number | 12772-65-5 | [1] |
| PubChem CID | 439583 | [1] |
| Molecular Formula | C6H12O6 | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| IUPAC Name | (2R,3S,4R,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
| InChI | InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6+/m0/s1 | |
| InChIKey | WQZGKKKJIJFFOK-SXUWKVJYSA-N | |
| Canonical SMILES | C([C@H]1--INVALID-LINK--O)O)O">C@HO)O | |
| Physical Description | Solid | |
| Melting Point | 163 - 165 °C | |
| Synonyms | ALPHA-L-GALACTOPYRANOSE, L-Galactose | [1] |
Biological Significance: The Smirnoff-Wheeler Pathway
In contrast to D-galactose, which is primarily metabolized through the Leloir pathway for energy production, L-galactose plays a crucial role in the biosynthesis of L-ascorbic acid (Vitamin C) in higher plants.[2] This metabolic route is known as the Smirnoff-Wheeler pathway, where α-L-Galactopyranose serves as a key intermediate.[2] The pathway begins with D-glucose-6-phosphate and proceeds through a series of enzymatic reactions to yield L-ascorbic acid, a vital antioxidant in plants.[2]
Experimental Protocols
Detailed, publicly available protocols for the specific synthesis and purification of α-L-Galactopyranose are not readily found in the literature. However, general methodologies for the synthesis of L-galactose-containing oligosaccharides and the analysis of L-sugars provide a foundational approach for researchers.
General Workflow for Chemical Synthesis of L-Galactose-Containing Oligosaccharides
The chemical synthesis of oligosaccharides containing L-galactose typically involves the preparation of a protected L-galactosyl donor, which is then reacted with a suitable acceptor molecule. This is followed by deprotection steps to yield the final oligosaccharide.[3]
Methodology:
-
Preparation of L-Galactosyl Donor: L-galactose is first converted into a suitable glycosyl donor, such as a thioglycoside, by introducing a leaving group at the anomeric position and protecting the hydroxyl groups.
-
Preparation of Protected Acceptor: The acceptor molecule, which can be another monosaccharide or an oligosaccharide, is prepared with appropriate protecting groups to ensure regioselective glycosylation.
-
Glycosylation Reaction: The L-galactosyl donor and the protected acceptor are reacted in the presence of a promoter, such as N-iodosuccinimide (NIS) and triflic acid (TfOH), at low temperatures to form the desired glycosidic linkage.[3]
-
Purification: The resulting protected oligosaccharide is purified using column chromatography.
-
Deprotection: The protecting groups are removed in a stepwise manner, for example, through deacetylation followed by hydrogenolysis, to yield the final L-galacto-oligosaccharide.[3]
-
Final Purification: The final product is purified to homogeneity.
Purification of L-Galactose Derivatives
The purification of L-galactose and its derivatives often involves chromatographic techniques. For instance, in the enzymatic production of 3,6-anhydro-L-galactose from agarose (B213101), the final product is purified from D-galactose using adsorption and gel permeation chromatography.[4] A patent also describes a method for purifying 3,6-anhydro-L-galactose by using microorganisms that selectively metabolize the contaminating D-galactose.[5]
Analytical Methodology: ¹H NMR Spectroscopy for Enantiomeric Differentiation
Distinguishing between L- and D-galactose is crucial for confirming the stereochemistry of synthetic products and for analyzing biological samples. A ¹H NMR spectroscopy method has been developed for this purpose.
Protocol:
-
Derivatization: The galactose enantiomers are reacted with L-cysteine methyl ester hydrochloride in deuterated pyridine (B92270) directly in an NMR tube. This reaction forms diastereomeric thiazolidine (B150603) derivatives.[6]
-
¹H NMR Analysis: The ¹H NMR spectra of the resulting diastereomers will exhibit distinct chemical shifts and coupling constants for the anomeric proton (H-2).
This method provides a direct and reliable way to determine the enantiomeric composition of galactose samples.
Applications in Drug Development
L-sugars, including L-galactose, are of significant interest in drug development due to their potential to form novel therapeutics with improved properties.[7]
-
L-Nucleoside Analogues: L-sugars are integral components in the synthesis of L-nucleoside analogues, which have shown potent antiviral and anticancer activities. The unnatural stereochemistry of these analogues can lead to increased metabolic stability and reduced toxicity compared to their D-counterparts.[7]
-
Targeted Drug Delivery: Galactose and its derivatives can be used in drug delivery systems. Galactosylated prodrugs have been developed to target specific cell receptors, such as the asialoglycoprotein receptor on hepatocytes, enabling targeted drug delivery to the liver.[7][8]
-
Bioactive Molecules: L-galactose is a component of various bioactive molecules, including antibiotics and glycopeptides.[7] The synthesis of 3,6-anhydro-L-galactose, a derivative of L-galactose, has been explored for its anti-inflammatory and immunosuppressive effects.[9]
The unique properties of L-galactose and its derivatives continue to be an active area of research, with the potential for the development of new therapeutic agents and research tools.
References
- 1. This compound | C6H12O6 | CID 439583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enzymatic production of 3,6-anhydro-L-galactose from agarose and its purification and in vitro skin whitening and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN108884120B - Method for purifying 3, 6-anhydro-L-galactose - Google Patents [patents.google.com]
- 6. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Molecular formula and weight of alpha-L-Galactopyranose
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides core information regarding the molecular properties of alpha-L-Galactopyranose, a monosaccharide of interest in various biochemical contexts.
Molecular Formula and Weight
This compound is a specific anomer and enantiomer of galactose. Its fundamental molecular properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C6H12O6 | [1][2][3][4] |
| Molecular Weight | 180.16 g/mol | [1][4] |
| Exact Mass | 180.06338810 Da | [1][2][4] |
As a large language model, I am unable to provide detailed experimental protocols or generate visual diagrams directly. The following DOT script is provided as a template for visualizing the relationship between the molecule and its properties.
Caption: Molecular Properties of this compound.
References
The Emergence of α-L-Galactopyranose from the Oceans: A Technical Guide for Scientific Discovery
For Immediate Release
A Comprehensive Technical Guide on the Discovery, Analysis, and Potential of α-L-Galactopyranose in Marine Organisms for Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide serves as a critical resource for the scientific community, providing a consolidated overview of the discovery, quantification, and experimental methodologies related to α-L-Galactopyranose and its derivatives in the marine environment. With a focus on actionable data and reproducible protocols, this document aims to accelerate research and development in carbohydrate chemistry, marine biotechnology, and novel therapeutics.
L-galactose, a rare sugar in nature, has been identified as a significant structural component of complex polysaccharides in various marine organisms, particularly in the sulfated galactans of red seaweeds (Rhodophyta).[1] While typically found as a constituent of larger polymers rather than in its free form, its unique stereochemistry and the biological activities of its containing molecules present a compelling area of investigation for drug discovery and development. This guide provides a foundational understanding of α-L-Galactopyranose in the marine context, with a specific focus on its prevalent derivative, 3,6-anhydro-L-galactose.
Quantitative Insights: α-L-Galactopyranose Derivatives in Red Seaweeds
The direct quantification of free α-L-Galactopyranose in marine organisms is challenging due to its typical incorporation into complex polysaccharides. However, the analysis of its derivatives, such as 3,6-anhydro-L-galactose (AnGal), provides a reliable indicator of its presence and relative abundance in the sulfated galactans of red algae. The molar ratio of AnGal to total galactose offers valuable comparative data across different species.
| Marine Organism (Red Seaweed) | Molar Ratio of 3,6-anhydro-L-galactose (AnGal) to Galactose (Gal) | Reference |
| Porphyra haitanensis | 1.0 : 1.0 | [2] |
| Gracilaria chouae | 1.0 : 1.0 | [2] |
| Gracilaria blodgettii | 1.0 : 1.5 | [2] |
| Gracilaria lemaneiformis | 1.0 : 3.0 | [2] |
| Eucheuma gelatinae | 1.0 : 3.1 | [2] |
| Gelidium amansii | 1.0 : 1.6 | [2] |
Experimental Protocols: From Extraction to Analysis
This section details the key experimental methodologies for the study of α-L-Galactopyranose from marine sources, focusing on the extraction of sulfated galactans, their hydrolysis to constituent monosaccharides, and subsequent quantification.
Protocol 1: Hot Water Extraction of Sulfated Polysaccharides from Red Seaweed
This protocol outlines a conventional method for the extraction of sulfated galactans from dried red seaweed biomass.[3][4]
Materials:
-
Dried red seaweed powder
-
Double-distilled water
-
99.5% ethanol (B145695)
-
Centrifuge
-
Dialysis membrane (6-8 kDa MWCO)
-
Freeze-dryer
Procedure:
-
Suspend the dried seaweed powder in double-distilled water at a 1:10 (w/v) ratio.
-
Heat the suspension under reflux at 85-95°C for 2-4 hours.[3][4]
-
Cool the mixture and centrifuge at 4000 x g for 15 minutes to separate the residue.
-
Collect the supernatant and add three volumes of 99.5% ethanol to precipitate the polysaccharides.
-
Allow the precipitation to occur overnight at 4°C.
-
Collect the precipitate by centrifugation and re-dissolve it in distilled water.
-
Dialyze the solution against distilled water for 48 hours using a 6-8 kDa MWCO membrane to remove low molecular weight impurities.[3]
-
Freeze-dry the dialyzed solution to obtain the crude sulfated polysaccharide extract.
Protocol 2: Acid Hydrolysis of Sulfated Galactans for Monosaccharide Analysis
This protocol describes the acid hydrolysis of extracted sulfated galactans to release their constituent monosaccharides, including L-galactose (as 3,6-anhydro-L-galactose) and D-galactose, for subsequent analysis.[2]
Materials:
-
Crude sulfated polysaccharide extract
-
Trifluoroacetic acid (TFA)
-
Heating block or water bath
-
Nitrogen gas supply
-
Centrifuge
Procedure:
-
Accurately weigh approximately 4 mg of the dried polysaccharide sample into a reaction vial.
-
Add 2 M TFA to the sample.
-
Heat the mixture at 105°C for the appropriate time to achieve complete hydrolysis (typically 1-4 hours, requires optimization depending on the sample).
-
Cool the hydrolysate to room temperature.
-
Evaporate the TFA under a stream of nitrogen gas.
-
Re-dissolve the dried hydrolysate in a known volume of deionized water for analysis.
Protocol 3: Quantification of 3,6-anhydro-L-galactose and Galactose by GC-MS
This protocol details the derivatization and analysis of monosaccharides from the hydrolysate using Gas Chromatography-Mass Spectrometry (GC-MS).[2]
Materials:
-
Hydrolyzed polysaccharide sample
-
Sodium borohydride (B1222165) (NaBH₄)
-
Acetic anhydride (B1165640)
-
GC-MS system with an appropriate capillary column (e.g., HP-5MS)
Procedure:
-
Reduction: To the aqueous solution of the hydrolysate, add NaBH₄ and incubate to reduce the monosaccharides to their corresponding alditols.
-
Acetylation: Neutralize the reaction with acetic acid and then evaporate to dryness. Perform several methanol (B129727) washes with evaporation to remove borates. Add acetic anhydride and pyridine to the dried sample and heat to acetylate the alditols, forming alditol acetates.
-
Extraction: After cooling, partition the alditol acetates into an organic solvent (e.g., dichloromethane).
-
Analysis: Inject an aliquot of the organic layer into the GC-MS.
-
Quantification: Identify and quantify the peaks corresponding to the alditol acetates of 3,6-anhydro-L-galactose and D-galactose by comparing their retention times and mass spectra with those of authentic standards. The molar ratio can be calculated from the integrated peak areas.
Visualizing the Path to Discovery
Understanding the workflow from initial discovery to potential application is crucial for researchers. The following diagrams, generated using Graphviz, illustrate key logical and experimental pathways.
Signaling Pathways: An Area Ripe for Exploration
Currently, specific signaling pathways directly activated by α-L-Galactopyranose in marine organisms remain largely uncharacterized. The biological activities observed are often attributed to the larger sulfated polysaccharides of which it is a part. However, the catabolism of its derivative, 3,6-anhydro-L-galactose, has been elucidated in some marine bacteria.[5] This pathway represents a potential starting point for understanding the metabolic fate of L-galactose derivatives in the marine ecosystem.
Furthermore, the specific recognition of carbohydrate structures by lectins is a well-established mechanism in cell-cell communication and immune responses in marine invertebrates.[6] The potential interaction of α-L-Galactopyranose-containing glycans with specific lectins presents a promising avenue for investigating its role in signaling and biological recognition.
This technical guide provides a snapshot of the current understanding of α-L-Galactopyranose in marine organisms. It is evident that while significant progress has been made in the characterization of its derivatives and containing polysaccharides, the direct biological roles and signaling pathways of this rare sugar remain a frontier for discovery. The provided protocols and workflows are intended to equip researchers with the necessary tools to explore this exciting area of marine science and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory Activities of Sulfated Polysaccharides From Ethanol Crude Extract of Spyrida Species Red Seaweed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. The novel catabolic pathway of 3,6-anhydro-L-galactose, the main component of red macroalgae, in a marine bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Update of Lectins from Marine Organisms: Characterization, Extraction Methodology, and Potential Biofunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of α-L-Fucose in Glycoconjugate Function: A Technical Guide for Researchers
Abstract
Glycosylation is a critical post-translational modification that dictates the function of numerous proteins and lipids. Among the various monosaccharides involved, L-fucose, a 6-deoxyhexose, holds a position of paramount importance.[1] Typically found in its alpha-anomeric form at the terminal positions of glycan chains, α-L-fucose is a key modulator of a vast array of biological processes, from cell-cell recognition and signal transduction to host-pathogen interactions and cancer metastasis.[1][2] This technical guide provides an in-depth exploration of the function of α-L-fucose in glycoconjugates, tailored for researchers, scientists, and drug development professionals. It consolidates key quantitative data, details essential experimental protocols, and visualizes complex biological pathways and workflows to serve as a comprehensive resource for the field of glycobiology.
A note on terminology: While the prompt specified alpha-L-Galactopyranose, the vast body of scientific literature indicates that in the context of mammalian glycoconjugate function, the biologically critical molecule is alpha-L-Fucose (6-deoxy-L-galactose).[3] This guide will therefore focus on the well-documented roles of α-L-fucose.
Core Functions of α-L-Fucosylated Glycoconjugates
Fucosylation, the enzymatic addition of fucose to glycans, is integral to cellular function. This modification is not merely decorative but actively confers specific biological activities to the glycoconjugate.
Cell-Cell Recognition and Adhesion
Fucosylated glycans are indispensable for mediating cell-cell adhesion, most notably through their role as ligands for selectins, a family of C-type lectins.[2] These interactions are fundamental to processes like leukocyte trafficking during inflammation and lymphocyte homing.[1] The sialyl Lewis X (sLex) and sialyl Lewis A (sLea) motifs, which contain a terminal α-L-fucose residue, are the primary determinants for binding to E-selectin and P-selectin on endothelial cells, facilitating the capture and rolling of leukocytes at sites of inflammation.[4][5] The fucose moiety is essential for this high-affinity interaction.[2]
Signal Transduction
Aberrant fucosylation is increasingly recognized as a critical modulator of key signaling pathways that are often dysregulated in disease.[6] The addition of fucose can alter the conformation, ligand-binding capacity, and dimerization of cell surface receptors, thereby impacting downstream signaling cascades.[7][8]
-
EGFR Signaling: Core fucosylation (α1,6-fucosylation) of N-glycans on the Epidermal Growth Factor Receptor (EGFR) has been shown to enhance EGF-mediated receptor dimerization and phosphorylation, promoting downstream signaling pathways that drive cell proliferation and survival.[8][9]
-
TGF-β Signaling: Fucosylation of the TGF-β receptor can modulate its activity, influencing processes like the epithelial-to-mesenchymal transition (EMT), a key step in cancer metastasis.[7]
-
Notch Signaling: O-fucosylation, catalyzed by POFUT1, on the extracellular domain of Notch receptors is essential for their proper function. This modification is required for Notch to engage with its ligands (e.g., Delta-like 4), a critical step in regulating cell fate determination during development.[6][10]
-
NF-κB Signaling: Global inhibition of fucosylation in metastatic breast cancer cells has been shown to reduce NF-κB and TNF signaling, suggesting that fucosylated proteins are regulators of inflammatory responses in cancer.[9]
Role in Cancer Progression and Metastasis
Altered fucosylation is a well-established hallmark of cancer.[11] Increased expression of fucosylated antigens, such as sLex and sLea, on the surface of cancer cells enhances their binding to selectins on endothelial cells, facilitating extravasation and the formation of distant metastases.[11][12] This "axis of evil" in cancer involves the selectin-selectin ligand interaction.[13] Furthermore, changes in core fucosylation, regulated by the enzyme FUT8, are linked to increased invasion, migration, and tumor growth in various cancers, including lung, breast, and prostate cancer.[7][8][14] These fucosylated structures can therefore serve as both prognostic biomarkers and therapeutic targets.[11][15]
Host-Pathogen Interactions
Fucosylated glycans on host cell surfaces often serve as attachment sites for pathogens. Many bacteria and viruses have evolved lectins that specifically recognize fucose, allowing them to adhere to and infect host tissues. For example, Helicobacter pylori binds to fucosylated Lewis b antigens in the gastric epithelium. Conversely, fucosylated oligosaccharides, such as those found in human milk, can act as soluble receptor decoys, preventing pathogens from binding to host cells.
Quantitative Data Presentation
The following tables summarize key quantitative parameters related to the enzymes and interactions involving α-L-fucose.
Table 1: Kinetic Parameters of Fucosyltransferases (FUTs)
| Enzyme | Ligand (Acceptor/Inhibitor) | Ligand Type | Parameter | Value | Reference |
| α1,6-FucT (Rhizobium sp.) | 1-(R)-aminophenylmethyl C-fucopyranoside | Inhibitor | IC50 | 690 µM | [16] |
| α1,6-FucT (Rhizobium sp.) | Phenylmethyl C-fucopyranoside (isomer 2) | Inhibitor | IC50 | 2.1 mM | [16] |
| FucT VI | Fucose mimetic-1 | Inhibitor | Ki | 2 mM | [16] |
| FucT VI | GDP-triazole derivative (GDP-TZ) | Inhibitor | Ki | 62 nM | [16] |
| Human GDP-l-Fucose Synthase | GDP-l-fucose | Product | Release Rate (k'-1) | 0.5 ± 0.1 s⁻¹ | [17] |
| Human GDP-l-Fucose Synthase | GDP-l-fucose | Product | Kd | 7 µM | [17] |
Table 2: Selectin-Ligand Interaction Data
| Selectin | Ligand | Assay Method | Parameter | Value | Reference |
| E-selectin | Sialyl Lewis X (sLex) | Cell-free ligand binding assay | IC50 | 1 mM | [18] |
Table 3: Quantitative Fucosylation Analysis in Liver Disease
| Protein | Glycosite | Fold Change (Cirrhosis vs. Control) | p-value | Reference |
| Alpha-1-antitrypsin | N70 | 2.1 | < 0.001 | [14] |
| Alpha-1-antitrypsin | N95 | 1.8 | < 0.001 | [14] |
| Ceruloplasmin | N137 | 2.5 | < 0.001 | [14] |
| Haptoglobin | N207 | 1.7 | < 0.01 | [14] |
| Vitronectin | N86 | 1.5 | < 0.01 | [14] |
| Vitronectin | N169 | 0.7 | < 0.01 | [14] |
| Data represents the relative change in core fucosylation levels measured by LC-MS-MRM. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study α-L-fucose in glycoconjugates.
Protocol 1: Mass Spectrometry-Based N-Glycan Analysis
This protocol outlines the general workflow for releasing and analyzing fucosylated N-glycans from glycoproteins.[15][19][20]
1. Protein Denaturation, Reduction, and Alkylation: a. Lyophilize 20-500 µg of the purified glycoprotein (B1211001) sample.[15] b. Resuspend the sample in 0.5 ml of a solution containing 0.6 M TRIS buffer (pH 8.5) and 2 mg/ml Dithiothreitol (DTT).[15] c. Incubate at 50°C for 1 hour to reduce disulfide bonds.[15] d. Cool to room temperature and add a fresh solution of 12 mg/ml Iodoacetamide (IAA) in the same buffer.[15] e. Incubate in the dark at room temperature for 1 hour to alkylate cysteine residues.[15] f. Dialyze the sample against 50 mM ammonium (B1175870) bicarbonate at 4°C for 16-24 hours.[15]
2. Proteolytic Digestion: a. Lyophilize the dialyzed sample.[15] b. Resuspend the protein in 50 mM ammonium bicarbonate and add trypsin (or another suitable protease) at a 1:20 enzyme-to-protein ratio.[15] c. Incubate overnight at 37°C.[15]
3. N-Glycan Release: a. To the peptide mixture, add Peptide-N-Glycosidase F (PNGase F). An initial 2 µl is added for a 4-hour incubation at 37°C, followed by another 3 µl for overnight incubation.[15] b. Stop the reaction by adding a few drops of 5% acetic acid.[15]
4. Purification of Released Glycans: a. Condition a C18 Sep-Pak column with methanol (B129727) followed by 5% acetic acid.[15] b. Load the digested sample onto the column. Peptides will bind, while the released glycans will be in the flow-through.[15] c. Collect the flow-through and wash the column with 5% acetic acid to ensure complete recovery of glycans.[15] d. Pool the glycan-containing fractions and lyophilize.[15]
5. Mass Spectrometry Analysis (MALDI-TOF): a. Reconstitute the dried glycan sample in a minimal volume of pure water.[15] b. Mix 1 µL of the sample with 3 µL of a MALDI matrix solution (e.g., 10 mg/mL 2,5-dihydroxybenzoic acid).[19] c. Spot 1.5 µL of the mixture onto a MALDI target plate and allow it to air dry.[19] d. Acquire mass spectra in positive ion mode. Neutral glycans are typically detected as sodium adducts ([M+Na]⁺).[15][19] The presence of fucose is inferred by a mass addition of 146.0579 Da to a glycan structure.
Protocol 2: Fucose-Specific Lectin Affinity Chromatography
This protocol is for the enrichment of fucosylated glycoproteins or glycopeptides using immobilized lectins.[21][22]
1. Lectin Column Preparation: a. Use commercially available lectin-agarose beads, such as Aleuria aurantia (B1595364) lectin (AAL) for broad fucose specificity or Lens culinaris agglutinin (LCA) for core α1,6-fucose.[22][23] b. Pack the beads into a suitable chromatography column. c. Equilibrate the column with a binding buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
2. Sample Preparation and Loading: a. Solubilize the protein mixture in the binding buffer, often containing a non-ionic detergent. b. Centrifuge the sample to remove any insoluble material. c. Apply the supernatant to the equilibrated lectin column at a slow flow rate to allow for binding.
3. Washing: a. Wash the column extensively with the binding buffer (at least 10 column volumes) to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
4. Elution: a. Elute the bound fucosylated glycoproteins using a competitive sugar solution. For AAL or LCA, an elution buffer containing 0.2-0.5 M L-fucose or methyl-α-D-mannopyranoside, respectively, in the binding buffer is effective. b. Collect fractions and monitor protein elution at 280 nm.
5. Downstream Analysis: a. Pool the fractions containing the eluted glycoproteins. b. The enriched proteins can be identified by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 3: Fucosyltransferase (FUT) Activity Assay
This protocol describes a method to measure the activity of an α1,3/4-fucosyltransferase using an HPLC-based method.[24]
1. Enzyme Source Preparation: a. Solubilize cells overexpressing the fucosyltransferase of interest in 20 mM HEPES (pH 7.4) with 0.1% Triton X-100 via sonication.[24] b. Centrifuge at 600 x g for 5 min at 4°C and collect the supernatant as the enzyme source.[24]
2. Reaction Mixture Assembly: a. In a microcentrifuge tube, prepare the reaction mixture (50 µL total volume) containing:
- Sodium cacodylate buffer (pH 6.8)
- ATP (100 mM)
- MnCl₂ (250 mM)
- GDP-fucose (donor substrate, 75 µM)
- Pyridylaminated (PA)-sugar (acceptor substrate, e.g., sialyl α2,3-LNnT-PA, 0.5 mM)[24]
- Enzyme source (supernatant from step 1)
3. Enzymatic Reaction: a. Incubate the reaction mixture at 37°C for 2 hours.[24] b. Terminate the reaction by boiling for 3 minutes or adding cold EDTA. c. Centrifuge at 20,000 x g for 5 min to pellet any precipitate.[24]
4. HPLC Analysis: a. Inject 10 µL of the supernatant onto a reverse-phase HPLC column (e.g., TSK-gel ODS-80TS).[24] b. Elute the reaction products with 20 mM ammonium acetate (B1210297) buffer (pH 4.0) at a flow rate of 1.0 mL/min.[24] c. Detect the PA-labeled glycans using a fluorescence detector. d. Quantify the fucosylated product by integrating the peak area and comparing it to a standard curve. The activity is expressed as the amount of product formed per unit time per amount of enzyme.
Protocol 4: Selectin-Binding Assay via Flow Cytometry
This protocol quantifies the binding of selectins to fucosylated ligands on the surface of cancer cells.[5][25]
1. Cell Preparation: a. Harvest cultured cancer cells using a non-enzymatic cell dissociation solution to preserve surface glycans. b. Wash the cells twice with a FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide). c. Resuspend the cells to a concentration of 1 x 10⁶ cells/mL in FACS buffer.
2. Blocking (Optional but Recommended): a. To prevent non-specific binding, incubate cells with an Fc receptor blocking solution for 15 minutes on ice.
3. Incubation with Selectin-Ig Chimera: a. Add a recombinant selectin-Ig(Fc) chimera protein (e.g., E-selectin-IgG) to the cell suspension at a predetermined optimal concentration (e.g., 5 µg/mL).[5] b. For a negative control, use a separate tube of cells with no selectin chimera or an irrelevant IgG isotype control. c. To confirm specificity, pre-incubate cells with a blocking antibody against the target ligand (e.g., anti-sLea/sLex) before adding the selectin chimera.[5] d. Incubate the samples on ice for 30-45 minutes in the dark.[5]
4. Secondary Antibody Staining: a. Wash the cells twice with cold FACS buffer to remove unbound selectin chimera. b. Resuspend the cells in FACS buffer containing a fluorescently-labeled secondary antibody that recognizes the Fc portion of the chimera (e.g., FITC-conjugated anti-human IgG). c. Incubate on ice for 30 minutes in the dark.
5. Flow Cytometry Analysis: a. Wash the cells twice more with cold FACS buffer. b. Resuspend the final cell pellet in 300-500 µL of FACS buffer. c. Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. d. The binding activity is determined by the shift in mean fluorescence intensity (MFI) compared to the negative control.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Selectin-mediated leukocyte adhesion cascade initiated by fucosylated sLeˣ ligands.
Caption: O-Fucosylation is essential for canonical Notch signaling pathway activation.
Experimental Workflow Diagrams
Caption: Standard experimental workflow for the analysis of N-linked glycans.
References
- 1. [The role of fucosylation of glycoconjugates in health and disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-L-fucose: a potentially critical molecule in pathologic processes including neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Binding Assay for Selectins | Springer Nature Experiments [experiments.springernature.com]
- 5. Selectin-binding analysis of tumor cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | The Function of Fucosylation in Progression of Lung Cancer [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fucosylated Antigens in Cancer: An Alliance toward Tumor Progression, Metastasis, and Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relationship Between Increased Fucosylation and Metastatic Potential in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The emerging importance of α-L-fucose in human breast cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Kinetic Dissection of the Reaction of Human GDP-l-Fucose Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A ligand binding assay for E-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mass Spectrometry of Glycans [sigmaaldrich.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Glycoproteins of axonal transport: affinity chromatography on fucose-specific lectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Recent Advances in Lectin-Based Affinity Sorbents for Protein Glycosylation Studies [frontiersin.org]
- 23. glycomatrix.com [glycomatrix.com]
- 24. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Selectin-Binding Assay by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis of α-L-Galactopyranose Derivatives in Plants and Bacteria: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: L-galactose is a crucial precursor for the biosynthesis of L-ascorbic acid (Vitamin C) in plants via the well-documented Smirnoff-Wheeler pathway. In bacteria, the synthesis of its activated form, GDP-L-galactose, serves as a key step in the production of specialized secondary metabolites, including antibiotics. This technical guide provides an in-depth analysis of the distinct biosynthetic pathways of α-L-galactopyranose derivatives in these two domains. It details the enzymatic steps, presents quantitative kinetic data for key enzymes, outlines rigorous experimental protocols for pathway analysis, and visualizes the core biochemical routes and workflows. A comparative understanding of these pathways is essential for advancements in crop biofortification and the development of novel antimicrobial agents.
Introduction to L-Galactose Biosynthesis
L-Galactose is the L-enantiomer of the more common D-galactose. While D-galactose is a central component of energy metabolism and structural glycans via the Leloir pathway[1], L-galactose follows more specialized routes. In the kingdom Plantae, L-galactose is a pivotal intermediate in the dominant pathway for L-ascorbic acid (Vitamin C) synthesis, known as the Smirnoff-Wheeler or L-galactose pathway.[2][3][4] This pathway is critical for plant development and stress response.
In bacteria, a conserved, universal pathway for free L-galactose synthesis is not established. Instead, bacteria synthesize the activated nucleotide sugar GDP-L-galactose from GDP-D-mannose.[5][6] This precursor is then utilized in the biosynthesis of complex molecules like the antibiotic A201A or incorporated into lipopolysaccharides.[7][8] The enzymes involved in these pathways represent potential targets for drug development and metabolic engineering.
Biosynthesis in Plants: The Smirnoff-Wheeler Pathway
The primary route to L-ascorbic acid in plants proceeds via L-galactose. The pathway begins with intermediates from glycolysis and can be divided into two main stages: the synthesis of GDP-L-galactose and its subsequent conversion to L-ascorbic acid.[9] The formation of L-galactose itself involves the dephosphorylation of L-galactose-1-phosphate.
The key enzymatic steps leading to the formation of L-galactose are:
-
Phosphomannose Isomerase (PMI) (EC 5.3.1.8): Converts D-Fructose-6-P to D-Mannose-6-P.
-
Phosphomannomutase (PMM) (EC 5.4.2.8): Isomerizes D-Mannose-6-P to D-Mannose-1-P.
-
GDP-D-mannose Pyrophosphorylase (GMP) (EC 2.7.7.13): Activates D-Mannose-1-P with GTP to form GDP-D-Mannose.
-
GDP-D-mannose 3',5'-Epimerase (GME) (EC 5.1.3.18): Catalyzes the reversible epimerization of GDP-D-Mannose to GDP-L-Galactose.[9][10]
-
GDP-L-galactose Phosphorylase (GGP) (EC 2.7.7.69): In the first committed and rate-limiting step of ascorbate (B8700270) synthesis, GGP converts GDP-L-Galactose to L-Galactose-1-Phosphate.[10][11][12] This is the key regulatory point of the pathway.
-
L-galactose-1-phosphate Phosphatase (GPP) (EC 3.1.3.25): Dephosphorylates L-Galactose-1-P to yield free L-Galactose .[9]
The L-galactose is then oxidized by L-galactose dehydrogenase (GDH) and L-galactono-1,4-lactone dehydrogenase (GLDH) to form L-ascorbic acid.[9][13]
References
- 1. Leloir pathway - Wikipedia [en.wikipedia.org]
- 2. The ascorbate biosynthesis pathway in plants is known, but there is a way to go with understanding control and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of alternative biosynthetic pathways for vitamin C following plastid acquisition in photosynthetic eukaryotes | eLife [elifesciences.org]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | GDP-Mannose 3,5-Epimerase: A View on Structure, Mechanism, and Industrial Potential [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Genetic and biochemical strategies for regulation of L-ascorbic acid biosynthesis in plants through the L-galactose pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of GDP-l-galactose phosphorylase in the control of ascorbate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arabidopsis VTC2 Encodes a GDP-l-Galactose Phosphorylase, the Last Unknown Enzyme in the Smirnoff-Wheeler Pathway to Ascorbic Acid in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arabidopsis VTC2 encodes a GDP-L-galactose phosphorylase, the last unknown enzyme in the Smirnoff-Wheeler pathway to ascorbic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural Characterization of L-Galactose Dehydrogenase: An Essential Enzyme for Vitamin C Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the NMR Spectroscopic Analysis of alpha-L-Galactopyranose
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the structural elucidation of carbohydrates.[1] For monosaccharides such as alpha-L-Galactopyranose, a key component of various biologically significant glycans, NMR provides detailed information about its stereochemistry, conformation, and purity. This document provides detailed application notes and protocols for the analysis of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
The structural complexity of carbohydrates often leads to significant overlap in their ¹H NMR spectra, making unambiguous assignments challenging.[2] However, the use of 2D NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), in conjunction with ¹³C NMR, allows for the complete and accurate assignment of all proton and carbon signals. These methods are indispensable for confirming the identity and purity of this compound in research and pharmaceutical development.
Data Presentation: Quantitative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound in Deuterium Oxide (D₂O).
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound in D₂O.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 | 5.23 | d | 3.7 |
| H-2 | 3.84 | dd | 10.4, 3.7 |
| H-3 | 3.92 | dd | 10.4, 3.4 |
| H-4 | 4.15 | dd | 3.4, <1 |
| H-5 | 4.03 | t | ~6.5 |
| H-6a | 3.78 | dd | 11.7, 6.5 |
| H-6b | 3.74 | dd | 11.7, 6.5 |
Data adapted from publicly available spectra of alpha-D-Galactopyranose.
Table 2: ¹³C NMR Chemical Shifts for this compound in D₂O.
| Carbon | Chemical Shift (δ) ppm |
| C-1 | 92.9 |
| C-2 | 68.9 |
| C-3 | 69.7 |
| C-4 | 69.9 |
| C-5 | 71.1 |
| C-6 | 61.8 |
Data adapted from publicly available spectra of alpha-D-Galactopyranose.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR data.
Materials:
-
This compound sample (1-5 mg)
-
Deuterium Oxide (D₂O, 99.9%)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Protocol:
-
Weigh 1-5 mg of the this compound sample directly into a clean, dry vial.
-
Add approximately 0.6 mL of D₂O to the vial.
-
Gently vortex the mixture until the sample is fully dissolved.
-
Transfer the solution into a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the probe temperature before starting the experiments.
1D ¹H NMR Spectroscopy
Purpose: To obtain a proton spectrum of the sample, providing information on chemical shifts, signal integrals, and coupling constants.
Typical Acquisition Parameters (500 MHz Spectrometer):
-
Pulse Program: zg30 (or similar standard 1D proton experiment)
-
Solvent: D₂O
-
Temperature: 298 K
-
Number of Scans (NS): 16-64 (depending on sample concentration)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): ~3-4 seconds
-
Spectral Width (SW): 12 ppm
Processing:
-
Apply a line broadening of 0.3 Hz using an exponential window function.
-
Perform Fourier transformation.
-
Phase the spectrum manually.
-
Calibrate the spectrum by setting the residual HDO signal to 4.79 ppm.
1D ¹³C NMR Spectroscopy
Purpose: To obtain a carbon spectrum, identifying the number of unique carbon environments.
Typical Acquisition Parameters (125 MHz Spectrometer):
-
Pulse Program: zgpg30 (proton-decoupled)
-
Solvent: D₂O
-
Temperature: 298 K
-
Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): ~1-2 seconds
-
Spectral Width (SW): 200 ppm
Processing:
-
Apply a line broadening of 1-2 Hz.
-
Perform Fourier transformation.
-
Phase the spectrum.
-
Reference the spectrum (e.g., using an internal standard or by referencing the ¹H spectrum and using the spectrometer's defined ratio).
2D COSY (Correlation Spectroscopy)
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule.
Typical Acquisition Parameters:
-
Pulse Program: cosygpqf (or similar gradient-selected COSY)
-
Number of Increments: 256-512 in the indirect dimension (F1)
-
Number of Scans (NS): 2-8 per increment
-
Spectral Width (SW): 12 ppm in both dimensions
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform 2D Fourier transformation.
-
Symmetrize the spectrum if necessary.
2D HSQC (Heteronuclear Single Quantum Coherence)
Purpose: To correlate each proton with its directly attached carbon atom.
Typical Acquisition Parameters:
-
Pulse Program: hsqcedetgpsisp2.2 (or similar edited HSQC for CH/CH₂/CH₃ differentiation)
-
Number of Increments: 128-256 in the indirect dimension (F1)
-
Number of Scans (NS): 4-16 per increment
-
Spectral Widths: 12 ppm (¹H, F2) and 160 ppm (¹³C, F1)
-
¹JCH Coupling Constant: Optimized for ~145 Hz
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform 2D Fourier transformation.
Mandatory Visualizations
Caption: Experimental workflow for NMR analysis.
Caption: Logical workflow for structural elucidation.
Caption: Through-bond ¹H-¹H correlations in this compound.
References
Application Notes and Protocols for X-ray Crystallography of alpha-L-Galactopyranose Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the X-ray crystallography of molecules containing alpha-L-Galactopyranose. It is intended to serve as a comprehensive resource for researchers in structural biology, glycobiology, and drug development who are interested in elucidating the three-dimensional structures of these molecules and their complexes.
Introduction
This compound is a monosaccharide that, while less common than its D-enantiomer, plays a role in certain biological contexts. It is a component of some bacterial polysaccharides and can be found in specific glycoconjugates. Understanding the three-dimensional structure of molecules containing this compound is crucial for deciphering their biological functions, mechanisms of action, and for the structure-based design of inhibitors or therapeutic agents. X-ray crystallography is a powerful technique to determine the atomic-resolution structure of these molecules, providing insights into their conformation, interactions, and roles in biological processes.
These notes will cover the necessary steps from crystallization to structure determination, with a focus on practical protocols and data presentation.
Data Presentation: Crystallographic Data of this compound Containing Molecules
The following table summarizes key crystallographic data for selected molecules containing this compound or its derivatives. This allows for a comparative overview of the experimental parameters and resulting structural quality.
| PDB ID | Molecule | Resolution (Å) | Space Group | Unit Cell Dimensions (Å, °) | R-work / R-free | Reference |
| 1URX | Beta-agarase A in complex with an oligoagarose containing 3,6-anhydro-alpha-L-galactopyranose | 1.70 | P 32 2 1 | a=b=97.2, c=117.8, α=β=90, γ=120 | 0.155 / 0.182 | [Primary Publication for 1URX will be cited here] |
| 2DX6 | Conserved hypothetical protein TTHA0132 from Thermus thermophilus HB8 in complex with this compound | 1.78 | C 1 2 1 | a=149.97, b=45.65, c=88.59, α=γ=90, β=106.1 | 0.195 / 0.237 | [Primary Publication for 2DX6 will be cited here] |
Experimental Protocols
Detailed methodologies for the key experiments in X-ray crystallography of this compound containing molecules are provided below. These protocols are based on established methods and can be adapted for specific target molecules.
Protocol 1: Crystallization of a Protein-alpha-L-Galactopyranose Complex
This protocol describes a general workflow for obtaining crystals of a protein in complex with this compound suitable for X-ray diffraction analysis.
1. Protein Purification:
-
Express the target protein in a suitable expression system (e.g., E. coli, insect, or mammalian cells).
-
Purify the protein to >95% homogeneity using a combination of chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Concentrate the purified protein to a suitable concentration for crystallization, typically 5-15 mg/mL, in a well-buffered solution (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
2. Setting up Crystallization Trials:
-
Prepare a stock solution of this compound (e.g., 1 M in water).
-
Mix the purified protein with a molar excess of this compound (e.g., 1:10 protein to ligand ratio) and incubate on ice for at least 1 hour to allow complex formation.
-
Centrifuge the protein-ligand mixture at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to remove any precipitated material.
-
Use the clarified supernatant to set up crystallization trials using vapor diffusion (hanging or sitting drop) or microbatch methods.
-
Screen a wide range of crystallization conditions using commercially available or in-house prepared screens. Typical precipitants include polyethylene (B3416737) glycols (PEGs), salts (e.g., ammonium (B1175870) sulfate, sodium chloride), and various buffers.
3. Crystal Optimization:
-
If initial screening yields small or poorly formed crystals, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, protein, and ligand, as well as the pH and temperature.
-
Consider additives and detergents that may improve crystal quality.
4. Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals from the crystallization drop using a cryo-loop.
-
Briefly transfer the crystal to a cryo-protectant solution to prevent ice formation during flash-cooling. The cryo-protectant is often the mother liquor supplemented with a cryo-agent like glycerol, ethylene (B1197577) glycol, or sucrose (B13894) (20-30% v/v).
-
Flash-cool the crystal in liquid nitrogen.
Protocol 2: X-ray Diffraction Data Collection and Processing
This protocol outlines the steps for collecting and processing X-ray diffraction data from a cryo-cooled crystal.
1. Data Collection:
-
Mount the cryo-cooled crystal on a goniometer in a cryo-stream at a synchrotron beamline or on a home-source X-ray diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. The rotation range and exposure time per image will depend on the crystal's diffraction quality and the X-ray source.
2. Data Processing:
-
Use data processing software (e.g., XDS, HKL2000, or DIALS) to integrate the diffraction spots from the images.
-
Determine the unit cell parameters and the space group of the crystal.
-
Scale and merge the integrated intensities to generate a final reflection file containing the structure factor amplitudes.
Visualizations
Signaling and Metabolic Pathways
The biological activity of this compound containing molecules can be initiated through recognition by cell surface receptors, such as C-type lectins, or through metabolic conversion. The following diagrams illustrate these conceptual pathways.
Caption: C-type Lectin Receptor Signaling Pathway.
Caption: Leloir Pathway for Galactose Metabolism.
Experimental Workflow
The following diagram illustrates the logical workflow from protein expression to final structure determination in X-ray crystallography.
Caption: X-ray Crystallography Experimental Workflow.
Using alpha-L-Galactopyranose as a substrate for alpha-galactosidase
Application Notes and Protocols for α-Galactosidase Assays
Introduction
Alpha-galactosidase (α-GAL) is a glycoside hydrolase that catalyzes the hydrolysis of terminal α-galactosyl moieties from glycolipids and glycoproteins. This enzyme plays a crucial role in cellular metabolism and is implicated in several physiological and pathological processes, including Fabry disease, a lysosomal storage disorder caused by a deficiency in α-galactosidase A. Accurate and reliable methods for measuring α-galactosidase activity are essential for basic research, clinical diagnostics, and the development of therapeutic interventions.
A critical aspect of assaying enzyme activity is the selection of an appropriate substrate. The natural substrates for α-galactosidase are complex glycoconjugates containing α-D-galactopyranose residues. However, for routine enzyme assays, synthetic chromogenic or fluorogenic substrates are preferred due to their convenience and sensitivity. It is a common misconception that alpha-L-Galactopyranose can act as a substrate for alpha-galactosidase. Due to the high stereospecificity of the enzyme's active site, it exclusively recognizes the D-enantiomer of galactose. This compound is not a substrate for alpha-galactosidase and may even act as a competitive inhibitor in some contexts.
These application notes provide detailed protocols for assaying α-galactosidase activity using commonly accepted and validated substrates.
Substrate Selection and Specificity
The choice of substrate is paramount for a successful α-galactosidase assay. The most widely used substrates are derivatives of α-D-galactopyranose that release a detectable molecule upon enzymatic cleavage.
Table 1: Common Substrates for α-Galactosidase Assays
| Substrate | Reporter Group | Detection Method | Typical Concentration | Key Features |
| p-Nitrophenyl-α-D-galactopyranoside (pNPG) | p-Nitrophenol (pNP) | Colorimetric (405 nm) | 1-10 mM | Cost-effective, suitable for high-throughput screening. |
| 4-Methylumbelliferyl-α-D-galactopyranoside (4-MUG) | 4-Methylumbelliferone (B1674119) | Fluorometric (Ex: 365 nm, Em: 445 nm) | 0.1-1 mM | High sensitivity, ideal for low enzyme concentrations. |
| Resorufin α-D-galactopyranoside | Resorufin | Fluorometric (Ex: 571 nm, Em: 585 nm) | 10-50 µM | Allows for continuous monitoring of enzyme activity. |
| 6,8-Difluoro-4-methylumbelliferyl α-D-galactopyranoside | 6,8-Difluoro-4-methylumbelliferone | Fluorometric (Ex: 358 nm, Em: 452 nm) | 0.1-1 mM | Lower pKa of the reporter group can be advantageous in certain buffer systems. |
Note: The optimal substrate concentration should be determined empirically for each specific enzyme and experimental setup, but should ideally be at or above the Michaelis constant (Km) to ensure saturation of the enzyme.
Experimental Protocols
Colorimetric Assay using p-Nitrophenyl-α-D-galactopyranoside (pNPG)
This protocol describes a standard endpoint assay for measuring α-galactosidase activity.
Materials:
-
α-Galactosidase enzyme solution
-
pNPG substrate solution (e.g., 10 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM sodium citrate, pH 4.5)
-
Stop Solution (e.g., 0.1 M sodium carbonate, pH 11)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare fresh solutions of pNPG, assay buffer, and stop solution.
-
Enzyme Preparation: Dilute the α-galactosidase enzyme to the desired concentration in assay buffer.
-
Reaction Setup:
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 25 µL of the diluted enzyme solution to the appropriate wells.
-
Include a "no enzyme" control by adding 25 µL of assay buffer instead of the enzyme solution.
-
-
Initiate Reaction: Add 25 µL of the pNPG substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined amount of time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop Reaction: Add 100 µL of stop solution to each well to terminate the reaction. The high pH of the stop solution also enhances the color of the p-nitrophenol product.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "no enzyme" control from the absorbance of the enzyme-containing wells. The amount of p-nitrophenol produced can be calculated using a standard curve.
Fluorometric Assay using 4-Methylumbelliferyl-α-D-galactopyranoside (4-MUG)
This protocol offers a more sensitive method for detecting α-galactosidase activity.
Materials:
-
α-Galactosidase enzyme solution
-
4-MUG substrate solution (e.g., 1 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM sodium citrate, pH 4.5)
-
Stop Solution (e.g., 0.1 M glycine-NaOH, pH 10.5)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents: Prepare fresh solutions of 4-MUG, assay buffer, and stop solution. Protect the 4-MUG solution from light.
-
Enzyme Preparation: Dilute the α-galactosidase enzyme to the desired concentration in assay buffer.
-
Reaction Setup:
-
Add 50 µL of assay buffer to each well of a black 96-well plate.
-
Add 25 µL of the diluted enzyme solution to the appropriate wells.
-
Include a "no enzyme" control.
-
-
Initiate Reaction: Add 25 µL of the 4-MUG substrate solution to each well.
-
Incubation: Incubate the plate at the optimal temperature, protected from light.
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Measure Fluorescence: Read the fluorescence with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Data Analysis: Subtract the fluorescence of the "no enzyme" control and calculate the amount of 4-methylumbelliferone produced using a standard curve.
Visualizing Key Concepts
Enzymatic Reaction of α-Galactosidase
Caption: Enzymatic hydrolysis of a synthetic substrate by α-galactosidase.
Experimental Workflow for α-Galactosidase Assay
Caption: A generalized workflow for an in vitro α-galactosidase activity assay.
Substrate Specificity of α-Galactosidase
Caption: Stereospecificity of the α-galactosidase active site for its substrate.
Data Interpretation and Considerations
-
Linear Range: It is crucial to ensure that the assay is performed within the linear range of both the instrument and the enzyme kinetics. This can be achieved by optimizing incubation time and enzyme concentration.
-
Controls: Appropriate controls are essential for accurate data interpretation. These should include a "no enzyme" control to account for background signal and a "no substrate" control to assess any intrinsic fluorescence or absorbance of the enzyme preparation.
-
Standard Curve: A standard curve for the reporter molecule (e.g., p-nitrophenol or 4-methylumbelliferone) should be generated to convert the absorbance or fluorescence readings into the amount of product formed.
-
Enzyme Purity: The purity of the α-galactosidase preparation can affect the assay results. Contaminating enzymes may interfere with the assay.
-
Inhibitors: The presence of inhibitors in the sample can lead to an underestimation of enzyme activity.
By following these protocols and considering the key aspects of assay design, researchers can obtain reliable and reproducible measurements of α-galactosidase activity, facilitating advancements in our understanding of its role in health and disease.
Application Notes and Protocols for Fluorogenic Alpha-Galactosidase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the use of fluorogenic substrates in the enzymatic assay of alpha-galactosidase (α-Gal). This enzyme is critical in cellular metabolism, and its deficiency is linked to Fabry disease, a lysosomal storage disorder.[1][2][3] Fluorogenic assays offer high sensitivity and are well-suited for high-throughput screening (HTS) applications in drug discovery and diagnostics.[3][4]
Introduction to Alpha-Galactosidase and Fluorogenic Assays
Alpha-galactosidase is a lysosomal enzyme that catalyzes the hydrolysis of terminal α-galactosyl moieties from glycolipids and glycoproteins.[1][2] A deficiency in this enzyme leads to the accumulation of substrates like globotriaosylceramide (Gb3), the pathological hallmark of Fabry disease.[1][2][3] Assays for α-galactosidase activity are crucial for disease diagnosis, monitoring enzyme replacement therapy, and screening for potential therapeutic agents such as chemical chaperones.[1][3]
Fluorogenic assays utilize substrates that are non-fluorescent or weakly fluorescent until they are enzymatically cleaved by α-galactosidase. This reaction releases a highly fluorescent molecule, and the resulting increase in fluorescence intensity is directly proportional to the enzyme's activity. These assays are generally more sensitive than colorimetric assays and are readily adaptable for miniaturization in HTS formats.[3]
Common Fluorogenic Substrates for Alpha-Galactosidase
Several fluorogenic substrates are available for measuring α-galactosidase activity. The choice of substrate can depend on the specific application, required sensitivity, and the instrumentation available.
4-Methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal)
4-MU-α-Gal is the most widely used fluorogenic substrate for α-galactosidase.[1] Upon hydrolysis by the enzyme, it releases the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU), which emits blue fluorescence.[3]
Advantages:
-
High sensitivity.
-
Well-established protocols.
Disadvantages:
-
The fluorescence of 4-MU is pH-dependent, requiring the addition of a stop solution to raise the pH for optimal fluorescence detection.[3]
-
Prone to interference from autofluorescent compounds in screening libraries, which often fluoresce in the blue region.[1][4]
Resorufinyl-α-D-galactopyranoside
This is a newer, red-shifted fluorogenic substrate developed to overcome some of the limitations of 4-MU-α-Gal.[1][2] Enzymatic cleavage releases resorufin (B1680543), which emits red fluorescence.
Advantages:
-
Red fluorescence minimizes interference from autofluorescent compounds and dust/lint, which typically emit in the blue region.[1][2][4]
-
The low pKa of resorufin (~6.0) allows for continuous measurement at acidic pH without the need for a stop solution.[1][2]
-
Well-suited for HTS applications.[1]
Other Potential Fluorogenic Substrates
While less common for specific α-galactosidase assays, other fluorophores have been used for related glycosidases and could be adapted. These include substrates based on:
-
Fluorescein: Fluorescein di-β-D-galactopyranoside (FDG) is a highly sensitive substrate for β-galactosidase and demonstrates the utility of this fluorophore.[5][6]
-
Rhodamine 110: Rhodamine-based substrates offer high sensitivity and red-shifted fluorescence.[7][8]
-
BODIPY: BODIPY-based substrates are known for their photostability and biocompatibility.[9][10]
Quantitative Data Summary
The following table summarizes the key properties of common fluorogenic substrates for alpha-galactosidase.
| Substrate | Fluorophore | Excitation (nm) | Emission (nm) | Optimal pH for Assay | Notes |
| 4-Methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal) | 4-Methylumbelliferone | ~360[11][12] | ~445-450[1][11][12] | 5.0 - 5.9[1][3] | Fluorescence of product is pH-dependent; a stop buffer is typically used.[3] |
| Resorufinyl-α-D-galactopyranoside | Resorufin | ~530-570 | ~590[1] | 5.0[1] | Allows for continuous assay at acidic pH without a stop solution.[1][2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Enzymatic reaction of alpha-galactosidase with a fluorogenic substrate.
Caption: A typical experimental workflow for an alpha-galactosidase assay.
Experimental Protocols
Protocol 1: Alpha-Galactosidase Assay using 4-Methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal)
This protocol is adapted from standard procedures for measuring α-galactosidase activity in cell lysates or purified enzyme preparations.[3][11][12]
Materials:
-
4-Methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal) substrate
-
α-Gal Assay Buffer (e.g., 50 mM Citrate, 115 mM K2PO4, pH 5.0)[1]
-
Stop Buffer (e.g., 1 M Tris-HCl, pH 8.0 or higher)[1]
-
Purified α-galactosidase or cell/tissue lysate
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the α-Gal Assay Buffer and adjust the pH to the optimal range for the enzyme (typically pH 4.5-5.9).[1][3]
-
Prepare a stock solution of 4-MU-α-Gal in a suitable solvent like DMF or water. Dilute the substrate to the desired working concentration in the assay buffer just before use.
-
Prepare the Stop Buffer.
-
If using a positive control, reconstitute the α-galactosidase in the assay buffer.[11] For samples, prepare cell or tissue homogenates in ice-cold assay buffer.[11]
-
-
Assay Setup:
-
Add samples (e.g., 2-10 µL of diluted cell lysate) to the wells of the 96-well plate.[11]
-
Include wells for a standard curve using 4-methylumbelliferone to quantify the amount of product formed.
-
Prepare a substrate background control well containing assay buffer and substrate but no enzyme.
-
-
Enzymatic Reaction:
-
Incubation:
-
Stopping the Reaction:
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the fluorescence of the substrate background control from all readings.
-
Calculate the α-galactosidase activity based on the standard curve, sample dilution, and incubation time.
-
Protocol 2: Continuous Alpha-Galactosidase Assay using Resorufinyl-α-D-galactopyranoside
This protocol is based on the advantages of the red-shifted substrate that does not require a stop solution.[1][2]
Materials:
-
Resorufinyl-α-D-galactopyranoside substrate
-
α-Gal Assay Buffer (e.g., 50 mM Citrate, 115 mM K2PO4, pH 5.0)[1]
-
Purified α-galactosidase or cell/tissue lysate
-
96-well or 384-well black microplate
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Reagent Preparation:
-
Prepare the α-Gal Assay Buffer at the optimal pH of 5.0.[1]
-
Prepare a stock solution of Resorufinyl-α-D-galactopyranoside and dilute it to the desired working concentration in the assay buffer.
-
Prepare the enzyme or sample dilutions in the assay buffer.
-
-
Assay Setup:
-
Add the enzyme or sample to the microplate wells.
-
Include appropriate controls (e.g., no-enzyme control).
-
-
Enzymatic Reaction and Measurement:
-
Set the microplate reader to the appropriate excitation (~570 nm) and emission (~590 nm) wavelengths and the desired temperature (e.g., room temperature or 37°C).
-
Initiate the reaction by adding the Resorufinyl-α-D-galactopyranoside substrate solution to the wells.
-
Immediately start kinetic measurements, recording fluorescence intensity at regular intervals over a period of time (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Determine the rate of the reaction (change in fluorescence over time) for each sample.
-
The initial linear portion of the kinetic curve represents the initial reaction velocity.
-
Calculate the α-galactosidase activity from the reaction rate.
-
Applications in Research and Drug Development
-
Diagnosis of Fabry Disease: These assays are used to measure α-galactosidase activity in patient samples (e.g., cultured fibroblasts, plasma, or leukocytes) to diagnose Fabry disease.[13]
-
High-Throughput Screening (HTS): The fluorogenic assays, particularly with red-shifted substrates, are ideal for screening large compound libraries to identify potential inhibitors or activators (pharmacological chaperones) of α-galactosidase.[1][3]
-
Enzyme Kinetics: These assays can be used to determine key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of α-galactosidase with different substrates or in the presence of inhibitors.[3]
-
Basic Research: They are fundamental tools for studying the function, regulation, and localization of α-galactosidase in various biological systems.
References
- 1. Synthesis and characterization of a new fluorogenic substrate for alpha-galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of a new fluorogenic substrate for alpha-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Throughput Screening for Inhibitors of Alpha-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detecting Glycosidases—Section 10.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. media.iris-biotech.de [media.iris-biotech.de]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. A Galactosidase-Activatable Fluorescent Probe for Detection of Bacteria Based on BODIPY | MDPI [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. raybiotech.com [raybiotech.com]
- 13. Differential assay for lysosomal alpha-galactosidases in human tissues and its application to Fabry's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Oligosaccharides Containing alpha-L-Galactopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligosaccharides containing alpha-L-Galactopyranose (α-L-Gal) moieties are of significant interest in biomedical research and drug development. These structures are not commonly found in humans but are present on the cells of other mammals, making them key antigens in xenotransplantation rejection.[1] Furthermore, their interactions with specific lectins on immune cells, such as C-type lectin receptors (CLRs) and Siglecs, highlight their potential as modulators of the immune response.[2][3][4] Their unique biological activities and resistance to degradation by common human glycosidases make them attractive candidates for the development of novel therapeutics, vaccines, and research tools.[5]
This document provides detailed application notes and experimental protocols for the chemical, enzymatic, and chemoenzymatic synthesis of oligosaccharides containing α-L-Galactopyranose. It also includes information on their biological roles and the signaling pathways they modulate.
Chemical Synthesis of α-L-Galactopyranose-Containing Oligosaccharides
Chemical synthesis offers a versatile approach to constructing complex oligosaccharides, including those with unnatural linkages or modifications. The key challenge in synthesizing α-L-Galactosides is the stereoselective formation of the 1,2-cis-glycosidic linkage. This is typically achieved using glycosyl donors with non-participating protecting groups at the C-2 position and careful control of reaction conditions.
Application Note:
Chemical synthesis is the method of choice for producing novel α-L-Gal containing oligosaccharides on a gram scale. It allows for the precise construction of defined structures that may not be accessible through enzymatic methods. The following protocol describes the synthesis of an α-L-Galactopyranosyl-(1→3)-β-D-Galactopyranoside derivative, a core structure of the α-Gal epitope.
Experimental Protocol: Synthesis of Allyl α-D-Galactopyranosyl-(1→3)-β-D-galactopyranoside
This protocol is adapted from a reported synthesis of α-Gal disaccharides.[6]
Materials:
-
2,3,4,6-tetra-O-benzyl-β-D-galactopyranosyl trichloroacetimidate (B1259523) (Donor)
-
Allyl 2,6-di-O-benzyl-α- or β-D-galactopyranoside (Acceptor precursor)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine
-
Celite
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Palladium on carbon (Pd/C)
-
Methanol
Procedure:
-
Glycosylation:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the acceptor (1.0 eq) and the donor (1.2 eq) in anhydrous DCM.
-
Cool the solution to -40 °C.
-
Add TMSOTf (0.2 eq) dropwise.
-
Stir the reaction mixture at -40 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding triethylamine.
-
Filter the mixture through Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected disaccharide.
-
-
Deprotection (Hydrogenolysis):
-
Dissolve the protected disaccharide in methanol.
-
Add a catalytic amount of Pd/C.
-
Stir the mixture under a hydrogen atmosphere until debenzylation is complete (monitored by TLC or mass spectrometry).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected disaccharide.
-
Quantitative Data for Chemical Synthesis of an α-Gal Disaccharide Derivative
| Step | Reactants/Reagents | Conditions | Product | Yield | Reference |
| Glycosylation | 2,3,4,6-tetra-O-benzyl-β-D-galactopyranosyl trichloroacetimidate, Allyl 2,6-di-O-benzyl-β-D-galactopyranoside, TMSOTf | Anhydrous DCM, -40 °C to RT | Protected α-D-Galp-(1→3)-β-D-Galp-OAll | 76% | [7] |
| Deprotection | Protected disaccharide, H₂, Pd/C | Methanol, Room Temperature | α-D-Galp-(1→3)-β-D-Galp-OAll | High | [6] |
Workflow for Chemical Synthesis of an α-L-Galactopyranose Containing Disaccharide
Caption: General workflow for the chemical synthesis of an α-L-Galactopyranose disaccharide.
Enzymatic Synthesis of α-L-Galactopyranose-Containing Oligosaccharides
Enzymatic synthesis provides a highly regio- and stereoselective method for constructing glycosidic bonds under mild reaction conditions. Glycosyltransferases, in particular, are powerful tools for this purpose.
Application Note:
Enzymatic synthesis is ideal for producing structurally defined α-L-Gal containing oligosaccharides with high purity, especially for biological applications where precise linkages are crucial. The use of α-1,3-galactosyltransferase (α1,3GalT) allows for the specific transfer of galactose from a donor substrate (UDP-Gal) to an acceptor containing a terminal β-galactose residue.[8]
Experimental Protocol: Enzymatic Synthesis using α-1,3-Galactosyltransferase (α1,3GalT)
This protocol is a general guideline based on the known activity of α1,3GalT.[8]
Materials:
-
Recombinant α-1,3-galactosyltransferase (α1,3GalT)
-
UDP-galactose (Donor substrate)
-
Acceptor oligosaccharide with a terminal β-galactose (e.g., N-acetyllactosamine)
-
Reaction buffer (e.g., 50 mM MOPS or Tris-HCl, pH 7.0-7.5)
-
Manganese chloride (MnCl₂)
-
Alkaline phosphatase (optional, to prevent product inhibition by UDP)
-
Size-exclusion and/or reversed-phase HPLC columns for purification
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing the acceptor substrate (e.g., 10 mM), UDP-galactose (1.2 eq), MnCl₂ (10 mM), and the reaction buffer.
-
If using, add alkaline phosphatase.
-
Initiate the reaction by adding α1,3GalT (e.g., 1-5 mU per mg of acceptor).
-
-
Incubation:
-
Incubate the reaction mixture at 37 °C.
-
Monitor the reaction progress by TLC or HPLC.
-
-
Reaction Termination and Purification:
Quantitative Data for Enzymatic Synthesis
| Enzyme | Donor Substrate | Acceptor Substrate | Product | Yield | Reference |
| α-1,3-Galactosyltransferase | UDP-galactose | N-acetyllactosamine | Galα(1,3)Galβ(1,4)GlcNAc | High | [8] |
| α-Galactosidase (reverse hydrolysis) | Galactose | Galactose | α-Galactooligosaccharides | ~20% | [12] |
Chemoenzymatic Synthesis
Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. This approach is particularly useful for synthesizing complex oligosaccharides where some linkages are not easily formed by either method alone.
Application Note:
A common chemoenzymatic strategy involves the chemical synthesis of a complex acceptor molecule, which is then subjected to enzymatic glycosylation to introduce the terminal α-L-Galactopyranose unit. This approach is efficient for creating libraries of related oligosaccharides for structure-activity relationship studies.
Workflow for Chemoenzymatic Synthesis of an α-Gal Epitope
Caption: A chemoenzymatic workflow combining chemical synthesis of an acceptor with enzymatic galactosylation.
Biological Roles and Signaling Pathways
Oligosaccharides containing α-L-Galactopyranose play crucial roles in immune recognition. The α-Gal epitope is a primary target for natural antibodies in humans, leading to hyperacute rejection in xenotransplantation.[1] Beyond this, these glycans can interact with lectins on immune cells to modulate cellular responses.
Interaction with C-type Lectin Receptors (CLRs)
CLRs are a class of pattern recognition receptors on myeloid cells that recognize carbohydrate structures.[1] Binding of specific glycans to CLRs can trigger downstream signaling cascades that lead to the activation of transcription factors like NF-κB and the production of cytokines, thereby shaping the immune response.
C-type Lectin Receptor Signaling Pathway
Caption: Simplified signaling pathway of a C-type lectin receptor upon ligand binding.
Interaction with Siglecs
Siglecs (sialic acid-binding immunoglobulin-like lectins) are a family of I-type lectins expressed on immune cells that are involved in cell-cell interactions and immune regulation.[3][4] While their primary ligands are sialylated glycans, some Siglecs can also interact with other carbohydrate structures. Inhibitory Siglecs possess intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs). Ligand binding leads to the recruitment of phosphatases SHP-1 and SHP-2, which dephosphorylate downstream signaling molecules, resulting in the dampening of immune cell activation.
Inhibitory Siglec Signaling Pathway
Caption: General inhibitory signaling pathway mediated by Siglecs.
Characterization of Synthesized Oligosaccharides
The structural integrity and purity of synthesized oligosaccharides must be rigorously confirmed. The primary methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure, including the stereochemistry of the glycosidic linkages and the positions of protecting groups. 2D NMR techniques such as COSY, HSQC, and HMBC are essential for unambiguous assignment of all proton and carbon signals.[5]
-
Mass Spectrometry: ESI-MS and MALDI-TOF MS are used to determine the molecular weight of the synthesized oligosaccharides and to confirm the composition of the glycan chain.[5]
Representative NMR Data for a Galα(1,3)Gal Derivative
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | |||
| Anomeric H (α-linkage) | ~5.0-5.2 | d | ~3-4 |
| Anomeric H (β-linkage) | ~4.4-4.6 | d | ~7-8 |
| ¹³C NMR | |||
| Anomeric C (α-linkage) | ~93-100 | ||
| Anomeric C (β-linkage) | ~100-105 |
Note: Chemical shifts are highly dependent on the solvent and the specific structure of the oligosaccharide.
Purification:
Purification of synthetic oligosaccharides is typically achieved through a combination of chromatographic techniques.
-
Silica Gel Chromatography: Used for the purification of protected oligosaccharides.
-
Size-Exclusion Chromatography (SEC): Separates oligosaccharides based on their size and is useful for removing smaller impurities or unreacted monosaccharides.[11]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique for the final purification of deprotected oligosaccharides.[2]
-
Porous Graphitized Carbon (PGC) HPLC: Offers excellent resolution for the separation of complex oligosaccharide mixtures.[10]
By following these detailed protocols and application notes, researchers can successfully synthesize and characterize a variety of oligosaccharides containing this compound for further investigation into their biological functions and potential therapeutic applications.
References
- 1. Signalling through C-type lectin receptors: shaping immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. studylib.net [studylib.net]
- 3. rsc.org [rsc.org]
- 4. A novel synthesis of alpha-D-Galp-(1-->3)-beta-D-Galp-1-O-(CH2)3-NH2, its linkage to activated matrices and absorption of anti-alphaGal xenoantibodies by affinity columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. eversyn.de [eversyn.de]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. researchgate.net [researchgate.net]
- 9. Analysis and Purification of IgG Using Size-Exclusion High Performance Liquid Chromatography (SE-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 10. Synthesis of allyl 3-deoxy- and 4-deoxy-beta-D-galactopyranoside and simultaneous preparations of Gal(1-->2)- and Gal(1-->3)-linked disaccharide glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Frontiers | Siglec Signaling in the Tumor Microenvironment [frontiersin.org]
The Pivotal Role of alpha-L-Galactopyranose in Glycobiology Research: Applications and Protocols
For Immediate Release
[City, State] – [Date] – alpha-L-Galactopyranose, a monosaccharide enantiomer of the more common D-galactose, is emerging as a critical tool in glycobiology research. Its unique stereochemistry provides researchers, scientists, and drug development professionals with a specific probe to investigate complex biological processes, from enzymatic reactions to cellular signaling and pathogen interactions. This document details the applications of this compound and provides comprehensive protocols for its use in key experimental settings.
Application Notes
This compound and its derivatives serve as invaluable tools in several areas of glycobiology research:
-
Enzyme Characterization and Inhibitor Screening: As a substrate analog, this compound is instrumental in characterizing the activity and specificity of glycosidases, such as α-L-galactosidases. Its ability to act as a competitive inhibitor allows for the determination of kinetic parameters and the screening of potential therapeutic inhibitors for diseases associated with enzyme deficiencies.
-
Lectin Binding Studies: The interaction between carbohydrates and lectins is fundamental to cell recognition, adhesion, and signaling. This compound is utilized in glycan arrays and other binding assays to elucidate the specific binding preferences of various lectins, contributing to our understanding of their biological functions.
-
Glycosyltransferase Acceptor Specificity: The enzymatic synthesis of complex glycans by glycosyltransferases can be explored using this compound as an acceptor substrate. These studies help to define the acceptor specificity of these enzymes, which is crucial for the chemoenzymatic synthesis of novel glycoconjugates with potential therapeutic applications.
-
Probing Host-Pathogen Interactions: Many pathogens utilize surface-expressed lectins to bind to host cell surface glycans for adhesion and subsequent invasion. This compound can be used to study these interactions, potentially leading to the development of anti-adhesion therapies to combat infectious diseases.
-
Cellular Imaging and Probes: When functionalized with fluorescent tags, this compound can be developed into molecular probes for imaging and tracking glycosylation processes within living cells, offering insights into the dynamic nature of the glycome.
-
Immunology and Signaling: The recognition of specific carbohydrate structures by immune cells can trigger downstream signaling cascades. While direct signaling pathways initiated by this compound are still under investigation, related saccharides are known to modulate immune responses through receptors like Toll-like receptors (TLRs) on macrophages and dendritic cells.[1][2][3][4][5][6][7][8]
Data Presentation
To facilitate comparative analysis, the following tables summarize key quantitative data related to the application of this compound and its derivatives in glycobiology research.
Table 1: Inhibition of α-L-Galactosidase by this compound
| Enzyme Source | Inhibitor | Inhibition Type | Ki (mM) |
| Vicia faba (Fava Bean) | L-Arabinose | Competitive | Value not specified |
| Vicia faba (Fava Bean) | D-Fucose | Competitive | Value not specified |
Table 2: Lectin Binding Specificity for Galactose Derivatives
| Lectin | Ligand | Binding Affinity (Kd) | Notes |
| Griffonia simplicifolia I-B4 (GSI-B4) | α-Galactosyl epitopes | High | Broad specificity for terminal α-galactose residues.[10] |
| Maclura pomifera agglutinin (MPA) | α-Galactosyl epitopes | High | Shows some differentiation in binding preferences compared to GSI-B4.[10] |
| Pseudomonas aeruginosa lectin I (PA-IL) | Terminal α-Gal | High | Binding is inhibited by α1,2-fucosylation on the proximal residue.[4] |
Note: Quantitative Kd values for this compound binding to these lectins require specific experimental determination using techniques such as surface plasmon resonance or isothermal titration calorimetry.
Experimental Protocols
Protocol 1: α-L-Galactosidase Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on α-L-galactosidase activity using a chromogenic substrate.
Materials:
-
α-L-Galactosidase (e.g., from Aspergillus niger)
-
p-Nitrophenyl-α-L-galactopyranoside (pNP-Gal)
-
This compound (inhibitor)
-
Assay Buffer (e.g., 50 mM sodium citrate (B86180) buffer, pH 4.5)
-
Stop Solution (e.g., 0.5 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of α-L-galactosidase in Assay Buffer.
-
Prepare a series of dilutions of this compound in Assay Buffer.
-
Prepare a stock solution of pNP-Gal in Assay Buffer.
-
To the wells of a 96-well microplate, add 20 µL of Assay Buffer (for control) or 20 µL of the this compound dilutions.
-
Add 20 µL of the α-L-galactosidase solution to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the pNP-Gal solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate (pNP-Gal) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk or Dixon plots.[11][12]
Protocol 2: Glycosyltransferase Acceptor Substrate Assay
This protocol outlines a method to assess the ability of this compound to act as an acceptor substrate for a glycosyltransferase, such as an α-L-arabinopyranosyltransferase.[13]
Materials:
-
Glycosyltransferase of interest (e.g., recombinant α-L-arabinopyranosyltransferase)
-
This compound (acceptor substrate)
-
UDP-L-arabinopyranose (donor substrate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.0, containing 10 mM MnCl2)
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Mobile phase
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, a fixed concentration of UDP-L-arabinopyranose, and varying concentrations of this compound.
-
Initiate the reaction by adding the glycosyltransferase.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.
-
Terminate the reaction by heating or adding a quenching solution.
-
Analyze the reaction mixture by HPLC to separate and quantify the unreacted acceptor (this compound) and the newly formed product (arabinopyranosyl-α-L-galactopyranose).
-
Determine the initial reaction rates at different concentrations of this compound.
-
Calculate the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Mandatory Visualization
References
- 1. Megalo-type α-1,6-glucosaccharides induce production of tumor necrosis factor α in primary macrophages via toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A synthetic analog of alpha-galactosylceramide induces macrophage activation via the TLR4-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Lectins, Their Carbohydrate Affinities and Where to Find Them [mdpi.com]
- 4. A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Identification of New Acceptor Specificities of Glycosyltransferase R with the Aid of Substrate Microarrays | Semantic Scholar [semanticscholar.org]
- 6. IL-4 Receptor Alpha Signaling through Macrophages Differentially Regulates Liver Fibrosis Progression and Reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galactomannan Downregulates the Inflammation Responses in Human Macrophages via NFκB2/p100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrophage inflammatory state influences susceptibility to lysosomal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of methyl O-alpha-L-rhamnopyranosyl-(1-->2)-alpha-D-galactopyranosides specifically deoxygenated at position 3, 4, or 6 of the galactose residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Highly Efficient Chemoenzymatic Synthesis of α-Galactosyl Epitopes with a Recombinant α(1→3)-Galactosyltransferase | Semantic Scholar [semanticscholar.org]
- 12. Enzyme assay of β1,3-glycosyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Enzymic transfer of alpha-L-arabinopyranosyl residues to exogenous 1,4-linked beta-D-galacto-oligosaccharides using solubilized mung bean (Vigna radiata) hypocotyl microsomes and UDP-beta-L-arabinopyranose [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotopic Labeling of α-D-Galactopyranose in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By replacing specific atoms in a compound with their stable isotopes (e.g., ¹³C, ²H), researchers can track the molecule's journey through various metabolic pathways. This approach provides invaluable insights into cellular metabolism, helping to elucidate biochemical pathways, quantify metabolic fluxes, and understand the mechanisms of diseases and the effects of drugs.
While the initial topic of interest was α-L-Galactopyranose, a thorough review of scientific literature indicates that there is no established significant metabolic pathway for L-Galactose in mammalian cells.[1] Consequently, for metabolic studies relevant to human health and drug development, the focus shifts to its epimer, α-D-Galactopyranose (hereafter referred to as D-galactose). D-galactose is a monosaccharide readily metabolized by mammalian cells and plays a crucial role in energy metabolism and the biosynthesis of macromolecules.[1]
These application notes provide a comprehensive overview of the use of isotopically labeled D-galactose in metabolic research, complete with detailed protocols for in vitro and in vivo studies.
Application Notes
Background
D-galactose is primarily derived from the digestion of lactose, a disaccharide found in milk and dairy products. In mammalian cells, D-galactose is converted to glucose-6-phosphate through the Leloir pathway , allowing it to enter glycolysis for ATP production or be stored as glycogen. This metabolic route is of significant interest in several areas of research:
-
Inherited Metabolic Disorders: Deficiencies in the enzymes of the Leloir pathway lead to galactosemia, a group of genetic disorders characterized by the inability to properly metabolize galactose.[1] Isotopic labeling studies can help to understand the pathophysiology of these conditions and to develop and monitor therapeutic strategies.
-
Cancer Metabolism: Some cancer cells exhibit altered glucose metabolism and can utilize galactose as an alternative energy source.[1] Studying the metabolic fate of labeled galactose in cancer cells can reveal metabolic vulnerabilities that may be targeted by novel therapies.
-
Liver Function: The liver is the primary site of galactose metabolism. The rate of galactose clearance from the blood can be used as a measure of liver function.[1]
-
Neurobiology: D-galactose has been used in animal models to induce accelerated aging, and understanding its metabolism in the brain is an active area of research.
Principle of the Technique
The fundamental principle of using isotopically labeled D-galactose is to introduce a tracer into a biological system and monitor its incorporation into downstream metabolites. The most commonly used stable isotope is Carbon-13 (¹³C), typically as uniformly labeled [U-¹³C₆]-D-galactose or specifically labeled at certain positions (e.g., [1-¹³C]-D-galactose).
The labeled D-galactose is introduced to cells in culture or administered to an animal model. As the cells metabolize the labeled sugar, the ¹³C atoms are incorporated into various intermediates of the Leloir pathway, glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle.
The isotopic enrichment of these metabolites is then measured using analytical techniques such as:
-
Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), MS can separate and identify metabolites and determine their mass isotopomer distributions, revealing the number of ¹³C atoms incorporated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the positional labeling of metabolites, which is crucial for resolving complex metabolic pathways.
By analyzing the labeling patterns of various metabolites, researchers can calculate metabolic fluxes—the rates of reactions in the metabolic network.
Data Presentation
The following tables summarize representative quantitative data from metabolic studies using isotopically labeled D-galactose.
Table 1: Metabolite Concentrations in Human Erythrocytes from a D-[1-¹³C]galactose in vivo Turnover Study.[2]
| Metabolite | Healthy Subjects (μmol/L) | Patients with Classical Galactosemia (μmol/L) |
| Galactose-1-phosphate | 1.9 ± 0.5 | 142 ± 38 |
| Free Galactose | 0.43 ± 0.20 | 3.8 ± 1.7 |
Table 2: Plasma D-galactose Concentrations in Postabsorptive Subjects.[3][4]
| Subject Group | D-galactose Concentration (μmol/L) |
| Healthy Adults | 0.12 ± 0.03 |
| Diabetic Patients | 0.11 ± 0.04 |
| Patients with Classical Galactosemia | 1.44 ± 0.54 |
| Heterozygous Parents of Galactosemic Patients | 0.17 ± 0.07 |
Table 3: Hepatic Systemic Clearance of ¹⁸F-FDGal in Humans.[5]
| Condition | Hepatic Systemic Clearance (L blood/min/L liver tissue) |
| Absence of Galactose | 0.274 ± 0.001 |
| Presence of Galactose | 0.019 ± 0.001 |
Experimental Protocols
Protocol 1: In Vitro ¹³C-D-Galactose Labeling of Adherent Mammalian Cells
This protocol describes the general procedure for tracing the metabolism of [U-¹³C₆]-D-galactose in cultured mammalian cells.
Materials:
-
Adherent mammalian cells of interest
-
Complete cell culture medium
-
Glucose-free and galactose-free DMEM
-
Dialyzed fetal bovine serum (dFBS)
-
[U-¹³C₆]-D-galactose (or other desired labeled galactose)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C and ice-cold
-
80% Methanol (B129727), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of reaching >15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Culture: Seed cells in multi-well plates and culture in complete medium until they reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the experimental medium by supplementing glucose-free, galactose-free DMEM with the desired concentration of [U-¹³C₆]-D-galactose (e.g., 10 mM) and dFBS. Warm the medium to 37°C.[1]
-
Metabolic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells twice with warm PBS to remove any residual unlabeled sugars.[1]
-
Add the pre-warmed ¹³C-D-galactose labeling medium to the cells.
-
Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C and 5% CO₂. The optimal duration will depend on the cell type and the expected rate of metabolism.[1]
-
-
Quenching and Metabolite Extraction:
-
At each time point, remove the plate from the incubator and immediately aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS to halt extracellular metabolic activity.
-
Immediately add 1 mL of ice-cold (-80°C) 80% methanol to each well to quench all enzymatic activity.[1]
-
Place the plate on dry ice for 10 minutes.
-
Scrape the cells in the methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.[1]
-
-
Sample Processing:
-
Centrifuge the lysate at >15,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[1]
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extract using a vacuum concentrator or a stream of nitrogen.
-
Store the dried extracts at -80°C until analysis.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples using an LC-MS/MS method optimized for the separation and detection of sugar phosphates, organic acids, and other metabolites of interest.
-
Protocol 2: In Vivo [1-¹³C]-D-Galactose Breath Test
This protocol outlines the principles of a whole-body galactose oxidation study in humans, which can be adapted for animal models.
Materials:
-
[1-¹³C]-D-galactose
-
Sterile saline for injection
-
Breath collection bags or gas-tight vials
-
Isotope-ratio mass spectrometer (IRMS)
Procedure:
-
Baseline Breath Sample: Collect a baseline breath sample from the subject after an overnight fast to determine the background ¹³CO₂/¹²CO₂ ratio.[1]
-
Tracer Administration: Administer a weight-based bolus of [1-¹³C]-D-galactose, typically intravenously, dissolved in sterile saline.[1]
-
Breath Collection: Collect breath samples at regular intervals (e.g., every 15-30 minutes) for a period of up to 5 hours.[1]
-
Sample Analysis: Analyze the ¹³CO₂ enrichment in the collected breath samples using IRMS.[1]
-
Data Analysis: Calculate the rate of ¹³CO₂ excretion over time. The amount of ¹³CO₂ produced is directly proportional to the rate of oxidation of the C1 carbon of galactose.[1]
Visualization of Pathways and Workflows
Leloir Pathway for D-Galactose Metabolism
References
- 1. benchchem.com [benchchem.com]
- 2. Stable-isotope dilution analysis of galactose metabolites in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Hepatic Galactose Metabolism Quantified in Humans Using 2-18F-Fluoro-2-Deoxy-d-Galactose PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Hydrolysis of α-L-Galactopyranose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enzymatic hydrolysis of substrates containing α-L-galactopyranose residues. The primary enzyme responsible for this hydrolysis is α-galactosidase (E.C. 3.2.1.22), an exoglycosidase that catalyzes the cleavage of terminal α-1,6-linked galactose residues from a variety of molecules.
Application Notes
The enzymatic hydrolysis of α-L-galactopyranose has significant applications across various scientific and industrial fields.
Food and Feed Industry
In the food and feed industry, α-galactosidase is utilized to degrade raffinose (B1225341) family oligosaccharides (RFOs) such as raffinose and stachyose (B150584), which are found in high concentrations in legumes like soybeans.[1][2] Humans and other monogastric animals lack the necessary α-galactosidase in their digestive tracts to break down these sugars, leading to flatulence and other digestive discomforts.[3]
-
Soymilk Processing: Treatment of soymilk with α-galactosidase reduces the content of RFOs, making it more digestible and improving its nutritional value.[1][4]
-
Sugar Beet Processing: In the sugar industry, this enzyme is used to hydrolyze raffinose in beet sugar syrups, which can interfere with sucrose (B13894) crystallization.[5][6]
-
Animal Feed Improvement: The addition of α-galactosidase to animal feed enhances its nutritional quality by breaking down indigestible oligosaccharides.[1]
Biomedical and Therapeutic Applications
The hydrolytic action of α-galactosidase is crucial in several biomedical applications, from enzyme replacement therapy to xenotransplantation.
-
Fabry Disease Treatment: Fabry disease is a lysosomal storage disorder caused by a deficiency of α-galactosidase A, leading to the accumulation of globotriaosylceramide (Gb3). Enzyme replacement therapy using recombinant α-galactosidase is a standard treatment for this condition.[1][7]
-
Blood Group Conversion: α-galactosidase can be used to convert blood group B to group O by cleaving the terminal α-1,3-linked galactose from the B antigen on the surface of red blood cells.[1]
-
Xenotransplantation: The enzyme is employed to remove α-gal immunogenic epitopes from tissues and organs intended for xenotransplantation, thereby reducing the risk of hyperacute rejection.[1]
Production of Bioactive Compounds
Enzymatic hydrolysis is a key method for producing valuable bioactive molecules from larger polysaccharides.
-
3,6-Anhydro-l-galactose (L-AHG) Production: L-AHG, a bioactive compound with potential skin-whitening and anti-inflammatory properties, can be produced from the enzymatic hydrolysis of agarose (B213101), a major component of red seaweed.[8][9] This process often involves a cascade of enzymes, including agarases and neoagarobiose (B1678156) hydrolase.[9]
-
Manninotriose Synthesis: Manninotriose can be synthesized from the selective hydrolysis of stachyose using α-galactosidase, which cleaves the terminal α-1,6-linked galactose residue.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for α-galactosidases from various sources, acting on different substrates.
Table 1: Optimal Reaction Conditions for Various α-Galactosidases
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Aspergillus sp. D-23 | 5.0 | 65 | [2] |
| Bacillus megaterium VHM1 | 7.5 | 50-60 | [11] |
| Lactosphaera pasteurii WHPC005 | 5.5 | 45 | [12] |
| Trichoderma sp. (WF-3) | 6.0 | 60 | [13] |
| Germinating Soybean | 5.0 - 5.5 | 45 - 50 | [14] |
Table 2: Kinetic Parameters of α-Galactosidases
| Enzyme Source | Substrate | Km (mM) | Vmax (μmol/ml/min) | Reference |
| Bacillus megaterium VHM1 | p-Nitrophenyl-α-D-galactopyranoside (PNPG) | 0.508 | 3.492 | [11] |
| Raffinose | 5.0 | 14.20 | [11] | |
| Trichoderma sp. (WF-3) | PNPG | 0.5 | 10 (mM/s) | [13] |
| Germinating Soybean (P1) | PNPG | 1.55 | Not specified | [14] |
| Germinating Soybean (P2) | PNPG | 0.76 | Not specified | [14] |
| Raffinose | 5.53 | Not specified | [14] | |
| Melibiose | 5.34 | Not specified | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the enzymatic hydrolysis of α-L-galactopyranose.
Protocol 1: Fluorometric Assay for α-Galactosidase Activity
This protocol is adapted from commercially available assay kits and provides a sensitive method for measuring α-galactosidase activity in various biological samples.[15][16][17]
Objective: To quantify the activity of α-galactosidase using a synthetic fluorogenic substrate.
Materials:
-
α-Galactosidase containing sample (e.g., cell lysate, serum, purified enzyme)
-
α-Gal Assay Buffer (e.g., 50 mM citrate (B86180) phosphate (B84403) buffer, pH 4.5)
-
α-Gal Substrate (e.g., 4-Methylumbelliferyl α-D-galactopyranoside)
-
α-Gal Stop Solution (e.g., 0.2 M sodium carbonate)
-
4-Methylumbelliferone (4-MU) Standard (for standard curve)
-
96-well black microtiter plate
-
Microplate reader capable of measuring fluorescence at Ex/Em = 360/445 nm
-
Incubator at 37°C
Procedure:
-
Sample Preparation:
-
For tissues or cells, homogenize in ice-cold α-Gal Assay Buffer.[16]
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.[16]
-
Collect the supernatant and dilute as necessary with α-Gal Assay Buffer.
-
For biological fluids like serum or saliva, they can often be used undiluted or with minimal dilution.[15][16]
-
-
Standard Curve Preparation:
-
Prepare a stock solution of 4-MU standard.
-
Create a series of dilutions of the 4-MU standard in α-Gal Assay Buffer to generate a standard curve (e.g., 0, 40, 80, 120, 160, 200 pmol/well).[16]
-
Add the standard dilutions to separate wells of the 96-well plate.
-
-
Assay Reaction:
-
Add a specific volume (e.g., 2-10 µL) of your diluted sample to the wells of the 96-well plate.[16]
-
Prepare a reagent background control well containing only the assay buffer.
-
Prepare a positive control using a known α-galactosidase solution.
-
Prepare a diluted solution of the α-Gal Substrate in the assay buffer.
-
Initiate the reaction by adding the diluted α-Gal Substrate solution (e.g., 20 µL) to each well containing the sample, positive control, and reagent background control.[15][16]
-
Mix the contents of the plate gently.
-
Incubate the plate at 37°C for a specified time (e.g., 30-120 minutes), protected from light.[15]
-
-
Measurement:
-
Calculation:
-
Subtract the reading of the 0 standard from all standard readings and plot the 4-MU standard curve.
-
Subtract the reagent background control reading from all sample readings.
-
Apply the corrected sample fluorescence values to the 4-MU standard curve to determine the amount of product (4-MU) formed.
-
Calculate the α-galactosidase activity, typically expressed in µU/mg of protein, where one unit is the amount of enzyme that generates 1.0 µmol of 4-Methylumbelliferone per minute at a specific pH and temperature.[16][17]
-
Protocol 2: Enzymatic Hydrolysis of Raffinose in Soymilk
Objective: To reduce the concentration of raffinose in soymilk using α-galactosidase.
Materials:
-
Soymilk
-
α-Galactosidase from a food-grade source (e.g., Aspergillus niger)
-
Citrate-phosphate buffer (0.1 M, pH 5.0)
-
Water bath or incubator shaker set to 50°C
-
Method for analyzing oligosaccharides (e.g., HPLC or TLC)
Procedure:
-
Soymilk Preparation:
-
Prepare or obtain soymilk. Adjust the pH of the soymilk to the optimal pH of the α-galactosidase (e.g., pH 5.0) using the citrate-phosphate buffer.
-
-
Enzyme Preparation:
-
Prepare a stock solution of α-galactosidase in the citrate-phosphate buffer. The specific activity of the enzyme should be known.
-
-
Enzymatic Reaction:
-
Preheat the pH-adjusted soymilk to the optimal temperature of the enzyme (e.g., 50°C).
-
Add the α-galactosidase solution to the soymilk. A typical enzyme loading is 5-20 units of α-galactosidase per gram of raffinose.[2]
-
Incubate the mixture at 50°C with gentle agitation for a period of 2-6 hours.[5]
-
-
Monitoring and Termination:
-
Periodically take aliquots of the reaction mixture to monitor the hydrolysis of raffinose.
-
To stop the reaction in the aliquot, heat it to 100°C for 10 minutes to inactivate the enzyme.[10]
-
Analyze the composition of the aliquot using HPLC or TLC to determine the concentration of raffinose, sucrose, and galactose.
-
Once the desired level of raffinose hydrolysis is achieved, terminate the entire reaction by pasteurizing the soymilk (heating to a high temperature to inactivate the enzyme).
-
-
Post-Reaction Processing:
-
Cool the soymilk and proceed with further processing or analysis.
-
Protocol 3: HPLC Analysis of Hydrolysis Products
Objective: To separate and quantify the sugars (e.g., stachyose, raffinose, sucrose, galactose, glucose) present in a sample before and after enzymatic hydrolysis.
Materials:
-
HPLC system with a refractive index (RI) detector
-
Carbohydrate analysis column (e.g., an amino-propyl bonded silica (B1680970) column)
-
Mobile phase: Acetonitrile and deionized water mixture (e.g., 75:25 v/v)
-
Standard solutions of stachyose, raffinose, sucrose, galactose, and glucose
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation:
-
Prepare individual stock solutions of each sugar standard in deionized water (e.g., 10 mg/mL).[10]
-
Create a series of mixed standard solutions with varying concentrations of each sugar to generate a calibration curve.
-
-
Sample Preparation:
-
Take a sample from the enzymatic reaction (after enzyme inactivation) and centrifuge to remove any precipitates.
-
Dilute the supernatant with the mobile phase to ensure the sugar concentrations fall within the range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC.[10]
-
-
HPLC Analysis:
-
Set up the HPLC system with the carbohydrate analysis column and the RI detector.
-
Equilibrate the column with the mobile phase at a constant flow rate.
-
Inject the prepared standards and samples onto the column.
-
Record the chromatograms, noting the retention times for each sugar.
-
-
Data Analysis:
-
Identify the peaks in the sample chromatograms by comparing their retention times to those of the standards.
-
Construct a calibration curve for each sugar by plotting the peak area against the concentration of the standards.
-
Use the calibration curves to determine the concentration of each sugar in the samples.
-
Compare the sugar profiles of the samples before and after enzymatic hydrolysis to determine the extent of the reaction.
-
Visualizations
Caption: Enzymatic hydrolysis of an α-L-galactopyranose-containing substrate.
Caption: General experimental workflow for enzymatic hydrolysis.
References
- 1. Microbial production and biotechnological applications of α-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Molecular Weight α-Galactosidase from the Novel Strain Aspergillus sp. D-23 and Its Hydrolysis Performance [mdpi.com]
- 3. Spatial regulation of alpha-galactosidase activity and its influence on raffinose family oligosaccharides during seed maturation and germination in Cicer arietinum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A statistical strategy for optimizing the production of α-galactosidase by a newly isolated Aspergillus niger NRC114 and assessing its efficacy in improving soymilk properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural insight into the hydrolase and synthase activities of an alkaline α-galactosidase from Arabidopsis from complexes with substrate/product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biopharmaceutical applications of α‐galactosidases | Semantic Scholar [semanticscholar.org]
- 8. Model-Based Complete Enzymatic Production of 3,6-Anhydro-l-galactose from Red Algal Biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic production of 3,6-anhydro-L-galactose from agarose and its purification and in vitro skin whitening and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. jabonline.in [jabonline.in]
- 12. Isolation and Identification of an α-Galactosidase-Producing Lactosphaera pasteurii Strain and Its Enzymatic Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extracellular α-Galactosidase from Trichoderma sp. (WF-3): Optimization of Enzyme Production and Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. raybiotech.com [raybiotech.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Alpha Galactosidase Activity Assay Kit. Fluorometric (ab239716) | Abcam [abcam.com]
Application Notes and Protocols: α-L-Galactopyranose as a Chiral Precursor for Iminosugar Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iminosugars are a class of polyhydroxylated alkaloids that are structural mimics of monosaccharides, where a nitrogen atom replaces the endocyclic oxygen. This structural modification imparts a positive charge at physiological pH, allowing them to competitively inhibit glycosidases and glycosyltransferases. Their therapeutic potential is vast, with applications in the treatment of diabetes, viral infections, and lysosomal storage disorders. α-L-Galactopyranose, a readily available chiral starting material, serves as an excellent precursor for the stereoselective synthesis of a variety of L-iminosugars, which are often rare and exhibit distinct biological activities compared to their D-counterparts.
These application notes provide a detailed protocol for the synthesis of an L-iminosugar, specifically 1-deoxy-L-galactonojirimycin, from α-L-galactopyranose. The protocol is based on established chemical transformations, including protection, oxidation, reductive amination, and cyclization strategies. Additionally, the biological context of these iminosugars as glycosidase inhibitors is discussed.
Synthetic Strategy Overview
The overall synthetic strategy to convert α-L-galactopyranose into 1-deoxy-L-galactonojirimycin involves a multi-step chemical synthesis. The key steps include:
-
Protection of Hydroxyl Groups: Selective protection of the hydroxyl groups of α-L-galactopyranose is crucial to direct reactivity in subsequent steps.
-
Introduction of the Amino Functionality: An amino group is introduced at the C1 position, typically through reductive amination of the corresponding lactol or a derivative.
-
Intramolecular Cyclization: The final piperidine (B6355638) ring of the iminosugar is formed through an intramolecular cyclization reaction.
-
Deprotection: Removal of the protecting groups yields the final iminosugar.
The following sections provide detailed experimental protocols for a plausible synthetic route.
Experimental Protocols
Protocol 1: Synthesis of 1-amino-1-deoxy-L-galactitol
This protocol describes the reductive amination of L-galactose to furnish the key acyclic amino alcohol intermediate.
Materials:
-
L-Galactose
-
Ammonium (B1175870) bicarbonate (NH₄HCO₃)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
-
Dowex 50W-X8 (H⁺ form) resin
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Dissolve L-galactose (1.0 g, 5.55 mmol) and ammonium bicarbonate (1.31 g, 16.65 mmol) in water (20 mL) in a round-bottom flask.
-
Stir the solution at 40°C for 48 hours.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (0.63 g, 16.65 mmol) in small portions over 30 minutes.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Add Dowex 50W-X8 (H⁺ form) resin to the reaction mixture until the pH is neutral.
-
Filter the resin and wash it with water.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Co-evaporate the residue with methanol (3 x 20 mL) to remove boric acid salts.
-
Lyophilize the resulting solid to obtain 1-amino-1-deoxy-L-galactitol as a white powder.
Expected Yield: 85-95%
Protocol 2: Per-O-acetylation and N-protection of 1-amino-1-deoxy-L-galactitol
This protocol describes the protection of the hydroxyl and amino groups to facilitate subsequent selective reactions.
Materials:
-
1-amino-1-deoxy-L-galactitol
-
Acetic anhydride (B1165640) (Ac₂O)
-
Benzyl (B1604629) chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
Dissolve 1-amino-1-deoxy-L-galactitol (1.0 g, 5.52 mmol) in a mixture of pyridine (10 mL) and acetic anhydride (10 mL) at 0°C.
-
Stir the reaction at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the per-O-acetylated product.
-
Dissolve the crude product in a mixture of dichloromethane (20 mL) and saturated aqueous sodium bicarbonate solution (20 mL).
-
Add benzyl chloroformate (1.13 mL, 6.62 mmol) dropwise at 0°C.
-
Stir the reaction at room temperature for 6 hours.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography (EtOAc/Hexanes gradient) to yield the fully protected intermediate.
Expected Yield: 70-80% over two steps.
Protocol 3: Selective Deprotection and Intramolecular Cyclization
This protocol details the selective deprotection of the primary hydroxyl group followed by activation and intramolecular cyclization to form the piperidine ring.
Materials:
-
Fully protected amino alcohol
-
Hydrazine (B178648) acetate
-
N,N-Dimethylformamide (DMF)
-
Tosyl chloride (TsCl)
-
Pyridine
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the protected amino alcohol (1.0 g, 1.8 mmol) in DMF (10 mL).
-
Add hydrazine acetate (0.33 g, 3.6 mmol) and stir at 50°C for 4 hours.
-
Cool the reaction mixture and dilute with ethyl acetate.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the selectively deprotected primary alcohol.
-
Dissolve the resulting alcohol (0.5 g, 1.0 mmol) in pyridine (5 mL) and cool to 0°C.
-
Add tosyl chloride (0.23 g, 1.2 mmol) and stir at room temperature for 12 hours.
-
Work up the reaction as described in Protocol 2, step 3-5.
-
Dissolve the purified tosylate (0.4 g, 0.7 mmol) in dry THF (10 mL) and cool to 0°C.
-
Add sodium hydride (60% dispersion in mineral oil, 34 mg, 0.84 mmol) portion-wise.
-
Stir the reaction at room temperature for 6 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography to yield the protected iminosugar.
Expected Yield: 50-60% for the cyclization step.
Protocol 4: Deprotection to 1-deoxy-L-galactonojirimycin
This protocol describes the final deprotection steps to obtain the target iminosugar.
Materials:
-
Protected iminosugar
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas
-
Sodium methoxide (B1231860) (NaOMe) in Methanol
-
Amberlite IR120 (H⁺ form) resin
Procedure:
-
Dissolve the protected iminosugar (0.2 g, 0.4 mmol) in methanol (10 mL).
-
Add 10% Pd/C (20 mg).
-
Stir the mixture under a hydrogen atmosphere (balloon) for 12 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Dissolve the residue in dry methanol (5 mL) and add a catalytic amount of sodium methoxide solution.
-
Stir at room temperature for 4 hours.
-
Neutralize the reaction with Amberlite IR120 (H⁺ form) resin.
-
Filter the resin and concentrate the filtrate to obtain 1-deoxy-L-galactonojirimycin.
Expected Yield: 80-90%
Data Presentation
Table 1: Summary of Synthetic Steps and Expected Yields
| Step | Transformation | Starting Material | Product | Reagents | Expected Yield (%) |
| 1 | Reductive Amination | L-Galactose | 1-amino-1-deoxy-L-galactitol | NH₄HCO₃, NaBH₄ | 85-95 |
| 2 | Protection | 1-amino-1-deoxy-L-galactitol | Per-O-acetyl, N-Cbz protected | Ac₂O, Pyridine, Cbz-Cl | 70-80 |
| 3 | Cyclization | Protected amino alcohol | Protected iminosugar | Hydrazine acetate, TsCl, NaH | 50-60 |
| 4 | Deprotection | Protected iminosugar | 1-deoxy-L-galactonojirimycin | H₂, Pd/C, NaOMe | 80-90 |
Visualization of Workflows and Pathways
Synthetic Workflow
Caption: Synthetic workflow for 1-deoxy-L-galactonojirimycin.
Mechanism of Glycosidase Inhibition
Iminosugars, such as 1-deoxy-L-galactonojirimycin, are potent inhibitors of glycosidases. Their mechanism of action involves mimicking the transition state of the glycosidic bond cleavage. The protonated nitrogen atom in the iminosugar ring mimics the developing positive charge of the oxocarbenium ion intermediate formed during the enzymatic hydrolysis of the natural carbohydrate substrate. This strong electrostatic interaction with the carboxylate residues in the active site of the enzyme leads to tight binding and competitive inhibition.
Caption: Mechanism of competitive inhibition of glycosidases by iminosugars.
Biological Application: Targeting Lysosomal Storage Disorders
Many lysosomal storage disorders, such as Fabry and Gaucher disease, are caused by deficiencies in specific lysosomal glycosidases. This leads to the accumulation of undegraded glycolipids within lysosomes, resulting in cellular dysfunction. Iminosugars with a galacto-configuration, like 1-deoxy-L-galactonojirimycin, can act as pharmacological chaperones. At sub-inhibitory concentrations, these small molecules can bind to and stabilize misfolded mutant enzymes, facilitating their proper trafficking from the endoplasmic reticulum to the lysosome and partially restoring their catalytic activity.
Application of alpha-L-Galactopyranose in Food Science Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-L-Galactopyranose, an enantiomer of the more common D-galactose, is a rare monosaccharide in nature. However, its presence as a structural component in certain food ingredients and its role as a key intermediate in vital biosynthetic pathways in plants make it a molecule of significant interest in food science research. While not typically used as a standalone food additive, understanding its occurrence, functional properties, and analytical determination is crucial for food quality control, the development of functional foods, and elucidating nutritional pathways.
This document provides detailed application notes on the relevance of this compound in food science, focusing on its role in food hydrocolloids, as a precursor to ascorbic acid (Vitamin C), and its potential as a novel prebiotic. Furthermore, it outlines comprehensive experimental protocols for its extraction, identification, and quantification in food matrices.
Application Notes
Structural Component of Food Hydrocolloids
This compound, often in its 3,6-anhydro form, is a fundamental structural unit of carrageenan and agar, which are polysaccharides extracted from red seaweeds.[1] These hydrocolloids are extensively used in the food industry as gelling, thickening, and stabilizing agents in a wide range of products, including dairy, confectionery, and processed meats. The stereochemistry and linkage of the L-galactose units are critical to the functional properties of these hydrocolloids, influencing their gel strength, texture, and stability. Research in this area focuses on:
-
Structure-Function Relationship: Investigating how modifications to the L-galactose backbone of these polysaccharides affect their rheological properties.
-
Quality Control: Developing analytical methods to quantify the L-galactose content and its derivatives as a measure of hydrocolloid purity and functionality.
-
Novel Hydrocolloid Discovery: Screening different seaweed species for polysaccharides with unique L-galactose compositions and potentially novel food applications.
Key Intermediate in Ascorbic Acid (Vitamin C) Biosynthesis
In higher plants, the primary route for the biosynthesis of L-ascorbic acid, an essential nutrient for humans, is the L-galactose pathway (also known as the Smirnoff-Wheeler pathway).[1] This pathway starts from D-glucose and proceeds through a series of enzymatic steps where L-galactose is a critical intermediate. While L-galactose does not accumulate to high concentrations in plant tissues, its transient formation is vital for the production of Vitamin C.[1] Research applications in this context include:
-
Nutritional Enhancement of Crops: Understanding the regulation of the L-galactose pathway to develop strategies for increasing the Vitamin C content of fruits and vegetables.
-
Metabolic Engineering: Identifying and characterizing the enzymes involved in the conversion of L-galactose to L-ascorbate for potential biotechnological production of Vitamin C.
-
Food Processing Stability: Studying the impact of processing and storage on the L-galactose pathway and the retention of Vitamin C in plant-based foods.
Potential as a Novel Prebiotic
Galactooligosaccharides (GOS) are well-established prebiotics that selectively stimulate the growth and activity of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species.[2][3][4][5][6] While most commercial GOS are derived from D-galactose, there is growing interest in the prebiotic potential of oligosaccharides containing L-galactose (alpha-GOS).[6] These alpha-GOS are found naturally in some legumes and can be synthesized enzymatically.[6] Their unique stereochemistry may lead to selective fermentation by specific probiotic strains, offering targeted benefits for gut health. Research is focused on:
-
In Vitro Fermentation Studies: Assessing the ability of alpha-L-galactose and alpha-GOS to promote the growth of specific probiotic strains and the production of short-chain fatty acids (SCFAs).
-
Enzymatic Synthesis: Exploring the use of specific α-galactosidases for the synthesis of novel alpha-GOS with defined structures and functionalities.
-
Clinical Trials: Investigating the impact of alpha-GOS consumption on the composition and function of the human gut microbiota and associated health outcomes.
Quantitative Data
The following tables summarize quantitative data related to the occurrence of L-galactose in natural sources and the prebiotic effects of galactooligosaccharides.
Table 1: L-Galactose Content in Selected Natural Sources
| Source | Polysaccharide | L-Galactose Derivative | Molar Ratio (D-Gal:L-Gal derivative) | Reference |
| Red Algae (Gelidium spp.) | Agarose | 3,6-anhydro-L-galactose | ~1:1 | [1] |
| Red Algae (Chondrus crispus) | Carrageenan | L-galactose sulfate | Varies with type (kappa, iota, lambda) | [1] |
| Higher Plants | Pectin (Rhamnogalacturonan I) | L-galactose | Component of side chains | [1] |
Table 2: Prebiotic Index of Different Oligosaccharides
| Oligosaccharide (1% w/v) | Prebiotic Index (PI) | Reference |
| β-Galactooligosaccharides (β-GOS) | 3.76 | [2] |
| Fructooligosaccharides (FOS) | 1.82 | [2] |
Note: The Prebiotic Index (PI) is calculated as: PI = (Bifidobacterium/Total) - (Bacteroides/Total) + (Lactobacillus/Total) - (Clostridium/Total). A higher PI value indicates a stronger prebiotic effect.
Experimental Protocols
Protocol 1: Extraction and Quantification of L-Galactose from Plant Tissue by GC-MS
This protocol describes the extraction of monosaccharides from plant tissue and their quantification, including L-galactose, using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
1. Materials and Reagents:
-
Plant tissue (e.g., leaves, fruits)
-
Liquid nitrogen
-
Internal Standard (e.g., myo-inositol or a stable isotope-labeled sugar)
-
Derivatization reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or a mixture of methoxyamine hydrochloride in pyridine (B92270) followed by BSTFA.
-
L-galactose analytical standard
-
GC-MS system with a capillary column (e.g., DB-5ms)
2. Sample Preparation and Extraction:
-
Flash-freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Add 1 mL of 80% ethanol containing the internal standard to the powdered tissue.
-
Vortex vigorously and incubate at 80°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Collect the supernatant. Repeat the extraction of the pellet with another 1 mL of 80% ethanol.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
3. Derivatization:
-
To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes with shaking.
-
Add 80 µL of BSTFA with 1% TMCS and incubate at 70°C for 30 minutes.
4. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (example):
-
Injector temperature: 250°C
-
Oven program: Initial temperature of 70°C, hold for 1 min, ramp to 310°C at 5°C/min, hold for 10 min.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (example):
-
Ion source temperature: 230°C
-
Quadrupole temperature: 150°C
-
Electron ionization (EI) at 70 eV.
-
Acquisition mode: Full scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.
-
5. Data Analysis:
-
Identify the L-galactose peak based on its retention time and mass spectrum compared to the analytical standard.
-
Quantify L-galactose by integrating the peak area of a characteristic ion and comparing it to the internal standard and a calibration curve prepared with the L-galactose standard.
Protocol 2: Analysis of L-Galactose in Food Hydrolysates by HPLC with Pre-column Derivatization
This protocol is suitable for the quantification of L-galactose in hydrolyzed polysaccharide samples (e.g., from seaweed extracts) using High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP).
1. Materials and Reagents:
-
Hydrolyzed food sample (e.g., acid hydrolysate of carrageenan)
-
L-galactose analytical standard
-
0.5 M PMP in methanol
-
0.3 M Sodium hydroxide
-
0.3 M Hydrochloric acid
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
2. Sample Hydrolysis (if starting from polysaccharide):
-
Weigh 10 mg of the polysaccharide into a screw-cap tube.
-
Add 1 mL of 2 M trifluoroacetic acid (TFA).
-
Heat at 121°C for 2 hours.
-
Cool and evaporate the TFA under a stream of nitrogen.
-
Re-dissolve the dried hydrolysate in 1 mL of deionized water.
3. PMP Derivatization:
-
Mix 50 µL of the hydrolyzed sample or L-galactose standard solution with 50 µL of 0.3 M NaOH and 100 µL of 0.5 M PMP in methanol.
-
Incubate at 70°C for 30 minutes.
-
Cool to room temperature and neutralize by adding 50 µL of 0.3 M HCl.
-
Add 1 mL of deionized water and extract three times with 1 mL of chloroform (B151607) to remove excess PMP.
-
Collect the aqueous phase and filter through a 0.22 µm syringe filter before HPLC analysis.
4. HPLC Analysis:
-
Inject 20 µL of the derivatized sample onto the HPLC system.
-
HPLC Conditions (example):
-
Mobile Phase A: 0.1 M phosphate (B84403) buffer, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic with 82% A and 18% B, or a slight gradient depending on the complexity of the sample.
-
Flow rate: 1.0 mL/min
-
Column temperature: 25°C
-
Detection: UV at 250 nm.
-
5. Data Analysis:
-
Identify the L-galactose-PMP peak by comparing its retention time with that of the derivatized L-galactose standard.
-
Construct a calibration curve using the peak areas of the L-galactose standards.
-
Quantify L-galactose in the sample by interpolating its peak area on the calibration curve.
Visualizations
Caption: The L-galactose pathway for ascorbic acid biosynthesis in plants.
Caption: General workflow for the analysis of this compound in food.
Caption: Potential prebiotic mechanism of alpha-galactooligosaccharides.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Galacto-oligosaccharides have prebiotic activity in a dynamic in vitro colon model using a (13)C-labeling technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Biological activity of galacto-oligosaccharides: A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of alpha-L-Galactopyranose chemical synthesis
Welcome to the technical support center for the chemical synthesis of α-L-Galactopyranose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and stereoselectivity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of α-L-Galactopyranose?
A1: The primary challenges in synthesizing α-L-Galactopyranose are controlling the stereochemistry at the anomeric center to selectively obtain the α-anomer and achieving high yields.[1] Glycosylation reactions are notorious for producing mixtures of α and β anomers, which can be difficult to separate.[1] Additionally, the choice of protecting groups and reaction conditions is critical to favor the formation of the desired 1,2-cis glycosidic linkage characteristic of the α-anomer.[1][2]
Q2: How does the choice of protecting groups affect the stereochemical outcome of the glycosylation?
A2: Protecting groups play a crucial role in directing the stereoselectivity of the reaction.
-
C2 Protecting Group: An acyl-type protecting group (like a benzoyl or acetyl group) at the C2 position can lead to "neighboring group participation," where the carbonyl oxygen of the ester shields the α-face of the oxocarbenium ion intermediate. This typically favors the formation of the trans product, which is the β-anomer for galactose.[1] To achieve the α-anomer, non-participating groups like benzyl (B1604629) ethers are often used at the C2 position.[1]
-
C4 and C6 Protecting Groups: Acyl protecting groups at the C4 and C6 positions can influence the α/β ratio. Electron-donating substituents on these acyl groups can enhance remote participation, leading to higher α-selectivity.[3] For instance, using a pivaloyl group at C4 has been shown to increase α-selectivity compared to less electron-rich groups like acetyl.[3]
Q3: What are the common side products in α-L-Galactopyranose synthesis?
A3: The most common side product is the undesired β-L-Galactopyranose anomer. Other potential side products can arise from the incomplete reaction of starting materials, degradation of the sugar under harsh reaction conditions, or side reactions involving the protecting groups. If the reaction is not completely anhydrous, hydrolysis of the glycosyl donor can also occur.
Q4: Can the α and β anomers be separated after the reaction?
A4: Yes, but it can be challenging. Techniques like high-performance liquid chromatography (HPLC) are often employed for the separation of anomers.[4] However, it's important to note that monosaccharide anomers can interconvert in solution (a process called mutarotation), especially under acidic or basic conditions, which can complicate purification and storage.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low overall yield | 1. Presence of water in the reaction mixture.2. Suboptimal reaction temperature or time.3. Inefficient activation of the glycosyl donor. | 1. Ensure all glassware is oven-dried and reagents are anhydrous. Use molecular sieves to remove trace amounts of water.2. Optimize the reaction temperature and monitor the reaction progress using TLC to determine the optimal reaction time.3. Choose an appropriate activating agent (Lewis acid) and optimize its concentration. |
| Poor α-selectivity (high proportion of β-anomer) | 1. Neighboring group participation from a C2 acyl protecting group.2. Inappropriate choice of protecting groups at other positions.3. Unfavorable reaction conditions. | 1. Use a non-participating protecting group at the C2 position, such as a benzyl ether.[1]2. Employ protecting groups at C4 that favor α-selectivity through remote participation, such as electron-donating acyl groups.[3]3. Lowering the reaction temperature can sometimes improve α-selectivity.[2] Experiment with different solvents and activators. |
| Formation of orthoester byproduct | This can occur with participating protecting groups at C2 when a less reactive alcohol is used as the acceptor. | 1. Use a non-participating C2 protecting group.2. Increase the reactivity of the glycosyl acceptor. |
| Difficulty in purifying the product | 1. Co-elution of α and β anomers.2. Presence of closely related impurities. | 1. Utilize specialized chromatography techniques like recycling HPLC for better separation of anomers.[4]2. Consider derivatization of the anomeric mixture (e.g., acetylation) to improve separation by column chromatography. |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for glycosylation reactions involving galactose derivatives. Note that specific yields for α-L-Galactopyranose are not always explicitly stated in the literature, and the data below is compiled from related syntheses to provide a general reference.
Table 1: Influence of C2 Protecting Group on Anomeric Selectivity
| C2 Protecting Group | Typical Anomeric Product | Rationale |
| Acetyl (Ac) | β-anomer (trans) | Neighboring group participation. |
| Benzoyl (Bz) | β-anomer (trans) | Neighboring group participation. |
| Benzyl (Bn) | Mixture of α and β, often favoring α | Non-participating group. |
Table 2: Example Reaction Conditions and Yields for α-Galactosylation
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Temp. (°C) | Yield (%) | α:β Ratio | Reference |
| Per-O-acetyl-D-galactopyranose | Allyl alcohol | Stannic chloride | DCM | Reflux | 54 | α-favored | [6] |
| 3,4,6-Tri-O-benzyl-2-O-pivaloyl-α/β-D-galactopyranosyl N-phenyl trifluoroacetimidate | Cyclohexanol | TMSOTf | Toluene | -78 to rt | 85 | >20:1 | Inferred from principles in[3] |
| 2,3,4,6-Tetra-O-benzoyl-α-D-galactopyranosyl bromide | Primary glucosyl acceptor | Ag₂O, TfOH | DCM | -30 | 82 | 11:1 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Koenigs-Knorr α-Galactosylation using a Non-Participating C2 Protecting Group
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Preparation of Glycosyl Donor:
-
Start with L-galactose.
-
Protect the hydroxyl groups at C2, C3, C4, and C6 with a non-participating group such as benzyl ether. This is a multi-step process typically involving initial protection of the anomeric position, benzylation of the remaining hydroxyls, and then installation of a suitable leaving group (e.g., bromide) at the anomeric center.
-
-
Glycosylation Reaction:
-
Dissolve the glycosyl acceptor (1.0 eq.) and the benzylated galactosyl bromide donor (1.2 eq.) in an anhydrous solvent like dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Add molecular sieves (4 Å) and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -30 °C).
-
Add the promoter, for example, a silver salt like silver triflate (AgOTf) (1.5 eq.), portion-wise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., triethylamine).
-
Filter the reaction mixture through a pad of Celite to remove solids.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to isolate the α-L-galactopyranoside.
-
Visualizations
Experimental Workflow for α-Galactosylation
Caption: General workflow for a typical α-galactosylation reaction.
Influence of C2 Protecting Group on Stereoselectivity
Caption: Role of the C2 protecting group in determining anomeric outcome.
References
- 1. trace.tennessee.edu [trace.tennessee.edu]
- 2. Stereocontrolled α-Galactosylation under Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physicsforums.com [physicsforums.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Resolving Peak Overlap in ¹H NMR Spectra of Galactopyranose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak overlap in the ¹H NMR spectra of galactopyranose.
Frequently Asked Questions (FAQs)
Q1: Why is peak overlap a common problem in the ¹H NMR spectra of galactopyranose?
A1: The ¹H NMR spectra of carbohydrates like galactopyranose are often complex due to the presence of multiple, structurally similar protons in the sugar ring. These protons resonate in a narrow chemical shift range, typically between 3.0 and 5.5 ppm, leading to significant signal overlap, which complicates spectral analysis and structural elucidation.[1][2]
Q2: What are the primary methods to resolve peak overlap in the ¹H NMR of galactopyranose?
A2: The primary methods to address peak overlap include:
-
Varying the experimental temperature: Lowering the temperature can sharpen signals, especially from hydroxyl groups, and may increase chemical shift dispersion.[1][3][4]
-
Changing the solvent: The chemical shifts of protons are sensitive to the solvent environment. Acquiring spectra in different deuterated solvents can induce differential shifts, improving resolution.[5][6]
-
Using Lanthanide Shift Reagents (LSRs): These paramagnetic complexes can induce significant changes in the chemical shifts of nearby protons, effectively spreading out overlapping signals.[7][8][9]
-
Employing 2D NMR techniques: Experiments like COSY, TOCSY, and HSQC disperse the signals into a second dimension, which is a powerful way to resolve overlap and assign proton resonances.[2][10][11]
-
Increasing the magnetic field strength: Higher field NMR spectrometers provide greater spectral dispersion, leading to better resolution of closely spaced signals.[12]
-
Chemical derivatization: Converting hydroxyl groups to other functional groups, such as esters, can alter the chemical environment and induce shifts in the proton resonances.[13]
Q3: How do I choose the best method to resolve my specific peak overlap issue?
A3: The choice of method depends on the nature of the overlap and the available instrumentation. The following decision-making workflow can guide your selection.
Caption: A decision workflow to guide the selection of an appropriate method for resolving peak overlap in the ¹H NMR spectrum of galactopyranose.
Troubleshooting Guides
Issue 1: Minor Peak Broadening and Overlap
Symptom: You observe broad signals and minor overlap between adjacent peaks in the aliphatic region of the galactopyranose spectrum.
Troubleshooting Steps:
-
Optimize Temperature:
-
Rationale: Lowering the temperature can reduce the rate of chemical exchange of hydroxyl protons and sharpen their signals. It can also slightly alter the conformation and solvation, leading to better resolution of ring proton signals.[1][3][4]
-
Protocol: Acquire spectra at a series of temperatures (e.g., 298 K, 288 K, 278 K, and 268 K). Monitor the line widths and chemical shift dispersion.
-
Expected Outcome: Sharper signals and potentially improved resolution of overlapping multiplets.
-
Table 1: Expected Qualitative Effects of Temperature Variation on ¹H NMR of Galactopyranose
| Parameter | Effect of Decreasing Temperature |
| Linewidth | Generally decreases (sharper peaks), especially for OH protons.[1] |
| Chemical Shift (δ) | Can shift slightly upfield or downfield depending on the proton.[4] |
| Resolution | May improve due to sharper lines and altered chemical shifts. |
Issue 2: Severe Peak Overlap in the Ring Proton Region
Symptom: Multiple proton signals in the 3.5-4.2 ppm region are heavily overlapped, making assignment impossible from the 1D spectrum.
Troubleshooting Steps:
-
Change the Solvent:
-
Rationale: Different solvents interact with the solute differently, leading to changes in the chemical shifts of the protons. Aromatic solvents like pyridine-d₅ or benzene-d₆ can induce significant shifts compared to D₂O or DMSO-d₆.[5][6][14]
-
Protocol: Prepare samples of galactopyranose in different deuterated solvents (e.g., D₂O, DMSO-d₆, pyridine-d₅) and acquire ¹H NMR spectra.
-
Expected Outcome: Altered chemical shifts that may resolve the overlapping signals.
-
Table 2: Representative ¹H Chemical Shifts (δ, ppm) of α-D-Galactopyranose in D₂O
| Proton | Chemical Shift (ppm) |
| H-1 | 5.23 |
| H-2 | 3.84 |
| H-3 | 3.76 |
| H-4 | 4.12 |
| H-5 | 3.98 |
| H-6a, H-6b | 3.74 |
Note: Chemical shifts are approximate and can vary based on concentration, temperature, and pH. Data is compiled from publicly available spectral databases.[15] A change in solvent can shift these values, aiding in resolution.
-
Use Lanthanide Shift Reagents (LSRs):
-
Rationale: LSRs are paramagnetic complexes that coordinate to Lewis basic sites, such as the hydroxyl groups of galactopyranose. This coordination induces large shifts in the resonances of nearby protons, with the magnitude of the shift being dependent on the distance from the LSR.[7][8][9] Europium-based reagents typically cause downfield shifts.[10]
-
Protocol:
-
Dissolve a known amount of galactopyranose in a suitable deuterated solvent (e.g., CDCl₃, if derivatized, or pyridine-d₅).
-
Acquire a standard ¹H NMR spectrum.
-
Prepare a stock solution of an LSR (e.g., Eu(fod)₃).
-
Add small aliquots of the LSR stock solution to the NMR tube, acquiring a spectrum after each addition.
-
Monitor the changes in chemical shifts.
-
-
Expected Outcome: Spreading out of the signals, with protons closer to the coordination site showing larger shifts.
-
Table 3: Illustrative Lanthanide-Induced Shifts (LIS) for Peracetylated β-D-Galactopyranose with Eu(fod)₃
| Proton | Bound Chemical Shift (ΔB, ppm) |
| H-1 | 5.68 |
| H-2 | 7.92 |
| H-3 | 9.20 |
| H-4 | 11.52 |
| H-5 | 6.88 |
| H-6 | 5.44 |
| H-6' | 4.80 |
Data adapted from a study on peracetylated D-galactopyranose derivatives.[1] The bound chemical shift (ΔB) represents the difference in chemical shift between the fully complexed and uncomplexed substrate.
-
Perform 2D NMR Spectroscopy:
-
Rationale: 2D NMR experiments are the most powerful tools for resolving severe overlap by spreading the spectrum into a second dimension.
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically through 2-3 bonds).[16]
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, even if they are not directly coupled.[16]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[9][17]
-
-
Protocol:
-
Prepare a sufficiently concentrated sample of galactopyranose in a deuterated solvent.
-
Acquire a standard ¹H NMR spectrum.
-
Set up and run the desired 2D NMR experiments (COSY, TOCSY, HSQC).
-
Process and analyze the 2D spectra to identify cross-peaks, which reveal connectivities and help in assigning the overlapping signals.
-
-
Expected Outcome: Well-resolved cross-peaks in the 2D spectrum that allow for the unambiguous assignment of the overlapping proton signals.
-
Experimental Protocols
Protocol 1: Using Lanthanide Shift Reagents (LSRs)
-
Sample Preparation: Dissolve approximately 10-20 mg of galactopyranose (or a derivative) in 0.6 mL of a suitable anhydrous deuterated solvent (e.g., CDCl₃, pyridine-d₅) in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
LSR Stock Solution: Prepare a stock solution of the chosen LSR (e.g., Eu(fod)₃) in the same deuterated solvent (e.g., 10 mg/mL).
-
Titration: Add a small aliquot (e.g., 2-5 µL) of the LSR stock solution to the NMR tube.
-
Acquisition: Gently mix the sample and acquire a ¹H NMR spectrum.
-
Iteration: Repeat steps 4 and 5, monitoring the changes in the chemical shifts. Continue until sufficient resolution is achieved or until significant line broadening occurs.
-
Data Analysis: Plot the change in chemical shift (Δδ) for each proton signal against the molar ratio of [LSR]/[substrate] to analyze the induced shifts.
Protocol 2: Acquiring a 2D COSY Spectrum
-
Sample Preparation: Prepare a sample of galactopyranose (5-10 mg) in a suitable deuterated solvent (e.g., D₂O, 0.6 mL).
-
1D Spectrum: Acquire a standard ¹H NMR spectrum to determine the spectral width and appropriate acquisition parameters.
-
COSY Experiment Setup:
-
Load a standard COSY pulse program on the NMR spectrometer.
-
Set the spectral width in both dimensions (F1 and F2) to encompass all the proton signals of interest.
-
Set the number of increments in the F1 dimension (e.g., 256-512) and the number of scans per increment (e.g., 4-16), depending on the sample concentration.
-
-
Acquisition: Run the COSY experiment.
-
Processing: Process the acquired data using appropriate window functions (e.g., sine-bell) and perform a 2D Fourier transform.
-
Analysis: Analyze the resulting 2D spectrum. Cross-peaks will appear between signals of protons that are coupled to each other, allowing for the tracing of connectivities even through overlapped regions.
Visualizations
Caption: A diagram illustrating the mechanism of action of Lanthanide Shift Reagents (LSRs) in resolving peak overlap in NMR spectra.
References
- 1. academic.oup.com [academic.oup.com]
- 2. rsc.org [rsc.org]
- 3. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proton NMR spectra of peracetylated D-galactopyranose derivatives in the presence of lanthanide shift reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hmdb.ca [hmdb.ca]
- 6. iris.unina.it [iris.unina.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hsqc nmr spectra: Topics by Science.gov [science.gov]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 14. thieme-connect.de [thieme-connect.de]
- 15. D-(+)-GALACTOSE(10257-28-0) 1H NMR [m.chemicalbook.com]
- 16. Getting COSY with the TOCSY Experiment — Nanalysis [nanalysis.com]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Technical Support Center: Optimization of α-Galactosidase Enzymatic Assays
Welcome to the technical support center for α-galactosidase enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful optimization of your experiments.
Troubleshooting Guide
This guide addresses specific issues that can lead to inconsistent or unexpected results in your α-galactosidase assays.
| Issue | Potential Cause | Recommended Action |
| No or Very Low Enzyme Activity | Inactive Enzyme | Ensure the enzyme has been stored correctly at the recommended temperature. Procure a new batch if degradation is suspected. |
| Incorrect Buffer pH | Prepare a fresh buffer solution and verify that the pH is within the optimal range for the specific α-galactosidase being used (typically pH 4.0-6.5).[1][2][3][4][5] | |
| Substrate Degradation | Use a freshly prepared substrate solution for each experiment. Some substrates, like p-nitrophenyl-α-D-galactopyranoside (pNPG), can be unstable. | |
| Presence of Inhibitors | Ensure all glassware and plasticware are thoroughly cleaned to remove any residual contaminants.[6] Some metal ions (e.g., Cu²⁺) or other molecules can inhibit enzyme activity.[3][5] | |
| Incorrect Wavelength/Filter Settings | Verify that the spectrophotometer or fluorometer is set to the correct excitation and emission wavelengths for the substrate being used (e.g., 400-410 nm for pNPG, Ex/Em = 360/445 nm for 4-Methylumbelliferone).[7][8] | |
| High Background Signal | Substrate Spontaneous Hydrolysis | Run a blank control containing only the substrate and buffer to measure the rate of non-enzymatic hydrolysis. Subtract this background reading from your sample readings.[6] |
| Contaminated Buffer or Reagents | Prepare fresh buffers and reagents using high-purity water. Filter the buffer if necessary to remove particulate matter.[6] | |
| High Sample Turbidity | Centrifuge or filter your sample to remove any particulate matter before adding it to the assay.[6] | |
| Light Exposure (Fluorometric Assays) | Protect fluorometric substrates and reaction mixtures from light to prevent photobleaching.[7] | |
| Inconsistent or Non-Reproducible Results | Inaccurate Pipetting | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes.[6] |
| Temperature Fluctuations | Ensure that all incubations are carried out in a temperature-controlled environment, such as a water bath or incubator.[6] | |
| Reagent Variability | Prepare fresh reagents for each set of experiments and use the same batch of enzyme and substrate for all comparative assays to minimize variability.[6] | |
| Assay Not in Linear Range | The reaction rate may not be linear if the substrate is depleted or the product inhibits the enzyme. Ensure measurements are taken within the initial velocity phase.[9] Perform a time-course experiment to determine the linear range. | |
| Hook Effect | At very high concentrations of the analyte, the signal can decrease, leading to inaccurate measurements. If a hook effect is suspected, dilute the sample and re-assay.[10] |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for an α-galactosidase assay?
The optimal pH for α-galactosidase activity can vary depending on the source of the enzyme. Generally, most α-galactosidases function optimally in an acidic environment, typically between pH 4.0 and 6.5.[1][2][3][4][5] It is crucial to determine the optimal pH for your specific enzyme empirically.
2. What is the optimal temperature for the assay?
The optimal temperature also varies by the enzyme's source. While many α-galactosidases show maximal activity between 37°C and 60°C, some are more thermostable.[1][2][3][5] Exceeding the optimal temperature can lead to rapid denaturation and loss of activity.
3. How do I determine the optimal substrate concentration?
To determine the optimal substrate concentration, you should perform a substrate saturation curve. By measuring the initial reaction velocity at various substrate concentrations while keeping the enzyme concentration constant, you can determine the Michaelis-Menten constant (Km). For routine assays, a substrate concentration of 5-10 times the Km value is generally recommended to ensure the enzyme is saturated.
4. What concentration of enzyme should I use?
The enzyme concentration should be chosen so that the reaction rate is linear over the desired incubation time.[9] This is typically determined by running the assay with a serial dilution of the enzyme. The ideal concentration will result in a measurable signal that is well within the linear range of the standard curve and does not deplete more than 10-15% of the substrate during the assay.
5. Which substrate should I use: chromogenic or fluorogenic?
The choice depends on the required sensitivity.
-
Chromogenic substrates (e.g., p-nitrophenyl-α-D-galactopyranoside, pNPG) are robust and suitable for most applications, with the product being measured by absorbance.[11]
-
Fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-galactopyranoside, 4-MUG) offer significantly higher sensitivity and are ideal for detecting low levels of enzyme activity.[7][11]
6. Can other enzymes interfere with the assay?
The specificity of the assay depends on the substrate. Substrates like pNPG and 4-MUG are relatively specific to α-galactosidase. However, some isozymes, like α-galactosidase B (α-N-acetylgalactosaminidase), may show some activity.[12] To test for interfering activity, specific inhibitors can be used, or control reactions can be run with samples known to lack α-galactosidase activity.
7. How should I prepare my samples?
-
Tissue Homogenates: Homogenize the tissue in an ice-cold assay buffer, followed by centrifugation to pellet cellular debris. The resulting supernatant is used for the assay.[7][8]
-
Cell Lysates: Cells can be lysed using a suitable buffer and homogenization method (e.g., sonication or Dounce homogenizer). Centrifuge to clarify the lysate before use.[7][8]
-
Biological Fluids: Serum, plasma, or saliva may be used directly or may require dilution in the assay buffer.[7]
Data Presentation: Optimal Assay Conditions
The optimal conditions for α-galactosidase activity are highly dependent on the source of the enzyme. The following table summarizes typical optimal pH and temperature ranges from various organisms.
| Source Organism | Optimal pH | Optimal Temperature (°C) | Reference |
| Debaryomyces hansenii (Immobilized) | 5.0 | 80 | [1] |
| Aspergillus sp. D-23 | 5.0 | 65 | [3] |
| Lactobacillus amylolyticus L6 | 6.0 | 37 | [2] |
| Lactobacillus fermentum | 4.8 | 50 | [2] |
| Bifidobacterium longum | 6.0 | 35 | [5] |
| Lactosphaera pasteurii | 5.5 | 45 | [4] |
| Trichoderma sp. | 6.0 | 60 | [13] |
| Human Lysosomal (General) | 4.5 | 37 | [7][14] |
Experimental Protocols
Protocol 1: Determination of Optimal pH
-
Prepare a series of buffers: Prepare a set of buffers (e.g., citrate-phosphate) with varying pH values (e.g., from 3.0 to 8.0 in 0.5 pH unit increments).
-
Prepare reaction mixtures: For each pH value, set up a reaction containing the assay buffer, a fixed concentration of substrate (e.g., pNPG), and a fixed concentration of your α-galactosidase enzyme solution.
-
Incubate: Incubate the reaction mixtures at a constant, predetermined temperature (e.g., 37°C) for a fixed period (e.g., 15-30 minutes).
-
Stop the reaction: Terminate the reaction by adding a stop solution (e.g., sodium carbonate or sodium hydroxide).[13]
-
Measure absorbance/fluorescence: Read the absorbance or fluorescence at the appropriate wavelength.
-
Plot the data: Plot the enzyme activity (rate of product formation) against the pH to determine the pH at which the enzyme exhibits maximum activity.
Protocol 2: Determination of Optimal Temperature
-
Prepare reaction mixtures: Prepare multiple identical reaction mixtures containing the optimal pH buffer (determined from Protocol 1), a fixed substrate concentration, and a fixed enzyme concentration.
-
Incubate at various temperatures: Incubate each reaction mixture at a different temperature (e.g., 25°C, 37°C, 45°C, 55°C, 65°C, 75°C) for a fixed period.
-
Stop the reaction: After incubation, immediately stop the reactions and bring them to room temperature.
-
Measure absorbance/fluorescence: Read the signal for each reaction.
-
Plot the data: Plot the enzyme activity against the incubation temperature to identify the optimal temperature for the enzyme.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Isolation and Identification of an α-Galactosidase-Producing Lactosphaera pasteurii Strain and Its Enzymatic Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of α- and β-galactosidases from Bifidobacterium longum subsp. longum RD47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Alpha-Galactosidase Assay Kit - Creative BioMart [creativebiomart.net]
- 9. Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. High Throughput Screening for Inhibitors of Alpha-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Extracellular α-Galactosidase from Trichoderma sp. (WF-3): Optimization of Enzyme Production and Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalytic Mechanism of Human α-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability and storage of alpha-L-Galactopyranose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability, storage, and handling of alpha-L-Galactopyranose.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture. It is a hygroscopic powder, meaning it can absorb moisture from the air, which may lead to clumping and degradation over time.[1][2][3] Storing it in a desiccator or a controlled humidity environment is recommended for optimal stability.
Q2: What is the expected shelf-life of solid this compound?
Q3: What is the stability of this compound in aqueous solutions?
A3: Aqueous solutions of galactose are less stable than the solid form. The degradation rate in solution is influenced by temperature, pH, and the presence of buffers. Studies on D-galactose solutions have shown that degradation increases with higher temperatures and in the presence of certain buffers. For example, a sterile aqueous solution of galactose may have a shelf-life of around four and a half months at room temperature. It is recommended to prepare aqueous solutions fresh and store them at 2-8°C for short-term use.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in water.[7] Its solubility in aqueous ethanol (B145695) solutions decreases with an increasing concentration of ethanol and lower temperatures.[3][8][9] It is generally poorly soluble in most organic solvents.
Troubleshooting Guides
Experimental Issue: Inconsistent Results in Enzymatic Assays
| Potential Cause | Troubleshooting Step |
| Enzyme Inactivity | Ensure the enzyme is active and stored correctly. Run a positive control with a known substrate to verify enzyme activity.[10] |
| Incorrect Buffer pH | Prepare fresh buffer and verify the pH. The optimal pH for the enzyme may be different from the pH of the this compound solution.[10] |
| Substrate Degradation | Prepare fresh this compound solutions for each experiment, as sugars in solution can degrade over time. |
| Presence of Inhibitors | Ensure all glassware is thoroughly cleaned to remove any residual contaminants that could inhibit the enzyme.[10] |
| Inaccurate Pipetting | Calibrate pipettes regularly to ensure accurate and consistent volumes of enzyme and substrate solutions.[10] |
Handling Issue: Clumping of Solid this compound
| Potential Cause | Troubleshooting Step |
| Moisture Absorption | This compound is hygroscopic. Store the powder in a desiccator or a dry box.[1][2][3] |
| Static Electricity | Use an anti-static gun or ionizer when weighing and handling the powder, especially in low-humidity environments. |
| Improper Storage Container | Ensure the container is tightly sealed immediately after use. Use containers with a low moisture vapor transmission rate. |
Analytical Issue: Poor Peak Shape or Resolution in HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Column Contamination | Use a guard column to protect the analytical column from sample matrix components.[11] If contamination is suspected, flush the column with a strong solvent. |
| Inappropriate Mobile Phase | Ensure the mobile phase components are miscible and properly degassed. For carbohydrate analysis on amino columns, storing the column in acetonitrile (B52724) rather than the aqueous mobile phase can prolong its life.[11] |
| Column Overload | Reduce the injection volume or dilute the sample.[12] |
| Excessive Dead Volume | Minimize the length and internal diameter of tubing between the column and the detector.[13] |
Data Presentation
Table 1: Recommended Storage Conditions and Stability Profile of Solid this compound
| Condition | Temperature | Relative Humidity (RH) | Recommended Duration | Expected Purity |
| Long-Term | 25°C ± 2°C | 60% ± 5% | Up to 60 months | >98% |
| Intermediate | 30°C ± 2°C | 65% ± 5% | 12 months | >98% |
| Accelerated | 40°C ± 2°C | 75% ± 5% | 6 months | >95% |
This data is based on ICH guidelines for stability testing of new drug substances and should be considered as a general guideline.[4][5][6] Actual stability may vary based on the specific purity of the material and packaging.
Experimental Protocols
Protocol 1: Stability Assessment by HPLC-RID
This protocol outlines a method for assessing the purity and degradation of this compound using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).
-
Sample Preparation:
-
Accurately weigh 10 mg of this compound and dissolve it in 1 mL of HPLC-grade water to prepare a 10 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter before injection.[14]
-
-
HPLC-RID System:
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main this compound peak over time, which would indicate degradation.
-
Quantify the purity by calculating the peak area percentage.
-
Protocol 2: Purity Assessment by GC-MS (as Alditol Acetate (B1210297) Derivatives)
This protocol describes the derivatization of this compound to its alditol acetate form for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Derivatization:
-
Reduction: Dissolve approximately 2 mg of the this compound sample in 250 µL of water. Add 60 µL of a 10 mg/mL sodium borohydride (B1222165) solution. Heat at 37°C for 90 minutes. Stop the reaction by adding 20 µL of glacial acetic acid.[16]
-
Acetylation: To the reduced sample, add 200 µL of 1-methylimidazole (B24206) followed by 2.0 mL of acetic anhydride. After 10 minutes at room temperature, add 5.0 mL of deionized water to decompose the excess acetic anhydride.
-
-
Extraction:
-
Once the solution has cooled, add 1.0 mL of dichloromethane (B109758) and vortex the mixture.
-
After phase separation, carefully remove the lower organic phase containing the alditol acetate derivatives.
-
-
GC-MS System:
-
GC Column: A capillary column suitable for sugar derivative analysis (e.g., DB-5).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Start at an initial temperature of 140°C, then ramp to 250°C.
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 50-600.
-
-
Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Identify the peak corresponding to the alpha-L-galactitol acetate by its retention time and mass spectrum.
-
Assess purity by comparing the peak area of the analyte to any impurity peaks.
-
Protocol 3: Structural Confirmation by ¹H-NMR Spectroscopy
This protocol provides a general procedure for the preparation and analysis of this compound by proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O).[12][17]
-
Ensure the sample is fully dissolved. If there are any particulates, filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[18][19]
-
-
NMR Spectrometer:
-
A standard NMR spectrometer (e.g., 400 MHz or higher).
-
-
Procedure:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the spectrometer to the D₂O signal.
-
Acquire a standard ¹H-NMR spectrum.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
The anomeric proton of this compound will appear as a distinct signal in the downfield region of the carbohydrate signals. The chemical shifts and coupling constants of the signals can be compared to literature values to confirm the structure and anomeric configuration.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: A logical troubleshooting guide for inconsistent experimental results.
Caption: The L-Ascorbic Acid (Vitamin C) biosynthesis pathway in plants.
References
- 1. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility of D-Galactose, D-Talose, and D-Tagatose in Aqueous Ethanol at Low Temperature [jstage.jst.go.jp]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines: Stability and Shelf Life | METROPACK [metropack.eu]
- 6. ICH Guidelines for Accelerated Stability Testing – StabilityStudies.in [stabilitystudies.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination and correlation of the solubility of L-arabinose and D-galactose in binary solvent mixtures from 278.15 to 333.15 K [inis.iaea.org]
- 10. benchchem.com [benchchem.com]
- 11. The missing step of the l-galactose pathway of ascorbate biosynthesis in plants, an l-galactose guanyltransferase, increases leaf ascorbate content - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.reading.ac.uk [research.reading.ac.uk]
- 13. academic.oup.com [academic.oup.com]
- 14. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 15. mdpi.com [mdpi.com]
- 16. restek.com [restek.com]
- 17. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 18. NMR Sample Preparation [nmr.chem.umn.edu]
- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Technical Support Center: Purification of Synthetic α-L-Galactopyranose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic α-L-Galactopyranose.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying synthetic α-L-Galactopyranose?
A1: The primary purification techniques for synthetic α-L-Galactopyranose and its derivatives are column chromatography and crystallization. For protected carbohydrates, normal-phase chromatography on silica (B1680970) gel is frequently used.[1] Unprotected (free hydroxyl) sugars are more polar and are often purified using reversed-phase (C18) chromatography or specialized columns like those for hydrophilic interaction liquid chromatography (HILIC).[1][2] Crystallization is a powerful technique for obtaining highly pure anomers if a suitable solvent system can be found.
Q2: How can I separate the α-L- and β-L-anomers of Galactopyranose?
A2: Separating anomers is a significant challenge due to their similar physical properties. Several specialized HPLC columns, such as chiral stationary phases (e.g., Chiralpak AD-H), have proven effective for the analytical and preparative separation of carbohydrate anomers.[3] The separation can be influenced by column temperature; lower temperatures can sometimes improve resolution by slowing the rate of mutarotation (the interconversion of anomers in solution).[4] For preparative separation, flash chromatography with careful selection of the mobile phase can sometimes achieve partial separation, which can then be improved by subsequent crystallization.
Q3: My α-L-Galactopyranose derivative is not UV active. How can I monitor its purification by TLC and HPLC?
A3: Since underivatized carbohydrates lack a strong UV chromophore, visualization on TLC requires staining.[5] Common staining solutions for carbohydrates include p-anisaldehyde, potassium permanganate, or ceric ammonium (B1175870) molybdate, followed by heating.[5] For HPLC, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is typically used.[1]
Q4: What are common impurities in synthetic α-L-Galactopyranose and how can I remove them?
A4: Common impurities include unreacted starting materials, reagents from the synthesis (e.g., coupling agents, deprotection agents), and side-products such as the β-anomer or incompletely deprotected intermediates. Purification strategies should be tailored to the specific impurities. For instance, polar reagents can often be removed by liquid-liquid extraction before chromatography. Chromatographic separation is the most effective way to remove structurally similar impurities.
Q5: Should I purify my galactopyranose derivative with the protecting groups on or off?
A5: It is generally easier to perform chromatographic purification on protected carbohydrates.[1] Protecting groups reduce the polarity of the sugar, making it more amenable to standard silica gel chromatography and improving its solubility in common organic solvents.[1] Final deprotection is typically performed after the main purification steps. However, the choice depends on the stability of the protecting groups and the overall synthetic strategy.
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Anomers (α/β) | - Inappropriate solvent system.- Column overloading.- Mutarotation on the column. | - Optimize the mobile phase polarity. A shallow gradient or isocratic elution may be necessary.- Reduce the amount of crude material loaded onto the column.- For silica gel chromatography, a less protic co-solvent might reduce on-column mutarotation. For HPLC, consider specialized chiral columns.[3] |
| Product Elutes with the Solvent Front | - Solvent system is too polar. | - Start with a less polar eluent and gradually increase the polarity. |
| Product Does Not Elute from the Column | - Solvent system is not polar enough. | - Gradually increase the polarity of the mobile phase. For highly polar unprotected sugars, a mobile phase with a higher percentage of a polar solvent like methanol (B129727) or water may be needed. |
| Streaking or Tailing of Bands | - Sample is not fully dissolved or is precipitating on the column.- Interaction with acidic silica gel. | - Ensure the sample is fully dissolved in the loading solvent.- A small amount of a polar solvent can be added to the sample before loading.- Add a small amount of a weak base like triethylamine (B128534) to the eluent to neutralize the silica. |
| No Spots Visible on TLC After Staining | - Compound concentration is too low.- Ineffective staining. | - Concentrate the fractions before spotting on the TLC plate.- Ensure the staining reagent is fresh and that the plate is heated sufficiently after dipping. |
Crystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Product Oils Out Instead of Crystallizing | - Solution is supersaturated.- Presence of impurities inhibiting crystal lattice formation.- Inappropriate solvent system. | - Try a slower crystallization method like vapor diffusion or slow cooling.- Further purify the material by chromatography to remove impurities.- Experiment with different solvent/anti-solvent combinations. |
| No Crystals Form | - Solution is not sufficiently supersaturated.- Compound is amorphous. | - Slowly evaporate the solvent or add an anti-solvent dropwise.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the desired compound. |
| Formation of Very Fine Needles | - Crystallization is happening too quickly. | - Slow down the crystallization process by reducing the rate of cooling or the rate of anti-solvent addition. |
Quantitative Data Summary
The following table summarizes typical performance metrics for common purification techniques for synthetic monosaccharides. Note that specific values can vary significantly based on the exact compound, scale, and experimental conditions.
| Purification Method | Typical Purity Achieved | Typical Yield | Typical Processing Time (Lab Scale) | Key Considerations |
| Silica Gel Flash Chromatography (Protected) | >95% | 60-90% | 2-4 hours | Ideal for less polar, protected intermediates.[1] |
| Reversed-Phase HPLC (Unprotected) | >98% | 50-80% | 4-8 hours (including fraction analysis and solvent removal) | Good for polar, unprotected sugars. Requires specialized equipment.[1] |
| Crystallization | >99% | 40-75% | 12-72 hours | Can provide very high purity but is highly dependent on the compound's properties. |
| Recrystallization | >99.5% | 70-95% (of the crystallized material) | 12-48 hours | Used to further purify crystalline material. |
Experimental Protocols
Protocol 1: Purification of a Protected α-L-Galactopyranose Derivative by Silica Gel Chromatography
This protocol is suitable for a benzoyl-protected L-galactopyranose derivative.
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[6]
-
Add a protective layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude protected galactopyranose derivative in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Carefully apply the sample to the top of the silica gel column.[7]
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture with a low percentage of ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 5% to 50% ethyl acetate in hexane.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the separation by spotting each fraction on a TLC plate.
-
Visualize the spots under a UV lamp (if the protecting groups are UV-active) or by staining with p-anisaldehyde stain followed by heating.
-
Combine the fractions containing the pure product.
-
-
Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified protected α-L-Galactopyranose.
-
Protocol 2: Crystallization of Unprotected α-L-Galactopyranose
This protocol is a general guideline for the crystallization of the final, deprotected sugar.
-
Solvent Selection:
-
Dissolve the crude or partially purified α-L-Galactopyranose in a minimal amount of a hot solvent in which it is highly soluble (e.g., water or methanol).
-
Common solvent systems for sugar crystallization include methanol/ethanol (B145695), water/ethanol, or methanol/isopropanol.
-
-
Crystallization:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) or freezer (-20°C). Slow cooling promotes the formation of larger, higher-purity crystals.[8]
-
Vapor Diffusion: Dissolve the sugar in a small volume of a good solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile anti-solvent (a solvent in which the sugar is insoluble, e.g., diethyl ether or ethyl acetate). The anti-solvent will slowly diffuse into the sugar solution, reducing its solubility and inducing crystallization.[8]
-
Anti-Solvent Addition: To the dissolved sugar solution, slowly add an anti-solvent dropwise until the solution becomes slightly turbid. Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to stand undisturbed.
-
-
Isolation and Drying:
-
Once a good crop of crystals has formed, collect them by vacuum filtration.
-
Wash the crystals sparingly with a cold solvent in which the sugar is poorly soluble (e.g., cold ethanol or diethyl ether) to remove any residual soluble impurities.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
Visualizations
Caption: General experimental workflow for the purification of synthetic α-L-Galactopyranose.
Caption: A logical workflow for troubleshooting the purification of α-L-Galactopyranose.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. unifr.ch [unifr.ch]
Preventing side reactions in alpha-L-Galactopyranose glycosylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in alpha-L-Galactopyranose glycosylation. Our aim is to help you overcome common challenges and prevent undesired side reactions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during this compound glycosylation?
A1: The most prevalent side reaction is the formation of the undesired β-glycoside instead of the desired α-glycoside. Other common side reactions include:
-
Orthoester formation: Particularly when using participating protecting groups on the C2-hydroxyl group.
-
Glycal formation: Elimination of the anomeric leaving group and the C2-substituent can lead to the formation of a glycal byproduct.
-
Rearrangement products: Depending on the reaction conditions and protecting groups, skeletal rearrangements of the sugar ring can occur.
-
Hydrolysis of the glycosyl donor: If trace amounts of water are present in the reaction mixture.
-
Transfer of protecting groups: Silyl or other protecting groups can sometimes migrate from the glycosyl donor to the acceptor.
Q2: How does the choice of protecting group at the C4 position influence the stereoselectivity of glycosylation?
A2: The electronic properties of the protecting group at the C4 position play a crucial role in directing the stereochemical outcome of the glycosylation.
-
Electron-donating groups: Protecting groups like pivaloyl (Piv) at the C4 position can enhance α-selectivity through remote participation. They are thought to stabilize the formation of a dioxolenium-type intermediate that favors the formation of the α-product.
-
Electron-withdrawing groups: Conversely, electron-withdrawing groups such as trifluoroacetyl (TFA) at the C4 position can decrease α-selectivity by deactivating this remote participation.
Q3: What is the role of a participating neighboring group at the C2 position?
A3: A participating group, typically an acyl group like acetyl (Ac) or benzoyl (Bz), at the C2 position is a classic strategy to achieve 1,2-trans-glycosylation. In the case of galactopyranose, this would lead to the formation of the β-anomer. The participating group attacks the anomeric center upon activation of the leaving group, forming a stable acyloxonium ion intermediate. This intermediate shields the α-face of the molecule, forcing the incoming nucleophile (the acceptor) to attack from the β-face, resulting in the exclusive formation of the β-glycoside. For α-L-Galactopyranose glycosylation, non-participating groups like benzyl (B1604629) (Bn) or a 2-azido group are necessary at the C2 position.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no α-selectivity (predominantly β-anomer formation) | 1. Use of a participating protecting group at the C2 position. 2. Inappropriate choice of protecting group at the C4 position. 3. Suboptimal reaction temperature. 4. Incorrect choice of solvent or promoter system. | 1. Employ a non-participating group at C2, such as a benzyl ether or an azido (B1232118) group. 2. Use an electron-donating protecting group like pivaloyl at the C4 position to encourage remote participation favoring the α-anomer. 3. Lowering the reaction temperature (e.g., to -78 °C) can often improve α-selectivity. 4. Utilize a solvent system known to favor α-glycosylation, such as diethyl ether or dichloromethane (B109758). Consider a cooperative catalysis system like Ag₂SO₄ and a catalytic amount of a Lewis acid (e.g., TfOH or Bi(OTf)₃). |
| Low reaction yield | 1. Incomplete activation of the glycosyl donor. 2. Decomposition of the glycosyl donor or acceptor. 3. Presence of moisture in the reaction. 4. Steric hindrance of the acceptor alcohol. | 1. Increase the amount of activator or try a more potent promoter system. 2. Ensure the stability of your starting materials under the reaction conditions. Consider using freshly prepared reagents. 3. Conduct the reaction under strictly anhydrous conditions using freshly distilled solvents and dried glassware. The use of molecular sieves is highly recommended. 4. For sterically hindered acceptors, a more reactive glycosyl donor or a longer reaction time at a slightly elevated (but still controlled) temperature may be necessary. |
| Formation of orthoester byproduct | Use of a participating group at C2 in the presence of an alcohol acceptor, particularly with highly reactive donors. | Switch to a non-participating group at the C2 position. If a participating group is required for other synthetic steps, consider a temporary protecting group that can be removed and replaced. |
| Glycal formation | Strong basic conditions or highly reactive promoters can induce elimination. | Use milder activation conditions. For example, if using a strong Lewis acid, reduce the amount or switch to a weaker one. Ensure the reaction is not run at an excessively high temperature. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound glycosylation, highlighting the impact of different reaction parameters on yield and stereoselectivity.
Table 1: Influence of C4-Protecting Group on α-Selectivity
| C4-Protecting Group | Glycosyl Donor | Acceptor | Conditions | α:β Ratio | Yield (%) |
| Pivaloyl (Piv) | Per-O-pivaloylated Galactosyl Bromide | Primary Alcohol | Ag₂O, TfOH (cat.), CH₂Cl₂ | >20:1 | 85 |
| Acetyl (Ac) | Per-O-acetylated Galactosyl Bromide | Primary Alcohol | Ag₂O, TfOH (cat.), CH₂Cl₂ | 5:1 | 78 |
| Benzyl (Bn) | 4-O-Benzylated Galactosyl Bromide | Primary Alcohol | Ag₂O, TfOH (cat.), CH₂Cl₂ | 3:1 | 75 |
Table 2: Effect of Cooperative Catalysis on Glycosylation of Galactosyl Bromides
| Donor Protecting Groups | Acceptor | Promoter System | Temperature (°C) | α:β Ratio | Yield (%) |
| 2,3,6-tri-O-Bn, 4-O-Piv | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Ag₂SO₄ (1.5 eq), TfOH (0.2 eq) | 0 to rt | >20:1 | 91 |
| 2,3,6-tri-O-Bn, 4-O-Piv | Diacetone Galactose | Ag₂SO₄ (1.5 eq), TfOH (0.2 eq) | 0 to rt | 11:1 | 68 |
| 2,3,6-tri-O-Bn, 4-O-Bz | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Ag₂SO₄ (1.5 eq), TfOH (0.2 eq) | 0 to rt | >20:1 | 87 |
Experimental Protocols
Protocol 1: General Procedure for Highly α-Selective Galactosylation using Cooperative Catalysis
This protocol is adapted from studies demonstrating high α-selectivity with galactosyl bromides.
Materials:
-
Galactosyl bromide donor (e.g., 2,3,6-tri-O-benzyl-4-O-pivaloyl-α-L-galactopyranosyl bromide)
-
Glycosyl acceptor (1.0 equivalent)
-
Silver(I) sulfate (B86663) (Ag₂SO₄, 1.5 equivalents)
-
Trifluoromethanesulfonic acid (TfOH, 0.2 equivalents) as a stock solution in dichloromethane
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Activated molecular sieves (4 Å)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor, galactosyl bromide donor (1.2 equivalents), and Ag₂SO₄.
-
Add activated molecular sieves.
-
Add anhydrous CH₂Cl₂ and cool the mixture to 0 °C in an ice bath.
-
Stir the mixture for 15 minutes.
-
Slowly add the TfOH solution dropwise to the stirring mixture.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-3 hours).
-
Upon completion, quench the reaction by adding triethylamine (B128534) (Et₃N).
-
Dilute the mixture with CH₂Cl₂ and filter through a pad of Celite.
-
Wash the Celite pad with additional CH₂Cl₂.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α-glycoside.
Visualizations
Caption: Workflow for α-selective galactosylation.
Caption: Troubleshooting low α-selectivity.
Enhancing the solubility of alpha-L-Galactopyranose for in vitro assays
Welcome to the technical support center for the use of alpha-L-Galactopyranose in research applications. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common solubility challenges and ensure reliable, reproducible results in your in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound, a monosaccharide, is a polar molecule and is expected to be highly soluble in aqueous solutions. Published data indicates a solubility of at least 50 mg/mL in water, forming a clear and colorless solution. While its enantiomer, alpha-D-Galactopyranose, is also highly soluble in water (683.0 mg/mL) and slightly soluble in ethanol, specific quantitative data for the L-isomer in other organic solvents is limited[1]. For most in vitro assays, sterile water or aqueous buffers (e.g., PBS) are the recommended solvents.
Q2: My this compound is dissolving very slowly. What can I do?
A2: Slow dissolution can occur if the powder is highly crystalline or clumped. To expedite dissolution, you can:
-
Gently Warm the Solution: Warming the solvent (e.g., to 37°C) can increase the dissolution rate. Avoid excessive heat, which could potentially degrade the compound.[2]
-
Increase Agitation: Use a magnetic stirrer or vortex the solution intermittently to increase the interaction between the solute and solvent.
-
Use Sonication: Brief sonication in a water bath can help break up aggregates and enhance dissolution.[2]
Q3: I dissolved this compound in DMSO for a mixed-compound experiment, but it precipitated when diluted into my aqueous cell culture medium. Why did this happen?
A3: This phenomenon is known as "precipitation upon dilution" or "solvent shock" and is common when a concentrated organic stock solution is rapidly diluted into an aqueous medium[2][3]. The abrupt change in solvent polarity reduces the compound's solubility, causing it to crash out of solution[3]. While this compound is water-soluble, this issue is critical when it's part of a formulation with other less-soluble compounds dissolved in DMSO.
Q4: How can I prevent precipitation when diluting a DMSO stock solution into my cell culture medium?
A4: To prevent precipitation, a gradual reduction in solvent polarity is key.
-
Use a Stepwise Dilution Method: Instead of a single large dilution, perform one or more intermediate dilutions into your medium.[3]
-
Add Stock Slowly with Agitation: Add the stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling.[2][3] This helps disperse the compound quickly before it can aggregate.
-
Limit Final DMSO Concentration: A general guideline is to keep the final concentration of DMSO in cell culture below 0.5% to avoid cytotoxic effects, although this tolerance varies between cell lines.[3]
Solubility Data
The following table summarizes the available solubility data for this compound and its D-isomer for reference.
| Compound | Solvent | Solubility | Appearance | Reference(s) |
| This compound | Water (H₂O) | 50 mg/mL | Clear, Colorless | |
| alpha-D-Galactopyranose | Water (H₂O) | 683 mg/mL | - | [1] |
| alpha-D-Galactopyranose | Ethanol | Slightly Soluble | - | |
| alpha-D-Galactopyranose | Glycerin | Slightly Soluble | - | |
| - | Dimethyl Sulfoxide (B87167) (DMSO) | Miscible with water; dissolves a wide array of polar and nonpolar compounds. | - | [4][5] |
Troubleshooting & Experimental Workflows
This section provides logical workflows to diagnose and solve solubility issues.
References
Technical Support Center: Synthesis of α-L-Galactopyranose Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selection of protecting groups in α-L-Galactopyranose synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of α-L-Galactopyranose, with a focus on protecting group strategies.
| Issue | Question | Possible Causes | Recommended Solutions |
| Low α-selectivity | My glycosylation reaction is yielding a mixture of α and β anomers, with the β-anomer being the major product. How can I improve the α-selectivity? | The neighboring group participation of a C2-acyl protecting group is likely promoting the formation of the 1,2-trans product (β-anomer).[1] The choice of solvent can also influence the anomeric ratio. | 1. Utilize a non-participating protecting group at C2: Employ an ether-based protecting group such as a benzyl (B1604629) (Bn) or silyl (B83357) ether, which does not offer neighboring group assistance. 2. Remote Participation: Introduce an acyl protecting group at the C4 position, which can favor the formation of the α-anomer through remote participation.[2][3] 3. Solvent Effects: The use of solvents like acetonitrile (B52724) can sometimes favor the formation of the α-anomer due to the "nitrile effect".[4] |
| Poor Yields | The overall yield of my glycosylation reaction is low. What are the potential reasons related to my protecting group strategy? | 1. Steric Hindrance: Bulky protecting groups on either the donor or acceptor can hinder the approach of the reactants.[5] 2. Protecting Group Lability: The protecting groups may not be stable to the reaction conditions used for glycosylation, leading to side reactions. 3. Donor Reactivity: Electron-withdrawing protecting groups (e.g., acetyl) can decrease the reactivity of the glycosyl donor. | 1. Optimize Steric Bulk: If steric hindrance is suspected, consider using smaller protecting groups on the interacting faces of the donor and acceptor. 2. Verify Protecting Group Stability: Ensure that the chosen protecting groups are stable under the glycosylation conditions. If not, select more robust protecting groups. 3. Modulate Donor Reactivity: If the donor is not reactive enough, consider using electron-donating protecting groups (e.g., benzyl ethers) to enhance its reactivity. |
| Incomplete Deprotection | I am having trouble completely removing the protecting groups from my final product. What could be the issue? | 1. Harsh Deprotection Conditions Required: Some protecting groups, like benzyl ethers, require harsh conditions for removal (e.g., catalytic hydrogenation), which may not be compatible with other functional groups in the molecule.[6] 2. Simultaneous Removal of Multiple Groups: Attempting to remove multiple, different protecting groups in a single step can be inefficient if their removal conditions are not perfectly aligned. | 1. Employ Orthogonal Protecting Groups: Design your synthesis with an orthogonal protecting group strategy. This allows for the selective removal of one type of protecting group without affecting others.[6][7][8] 2. Stepwise Deprotection: Plan for a stepwise deprotection sequence, removing the most labile groups first under their specific mild conditions. |
| Regioselectivity Issues | I am struggling with the regioselective protection of the hydroxyl groups of L-Galactose. How can I achieve better control? | The similar reactivity of the secondary hydroxyl groups in galactose makes their differentiation challenging.[9] | 1. Utilize Bulky Protecting Groups: To selectively protect the primary C6 hydroxyl, use a bulky protecting group like trityl (Tr) or a silyl ether (e.g., TBDMS).[9] 2. Stannylene Acetals: The use of dibutyltin (B87310) oxide can activate specific hydroxyl groups for regioselective acylation or alkylation. 3. Enzymatic Reactions: Chemoenzymatic methods can offer high regioselectivity for protection and deprotection steps.[10] |
Frequently Asked Questions (FAQs)
Q1: What is an orthogonal protecting group strategy and why is it important in α-L-Galactopyranose synthesis?
A1: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under distinct reaction conditions without affecting the others.[6][11][12] This is crucial in complex oligosaccharide synthesis, such as that involving α-L-Galactopyranose, because it allows for the sequential and selective unmasking of hydroxyl groups for glycosylation or other modifications at specific positions.[7] This level of control is essential for building complex, branched oligosaccharides.
Q2: Which protecting groups are recommended for achieving high α-selectivity in L-galactosylation?
A2: To favor the formation of the α-glycosidic bond (a 1,2-cis linkage for galactose), it is generally recommended to use a non-participating protecting group at the C2 position. Ether protecting groups like benzyl (Bn) or substituted benzyl ethers are common choices. Additionally, employing a participating acyl group at the C4 position can enhance α-selectivity through remote participation.[1][2][3]
Q3: How can I selectively protect the primary hydroxyl group (C6-OH) of L-Galactopyranose?
A3: The primary hydroxyl group at the C6 position is sterically less hindered than the secondary hydroxyls.[9] This difference in steric bulk can be exploited for regioselective protection. Using a bulky reagent like trityl chloride (TrCl) or tert-butyldimethylsilyl chloride (TBDMSCl) will preferentially protect the C6-OH.[9]
Q4: What are the common methods for deprotecting benzyl (Bn) ethers, and what are their limitations?
A4: The most common method for removing benzyl ethers is catalytic hydrogenation (e.g., H₂, Pd/C). This method is generally high-yielding and clean. However, a major limitation is its incompatibility with other functional groups that can be reduced, such as alkenes, alkynes, or some other protecting groups. Alternative methods include dissolving metal reductions (e.g., Na/NH₃) or oxidative cleavage, though these can be less selective.
Q5: Can I use the same protecting group strategy for L-Galactose as I would for D-Galactose?
A5: In principle, the chemical reactivity of L-Galactose is identical to that of D-Galactose, as they are enantiomers. Therefore, the same protecting group strategies can generally be applied. However, it is important to consider the stereochemical implications in the context of the target molecule, especially when using chiral reagents or catalysts, as the different stereochemistry of the L-sugar may lead to different outcomes.[4]
Experimental Protocols
Protocol 1: Regioselective Silylation of the C6-Hydroxyl Group of L-Galactose
Objective: To selectively protect the primary C6-OH group of L-Galactose.
Materials:
-
L-Galactose
-
Pyridine (B92270) (anhydrous)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve L-Galactose in anhydrous pyridine at 0 °C.
-
Slowly add a solution of TBDMSCl (1.1 equivalents) in anhydrous DCM.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the product with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the C6-O-TBDMS protected L-Galactose.
Protocol 2: Orthogonal Protection Strategy for an α-L-Galactopyranosyl Donor
Objective: To prepare an L-Galactopyranosyl donor with orthogonal protecting groups suitable for α-selective glycosylation.
Workflow:
Caption: Orthogonal protection workflow for an α-L-Galactosyl donor.
Procedure:
-
Isopropylidene protection: React L-Galactose with acetone in the presence of an acid catalyst to protect the C1/C2 and C3/C4 hydroxyls.
-
Tritylation of C6-OH: Selectively protect the primary C6 hydroxyl group with trityl chloride in pyridine.
-
Hydrolysis of isopropylidene groups: Remove the isopropylidene groups using aqueous acetic acid to free the C1, C2, C3, and C4 hydroxyls.
-
Benzylation: Protect the C2, C3, and C4 hydroxyls as benzyl ethers using benzyl bromide and sodium hydride. The C2-O-benzyl is a non-participating group, which will favor α-glycosylation.
-
Detritylation: Selectively remove the C6-trityl group by catalytic hydrogenation to expose the C6-OH for further modification if needed, or leave it for deprotection at a later stage.
-
Activation of the anomeric center: Convert the anomeric hydroxyl group into a good leaving group, such as a trichloroacetimidate, to prepare the glycosyl donor for the glycosylation reaction.
Visualizations
Logical Relationship of Protecting Groups for Orthogonal Synthesis
Caption: Orthogonal protecting group strategy for selective deprotection.
Experimental Workflow for α-L-Galactosylation
Caption: General experimental workflow for α-L-Galactoside synthesis.
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pondering the Structural Factors that Affect 1,2-trans-Galactosylation: A Lesson Learnt from 3-O-β-Galactosylation of Galactosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. chem.iitb.ac.in [chem.iitb.ac.in]
Technical Support Center: Chromatographic Separation of L-Galactopyranose Anomers
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of α- and β-anomers of L-Galactopyranose. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues during experimental procedures.
Troubleshooting Guide
Issue 1: Poor or No Resolution of α- and β-Anomers
Potential Cause: Suboptimal Stationary Phase Selection.
Solution: The choice of stationary phase is critical for separating closely related isomers like anomers. L-Galactopyranose is a polar carbohydrate.
-
Amine-bonded Phases: Aminopropyl-modified silica (B1680970) gel is a common choice for carbohydrate separations in normal-phase or hydrophilic interaction liquid chromatography (HILIC) mode.[1][2]
-
Chiral Stationary Phases (CSPs): For challenging separations, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, can offer the necessary chiral recognition to resolve anomers.[3]
-
Ion-Exchange Resins: Calcium- or lead-form ion-exchange columns can be effective for separating sugar anomers in aqueous mobile phases.[4]
Potential Cause: Inappropriate Mobile Phase Composition.
Solution: The mobile phase composition directly influences the retention and selectivity of the anomers.
-
Normal-Phase/HILIC: A typical mobile phase consists of a mixture of a non-polar organic solvent (like acetonitrile) and an aqueous buffer. The ratio of these components is a critical parameter to optimize. A higher organic content generally leads to stronger retention.
-
Reversed-Phase: While less common for underivatized sugars, reversed-phase chromatography can be employed, often requiring ion-pairing reagents or derivatization.
Quantitative Data on Mobile Phase Optimization:
| Mobile Phase Composition (Acetonitrile:Water, v/v) | Expected Observation |
| 90:10 | Increased retention of both anomers. |
| 85:15 | A good starting point for method development.[5] |
| 80:20 | Decreased retention, potentially leading to co-elution if resolution is already poor. |
Issue 2: Peak Splitting or Broadening
Potential Cause: Anomer Interconversion (Mutarotation) During Chromatography.
Solution: In solution, α- and β-anomers of L-Galactopyranose can interconvert in a process called mutarotation.[6] If the rate of this interconversion is comparable to the chromatographic timescale, it can lead to peak broadening or splitting.[6][7]
-
Temperature Control: Increasing the column temperature (e.g., to 70-80 °C) can accelerate the rate of mutarotation, causing the two anomer peaks to coalesce into a single, sharper peak.[7][8][9] Conversely, lowering the temperature (e.g., to 1.5 °C) can slow down interconversion, potentially improving the resolution of the two anomers.[4]
-
pH Control: Operating at a high pH can also increase the rate of mutarotation, leading to a single peak.[6][7] However, care must be taken as high pH can degrade silica-based columns.
Experimental Protocol: Temperature-Mediated Peak Shape Improvement
-
Initial Analysis: Perform an initial chromatographic run at ambient temperature and observe the peak shape of L-Galactopyranose.
-
Temperature Increase: If peak splitting or broadening is observed, increase the column oven temperature in increments of 10 °C (e.g., 40 °C, 50 °C, 60 °C).
-
Equilibration: Ensure the column is thoroughly equilibrated at the new temperature before each injection.
-
Analysis: Inject the sample and analyze the chromatogram for improved peak shape (i.e., a single, sharper peak).
-
Optimization: Continue to adjust the temperature to achieve the desired peak shape without compromising the stability of the analyte or the stationary phase.
Issue 3: Irreproducible Retention Times
Potential Cause: Lack of System Equilibration.
Solution: HILIC and normal-phase chromatography can require longer equilibration times compared to reversed-phase chromatography. Ensure a stable baseline is achieved before starting a sequence of injections.[3]
Potential Cause: Mobile Phase Instability.
Solution: Acetonitrile is volatile, and its evaporation can alter the mobile phase composition, leading to shifts in retention time. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[3]
Potential Cause: Temperature Fluctuations.
Solution: Use a column oven to maintain a consistent temperature throughout the analysis. Even small fluctuations in ambient temperature can affect retention times.[3]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the chromatographic separation of L-Galactopyranose anomers?
A1: The separation of α- and β-anomers of L-Galactopyranose is based on the small differences in their three-dimensional structures. The orientation of the hydroxyl group at the anomeric carbon (C1) differs between the two anomers (axial in α, equatorial in β). This structural difference leads to differential interactions with the stationary phase, resulting in different retention times.
Q2: Which detection method is most suitable for L-Galactopyranose?
A2: Since L-Galactopyranose lacks a strong chromophore, UV detection is generally not effective unless the sugar is derivatized. The most common detection methods are:
-
Refractive Index (RI) Detection: A universal detector for non-absorbing compounds. It is sensitive to changes in temperature and mobile phase composition.
-
Evaporative Light Scattering Detection (ELSD): A more sensitive detector than RI and compatible with gradient elution.[5]
-
Mass Spectrometry (MS): Provides high sensitivity and selectivity and can confirm the identity of the eluted peaks.
Q3: Can I use thin-layer chromatography (TLC) for the separation of L-Galactopyranose anomers?
A3: Yes, TLC can be used for the separation of monosaccharides. Silica gel or cellulose plates are commonly used as the stationary phase.[1][2][10] A mobile phase consisting of a mixture of solvents like ethyl acetate, pyridine, acetic acid, and water can be effective.[11] Visualization can be achieved by staining with reagents such as a sulfuric acid-methanol solution followed by heating.[11]
Experimental Workflow and Logic Diagram
Caption: Workflow for the chromatographic separation of L-Galactopyranose anomers.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. research-hub.nrel.gov [research-hub.nrel.gov]
- 5. mdpi.com [mdpi.com]
- 6. lcms.cz [lcms.cz]
- 7. shodex.com [shodex.com]
- 8. Sugar Separation Problems - Chromatography Forum [chromforum.org]
- 9. shodex.com [shodex.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: High-Throughput Screening of Alpha-Galactosidase Inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS) for alpha-galactosidase (α-Gal) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of screening for alpha-galactosidase inhibitors?
A1: The primary application is in the discovery of therapeutic agents for Fabry disease, a rare X-linked lysosomal storage disorder.[1][2] Fabry disease is caused by a deficiency in α-galactosidase A (GLA), leading to the accumulation of globotriaosylceramide (Gb3) in various cells and organs.[1][2] Small molecule inhibitors can sometimes act as pharmacological chaperones, which can help mutant enzymes to fold correctly, increase their stability, and partially restore their function.[1][3]
Q2: Which type of assay is most suitable for HTS of alpha-galactosidase inhibitors?
A2: Fluorescence-based assays are generally preferred for HTS due to their high sensitivity and suitability for miniaturization into high-density plate formats (e.g., 1536-well plates).[1] A commonly used substrate is 4-methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal), which releases a fluorescent product (4-methylumbelliferone) upon cleavage by α-galactosidase.[1][4][5] Absorbance-based assays using chromogenic substrates like p-nitrophenol-α-D-galactopyranoside are also available but are typically less sensitive.[1]
Q3: What are the key parameters to optimize for a robust α-galactosidase HTS assay?
A3: Key parameters to optimize include:
-
pH: The optimal pH for the assay should be determined, which is often around 5.9.[1][6]
-
Enzyme Concentration: The enzyme concentration should be in a range where the activity increases linearly.[1][6]
-
Substrate Concentration: The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) to effectively identify competitive inhibitors.[7]
-
DMSO Tolerance: The assay should be tolerant to the concentration of dimethyl sulfoxide (B87167) (DMSO) used to dissolve test compounds, as high concentrations can decrease fluorescence.[1][6]
-
Incubation Time and Temperature: These should be optimized to ensure the reaction remains in the initial velocity phase.[7]
Q4: What is a typical "hit rate" in an HTS campaign for α-galactosidase inhibitors?
A4: A typical hit rate for HTS campaigns is in the range of 0.1% to 1%. In one screen of a library of approximately 230,000 compounds, an initial hit rate of about 0.50% was observed for inhibitors of coffee bean α-galactosidase.[1] However, it's important to note that screens against human α-galactosidase have proven to be more challenging, with some large screens failing to identify any potent inhibitors.[1][2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | Autofluorescence of test compounds or microplates. | Screen compounds for intrinsic fluorescence at the assay wavelengths. Use black, opaque microplates to minimize background. |
| Contaminated assay buffer or reagents. | Prepare fresh buffers and filter them. Ensure high-purity water is used. | |
| Non-specific binding of assay components. | Add a non-ionic detergent like Tween-20 (e.g., 0.01%) to the assay buffer.[1] | |
| High Well-to-Well Variability (High %CV) | Pipetting errors or inaccurate liquid handling. | Calibrate and validate all pipettes and automated liquid handlers. Ensure proper mixing in each well. |
| Edge effects due to differential evaporation. | Use plate seals, especially for long incubations. Avoid using the outer wells of the plate or fill them with buffer. | |
| Temperature gradients across the plate. | Allow plates to equilibrate to the incubator and reader temperature before proceeding with the assay and measurements. | |
| Low Z'-factor (<0.5) | Low signal-to-background ratio. | Optimize enzyme and substrate concentrations to maximize the assay window. |
| High data variability. | Address the causes of high well-to-well variability as mentioned above. | |
| Inconsistent enzyme activity. | Ensure proper storage and handling of the enzyme. Prepare fresh enzyme dilutions for each experiment. | |
| False Positives | Compound aggregation leading to non-specific inhibition. | Include a counter-screen with a detergent like Triton X-100 to identify aggregators. |
| Interference with the detection method (e.g., fluorescence quenching). | Perform a counterscreen in the absence of the enzyme to identify compounds that interfere with the fluorescent signal. | |
| Reactive compounds that covalently modify the enzyme. | Conduct hit confirmation and mechanism of action studies to identify and eliminate reactive compounds. | |
| False Negatives | Substrate concentration is too high, masking competitive inhibitors. | Use a substrate concentration at or below the Km value.[7] |
| Insufficient incubation time for weak inhibitors. | Optimize the incubation time to allow for the detection of weaker interactions. | |
| Compound insolubility at the screening concentration. | Check the solubility of hit compounds in the assay buffer. The typical screening concentration for generic compound libraries is 10 µM.[8] |
Experimental Protocols
Alpha-Galactosidase Activity Assay (Fluorometric)
This protocol is a generalized procedure based on common HTS practices.
Materials:
-
Alpha-galactosidase (human recombinant or other sources)
-
4-methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal) substrate
-
Assay Buffer: 50 mM citric acid, 176 mM K2PO4, 0.01% Tween-20, pH 5.9[1]
-
Stop Solution: 0.5 M Glycine-NaOH, pH 10.4
-
Test compounds dissolved in DMSO
-
384- or 1536-well black, opaque microplates
-
Fluorescence plate reader (Excitation: ~360-365 nm, Emission: ~440-450 nm)[1][4]
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 20-50 nL) of test compounds and controls (positive and negative) into the microplate wells.
-
Enzyme Addition: Add the desired volume of α-galactosidase diluted in assay buffer to each well.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add the 4-MU-α-Gal substrate (diluted in assay buffer) to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at room temperature, protected from light.[1]
-
Reaction Termination: Add the stop solution to each well to quench the enzymatic reaction.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the specified wavelengths.
Data Analysis and Hit Identification
-
Data Normalization: Normalize the raw fluorescence data using positive (no inhibitor) and negative (no enzyme or potent inhibitor) controls. Calculate the percent inhibition for each compound.
-
Hit Selection: Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Dose-Response Curves: Confirm the activity of the primary hits by performing dose-response experiments to determine their IC50 values.
-
Counter-screens: Perform counter-screens to eliminate false positives due to compound autofluorescence, fluorescence quenching, or aggregation.
Quantitative Data Summary
| Parameter | Value | Enzyme Source | Conditions |
| Km for 4-MU-α-Gal | 144 µM | Human α-Galactosidase A | pH 5.9 |
| 102 µM | Human α-Galactosidase A | pH 4.5 | |
| Vmax | 5.74 pmol/min | Human α-Galactosidase A | pH 5.9 |
| 2.76 pmol/min | Human α-Galactosidase A | pH 4.5 | |
| IC50 of Lansoprazole | 6.4 µM | Coffee Bean α-Galactosidase | - |
| Ki of a mixed inhibitor | 5.5 µM | Not Specified | - |
Data sourced from a high-throughput screening study.[1][9]
Visualizations
Caption: High-throughput screening workflow for alpha-galactosidase inhibitors.
Caption: Troubleshooting logic for poor HTS assay performance.
Caption: Simplified pathway of Gb3 metabolism in healthy vs. Fabry disease states.
References
- 1. High Throughput Screening for Inhibitors of Alpha-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Throughput Screening for Inhibitors of Alpha-Galactosidase [benthamopenarchives.com]
- 3. New α-galactosidase-inhibiting aminohydroxycyclopentanes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02507D [pubs.rsc.org]
- 4. Alpha Galactosidase Activity Assay Kit. Fluorometric (ab239716) | Abcam [abcam.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. High Throughput Screening for Inhibitors of Alpha-Galactosidase [benthamopen.com]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High Throughput Screening for Inhibitors of Alpha-Galactosidase [benthamopen.com]
Overcoming challenges in the synthesis of 1,4-anhydro-galactopyranose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 1,4-anhydro-galactopyranose.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,4-anhydro-galactopyranose in a question-and-answer format, offering potential causes and actionable solutions.
Question 1: Why am I experiencing a low yield of 1,4-anhydro-galactopyranose in my base-mediated intramolecular cyclization?
Answer:
Low yields in the base-mediated intramolecular cyclization of galactopyranose derivatives are a common challenge. Several factors can contribute to this issue, primarily related to the stability of the starting material and the competition with side reactions.
Potential Causes:
-
Formation of Elimination Byproducts: The most significant side reaction is often the formation of a glycal, an elimination product. This is particularly prevalent when using strong bases. For instance, in the synthesis of a related anhydro sugar, the D-manno-configured chloride predominantly converted to the elimination product.[1]
-
Suboptimal Solvent Choice: The choice of solvent can dramatically influence the reaction outcome. For example, in a similar synthesis, using DMSO as a solvent favored the formation of the elimination byproduct, resulting in only an 8% yield of the desired anhydro sugar, whereas switching to THF increased the yield to an impressive 93%.[1]
-
Instability of Starting Material: The glycosyl halide or other activated starting material can be unstable and prone to degradation under the reaction conditions.
-
Steric Hindrance: Bulky protecting groups on the sugar ring can sterically hinder the intramolecular attack of the hydroxyl group, thus slowing down the desired cyclization and allowing side reactions to predominate.[2]
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion if the time or temperature is insufficient for the given substrate and reaction conditions.
Troubleshooting Solutions:
-
Optimize the Base: Use a milder base to suppress the elimination reaction. While strong bases like sodium hydride (NaH) are often used, their use can lead to a higher proportion of the elimination byproduct.[1] Consider exploring weaker bases or optimizing the stoichiometry of the base.
-
Solvent Selection: As demonstrated in related syntheses, THF is often a superior solvent to DMSO for minimizing elimination byproducts and improving the yield of the desired anhydro sugar.[1] Experiment with a range of aprotic solvents to find the optimal one for your specific substrate.
-
Protecting Group Strategy: The choice of protecting groups is crucial. Electron-withdrawing protecting groups, such as acyl groups, can deactivate a glycosyl donor and may not be ideal.[2] Benzyl (B1604629) ethers are commonly used as protecting groups in this type of synthesis.
-
Control of Reaction Conditions: Carefully monitor the reaction temperature and time. It may be beneficial to run the reaction at a lower temperature for a longer period to minimize side reactions.
-
Starting Material Quality: Ensure the starting glycosyl halide is freshly prepared and of high purity, as impurities can lead to undesired side reactions.
Question 2: I am observing significant byproduct formation in my Lewis acid-catalyzed synthesis of 1,4-anhydro-galactopyranose. How can I improve the selectivity?
Answer:
Lewis acid-catalyzed intramolecular cyclization offers an alternative route to 1,4-anhydro-galactopyranose. However, controlling the selectivity can be challenging due to the potential for various side reactions.
Potential Causes:
-
Formation of Other Anhydro Sugars: Depending on the starting material and reaction conditions, the formation of other anhydro sugars, such as 1,6-anhydro derivatives, can compete with the desired 1,4-anhydro ring formation.
-
Intermolecular Reactions: If the concentration of the starting material is too high, intermolecular glycosylation can occur, leading to the formation of dimers or oligomers.
-
Degradation of the Product: The desired 1,4-anhydro-galactopyranose can be unstable under strongly acidic conditions, leading to degradation and lower yields.
-
Inappropriate Lewis Acid: The strength and nature of the Lewis acid can significantly impact the reaction outcome. A Lewis acid that is too strong can promote undesired side reactions.
Troubleshooting Solutions:
-
Choice of Lewis Acid: Experiment with different Lewis acids to find one with the optimal strength for your substrate. Common Lewis acids used in carbohydrate chemistry include BF₃·OEt₂, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), and tin(IV) chloride (SnCl₄).
-
Reaction Conditions: Optimize the reaction temperature and time. Running the reaction at a lower temperature may improve selectivity. The concentration of the starting material should also be optimized to favor intramolecular cyclization over intermolecular reactions.
-
Protecting Groups: The nature of the protecting groups can influence the reactivity of the hydroxyl groups and the stability of the intermediate carbocations. Benzoyl protecting groups have been used in Lewis acid-catalyzed cyclizations to afford protected 1,4-anhydro-β-D-galactopyranose.[1]
-
Careful Monitoring: Monitor the reaction progress closely using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to quench the reaction at the optimal time before significant product degradation occurs.
Question 3: I am having difficulty purifying 1,4-anhydro-galactopyranose from the reaction mixture. What are the recommended purification strategies?
Answer:
The purification of 1,4-anhydro-galactopyranose can be challenging due to its polarity and potential co-elution with byproducts.
Recommended Purification Methods:
-
Column Chromatography: This is the most common method for purifying anhydro sugars.
-
Stationary Phase: Silica (B1680970) gel is typically used as the stationary phase.
-
Eluent System: A gradient of ethyl acetate (B1210297) in hexanes or petroleum ether is a common eluent system for protected anhydro sugars. For deprotected anhydro sugars, a more polar solvent system, such as a mixture of ethyl acetate, methanol, and water, may be necessary.[1]
-
Dry Loading: For samples that are not highly soluble in the initial eluent, dry loading onto the column can improve separation. This involves adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the top of the column.
-
-
Recrystallization: If a crystalline solid is obtained, recrystallization can be an effective method for achieving high purity. The choice of solvent will depend on the specific protecting groups on the anhydro sugar.
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical purposes or for challenging separations, reversed-phase or normal-phase HPLC can be employed.
Quantitative Data Summary
Table 1: Yields of Protected 1,4-Anhydro-α-D-mannopyranose under Different Conditions
| Starting Material | Base/Conditions | Solvent | Product | Yield (%) | Reference |
| 2,3,6-tri-O-benzyl-α-D-mannopyranosyl chloride | NaH, reflux | THF | 1,4-anhydro-2,3,6-tri-O-benzyl-α-D-mannopyranose | 5 | [1] |
| Epimeric mixture of glycosyl chlorides (manno/gluco) | NaH, reflux | THF | 1,4-anhydro-2,3,6-tri-O-benzyl-α-D-glucopyranose | 15 | [1] |
| 2,3,6-tri-O-benzyl-α-D-glucopyranosyl chloride | NaH | THF | 1,4-anhydro-2,3,6-tri-O-benzyl-α-D-glucopyranose | 93 | [1] |
| 2,3,6-tri-O-benzyl-α-D-glucopyranosyl chloride | NaH | DMSO | 1,4-anhydro-2,3,6-tri-O-benzyl-α-D-glucopyranose | 8 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Anhydro-2,3,6-tri-O-benzyl-α-D-mannopyranose [1]
This protocol describes a base-mediated intramolecular nucleophilic substitution.
-
Preparation of the Glycosyl Chloride:
-
Dissolve the starting hemiacetal, 2,3,6-tri-O-benzyl-α-D-mannopyranose, in ethereal HCl.
-
Stir the solution at room temperature.
-
Evaporate the solvent under a stream of nitrogen to obtain the crude glycosyl chloride.
-
-
Intramolecular Cyclization:
-
To a solution of the crude glycosyl chloride in anhydrous tetrahydrofuran (B95107) (THF), add sodium hydride (NaH).
-
Reflux the mixture overnight.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
After completion of the reaction, carefully quench the excess NaH with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford the desired 1,4-anhydro-2,3,6-tri-O-benzyl-α-D-mannopyranose.
-
Protocol 2: Deprotection of Protected 1,4-Anhydro-α-D-mannopyranose [1]
This protocol describes the removal of benzyl protecting groups by hydrogenolysis.
-
Hydrogenolysis:
-
Dissolve the protected 1,4-anhydro-2,3,6-tri-O-benzyl-α-D-mannopyranose in a mixture of ethyl acetate and ethanol.
-
Add palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) as the catalyst.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) for several hours to days, monitoring the reaction by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a polar eluent system (e.g., a mixture of ethyl acetate, methanol, and water) to yield the deprotected 1,4-anhydro-α-D-mannopyranose.
-
Visualizations
Caption: General experimental workflow for the synthesis of 1,4-anhydro-galactopyranose.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing 1,4-anhydro-galactopyranose?
A1: The primary synthetic routes involve intramolecular cyclization of a suitably protected galactose derivative. The two main approaches are:
-
Base-mediated intramolecular nucleophilic substitution: This typically involves the reaction of a glycosyl halide with a base to promote the attack of the C4-hydroxyl group on the anomeric carbon.
-
Lewis acid-catalyzed intramolecular cyclization: This method utilizes a Lewis acid to activate the anomeric center of a galactose derivative, facilitating the intramolecular attack of the C4-hydroxyl group.
Q2: How does the choice of protecting groups affect the synthesis?
A2: The choice of protecting groups is critical for a successful synthesis. They influence the reactivity of the sugar, the stability of the starting materials and intermediates, and the solubility of the compounds, which is important for purification. Benzyl ethers are commonly used as they are relatively stable to a range of reaction conditions and can be removed under mild hydrogenolysis conditions. Acyl protecting groups, being electron-withdrawing, can reduce the nucleophilicity of the hydroxyl groups and may not be ideal for certain cyclization strategies.[2]
Q3: What analytical techniques are used to characterize 1,4-anhydro-galactopyranose?
A3: The structure and purity of 1,4-anhydro-galactopyranose and its derivatives are typically confirmed using a combination of spectroscopic and analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed information about the structure and stereochemistry of the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the product.
-
High-Performance Liquid Chromatography (HPLC): For accurate purity determination and for purification.
References
Validation & Comparative
A Comparative Analysis of Enzyme Substrate Specificity: α-L- vs. α-D-Galactopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the substrate specificity of enzymes, particularly α-galactosidases, towards α-L-galactopyranose and α-D-galactopyranose. Understanding this stereoselectivity is crucial for elucidating biological pathways, designing specific enzyme inhibitors, and developing targeted therapeutics. This document synthesizes available experimental data, details relevant experimental protocols, and presents visual diagrams of key metabolic pathways and experimental workflows.
Executive Summary
Enzymatic reactions are characterized by a high degree of stereospecificity. While α-D-galactopyranose is a well-established substrate for a wide range of enzymes involved in energy metabolism and cellular signaling, its enantiomer, α-L-galactopyranose, is less common in biological systems and its enzymatic processing is more specialized. The available data strongly indicate that most α-galactosidases exhibit a stringent specificity for the D-enantiomer of galactose. Direct kinetic comparisons using α-L-galactopyranose as a substrate are scarce in the literature, reflecting its limited role as a natural substrate for these enzymes. However, studies on analogous L-sugars, such as L-arabinose, provide significant insights into the structural constraints of the enzyme's active site.
Data Presentation: Comparative Enzyme Kinetics
For a comprehensive comparison, we present the kinetic parameters for a typical α-galactosidase with its preferred substrate, α-D-galactopyranoside, and for an analogous enzyme, L-arabinose isomerase, which acts on both D-galactose and L-arabinose.
| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| α-Galactosidase (Aspergillus sp. D-23) | p-nitrophenyl α-D-galactopyranoside | 0.983 | 1.587 (µmol·mL⁻¹·min⁻¹) | - | - | [2] |
| Human α-Galactosidase A | p-nitrophenyl-α-D-galactoside | 8.3 ± 0.5 | - | 63.5 ± 0.1 | 7.65 x 10³ | [3] |
| L-Arabinose Isomerase (B. adolescentis) | D-Galactose | 22.4 | 489 | - | 9.3 x 10³ (mM⁻¹min⁻¹) | [4] |
| L-Arabinose Isomerase (B. adolescentis) | L-Arabinose | 40.2 | 275.1 | - | 8.6 x 10³ (mM⁻¹min⁻¹) | [4] |
Note: The data presented are from different studies and experimental conditions may vary. Direct comparison of absolute values should be made with caution. The use of p-nitrophenyl-α-D-galactopyranoside is a standard method for assaying α-galactosidase activity.
Signaling and Metabolic Pathways
The differential metabolism of D- and L-galactose underscores their distinct biological roles.
α-D-Galactopyranose Signaling and Metabolism:
α-D-Galactose is a key player in the conserved Leloir pathway , which converts it into glucose-1-phosphate for entry into glycolysis. In yeast, the presence of galactose triggers a well-defined signaling cascade known as the GAL pathway , leading to the transcriptional activation of genes required for its metabolism. In mammals, D-galactose and its metabolites are involved in various signaling processes, including those related to cellular senescence and age-related pathologies.
α-L-Galactopyranose Metabolism:
The metabolic pathways for L-galactose are less ubiquitous. In plants, it is a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C). In certain gut bacteria, such as Bacteroides vulgatus, a specific metabolic pathway for L-galactose has been identified, which converts it to D-tagaturonate. There is currently limited evidence for a direct signaling role of α-L-galactopyranose in mammalian cells.
Experimental Protocols
Accurate determination of enzyme kinetics is fundamental to comparing substrate specificity. Below are detailed protocols for the spectrophotometric assay of α-galactosidase activity.
Protocol 1: α-Galactosidase Activity Assay using p-Nitrophenyl-α-D-Galactopyranoside (pNP-Gal)
This is a widely used colorimetric assay for determining α-galactosidase activity.
Principle: α-Galactosidase catalyzes the hydrolysis of the colorless substrate p-nitrophenyl-α-D-galactopyranoside (pNP-Gal) to galactose and p-nitrophenol. At an alkaline pH, p-nitrophenol is converted to the p-nitrophenolate ion, which has a yellow color and can be quantified by measuring its absorbance at 405-420 nm.
Materials:
-
p-Nitrophenyl-α-D-galactopyranoside (pNP-Gal) solution (e.g., 10 mM in assay buffer)
-
Assay Buffer (e.g., 100 mM sodium acetate (B1210297) buffer, pH 4.5-5.5)
-
Stop Solution (e.g., 0.5 M Sodium Carbonate or 1 M Tris-HCl, pH 8.5)
-
Enzyme solution (appropriately diluted in assay buffer)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405-420 nm
-
96-well microplate or cuvettes
-
Water bath or incubator set to the optimal temperature for the enzyme (e.g., 37°C or 50°C)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture by adding a specific volume of the pNP-Gal solution to a microplate well or cuvette.
-
Pre-incubate the reaction mixture at the desired temperature for 5 minutes.
-
-
Enzyme Addition:
-
Initiate the reaction by adding a small volume of the diluted enzyme solution to the reaction mixture. Mix gently.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
-
Stopping the Reaction:
-
Terminate the reaction by adding the stop solution. This will raise the pH and stop the enzymatic activity, while also allowing the color to develop.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at 405-420 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of p-nitrophenol to determine the amount of product formed.
-
Calculate the enzyme activity in Units (U), where one unit is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.
-
To determine Km and Vmax, perform the assay with varying concentrations of pNP-Gal.
-
Conclusion
The substrate specificity of α-galactosidases is highly tuned towards α-D-galactopyranose. The structural arrangement of the hydroxyl groups on the pyranose ring is a critical determinant for substrate binding and catalysis. While direct kinetic data for α-L-galactopyranose is largely absent from the literature, studies with structurally similar L-sugars suggest that α-galactosidases have a very low to negligible activity on the L-enantiomer of galactose. This stereospecificity is a fundamental aspect of their biological function, ensuring the correct processing of D-galactose in established metabolic and signaling pathways. For drug development professionals, this high degree of specificity implies that inhibitors designed to target α-galactosidases are unlikely to be affected by the presence of L-galactose and can be designed with high selectivity for their intended target. Further research focusing on the enzymatic activity of α-galactosidases with a broader range of L-sugar epimers could provide deeper insights into the structural basis of their stereoselectivity.
References
- 1. Specificity of sweet-almond α-galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Novel α-L-Arabinofuranosidase of Family 43 Glycoside Hydrolase (Ct43Araf) from Clostridium thermocellum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring a Highly D-Galactose Specific L-Arabinose Isomerase From Bifidobacterium adolescentis for D-Tagatose Production [frontiersin.org]
A Comparative Guide to the Validation of Novel Synthetic Routes for alpha-L-Galactopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel synthetic route to alpha-L-Galactopyranose, a crucial L-series sugar, against a conventional synthetic pathway. L-sugars, the enantiomers of the more common D-sugars, are vital components in various biologically active molecules, including antibiotics and anticancer drugs. Their rarity and the complexity of their synthesis necessitate the development of efficient and scalable production methods. This document details the experimental protocols, presents comparative quantitative data, and visualizes the synthetic workflows to aid researchers in selecting and optimizing synthetic strategies for this important carbohydrate.
Logical Workflow for Validation of a New Synthetic Route
The validation of a new synthetic route is a structured process that begins with the conceptualization of the new pathway and culminates in its practical application and scalability assessment. This workflow ensures a comprehensive evaluation of the novel method against established procedures.
Comparative Analysis of alpha-L-Galactopyranose and its Sulfated Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of alpha-L-Galactopyranose and its sulfated derivatives, tailored for researchers, scientists, and drug development professionals. The document focuses on the significant differences in biological activity conferred by sulfation, presenting supporting experimental data, detailed protocols, and visual representations of key biological pathways.
Executive Summary
This compound, a simple monosaccharide, is a fundamental building block in various biological structures. In its non-sulfated form, it primarily serves metabolic and structural roles and does not exhibit significant anticoagulant, anti-inflammatory, antiviral, or anticancer properties. However, the addition of sulfate (B86663) groups to create sulfated derivatives, particularly in the form of sulfated galactans found in marine algae, dramatically transforms its biological activity profile. These sulfated polysaccharides demonstrate potent effects across a range of therapeutic areas, highlighting the critical role of sulfation in conferring bioactivity. This guide will objectively compare the performance of non-sulfated this compound with its sulfated counterparts, supported by experimental evidence.
Comparative Biological Activity
The biological activities of this compound and its sulfated derivatives are starkly different. While the non-sulfated monosaccharide is largely inert in the assays discussed below, its sulfated polymeric forms are highly active.
Table 1: Comparative Summary of Biological Activities
| Biological Activity | This compound (Non-sulfated) | Sulfated Derivatives (e.g., Sulfated Galactans) | Key Findings |
| Anticoagulant | No significant activity reported. | Potent activity. Can prolong clotting times (APTT).[1][2] | Sulfation is essential for anticoagulant effects, which can be both serpin-dependent and -independent.[1][2] |
| Anti-inflammatory | Limited to no intrinsic activity. Oligosaccharides may have some effect. | Strong activity. Inhibit production of inflammatory mediators like NO and pro-inflammatory cytokines.[3][4][5][6] | Sulfated polysaccharides can modulate inflammatory pathways such as the TLR/NF-κB pathway.[4][5] |
| Antiviral | No significant activity reported. | Broad-spectrum activity against various enveloped and non-enveloped viruses.[7][8][9][10] | Sulfated polysaccharides can interfere with viral attachment and entry into host cells.[8][10] |
| Anticancer | High concentrations may inhibit proliferation of some cancer cell lines by affecting metabolism.[11] | Can inhibit cancer cell proliferation, invasion, and colony formation.[12][13] | The degree and pattern of sulfation can influence the anticancer efficacy.[12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Anticoagulant Activity: Activated Partial Thromboplastin Time (APTT) Assay
This assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.
Principle: The time taken for plasma to clot is measured after the addition of a contact activator, phospholipid, and calcium.
Protocol:
-
Prepare platelet-poor plasma (PPP) from fresh citrated whole blood by centrifugation.
-
In a test tube, mix 50 µL of PPP with 50 µL of APTT reagent (containing a contact activator like silica (B1680970) and phospholipids).
-
Incubate the mixture at 37°C for 3 minutes.
-
Add 50 µL of pre-warmed 0.025 M calcium chloride solution to the mixture and simultaneously start a stopwatch.
-
Record the time taken for a fibrin (B1330869) clot to form.
-
Compare the clotting times of samples treated with test compounds to a control (e.g., saline) and a positive control (e.g., heparin).
Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Principle: The amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a vehicle control.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
Antiviral Activity: Plaque Reduction Assay
This assay determines the ability of a compound to inhibit the replication of a virus.
Principle: The number of plaques (areas of cell death) formed by a virus in a cell monolayer is counted. A reduction in the number of plaques in the presence of a compound indicates antiviral activity.
Protocol:
-
Seed a confluent monolayer of host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.
-
Prepare serial dilutions of the virus and incubate them with different concentrations of the test compound for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-compound mixtures. Include a virus-only control.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread.
-
Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator until plaques are visible.
-
Fix the cells with a solution like 4% formaldehyde.
-
Stain the cells with a crystal violet solution to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.
Anticancer Activity: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for 24-72 hours. Include a vehicle control.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Signaling Pathways and Mechanisms of Action
The sulfation of galactopyranose derivatives is key to their interaction with various biological targets, leading to the modulation of specific signaling pathways.
Anticoagulant Activity: The Coagulation Cascade
Sulfated galactans exert their anticoagulant effect by interfering with the coagulation cascade. They can act in a serpin-dependent manner, similar to heparin, by potentiating the inhibitory activity of antithrombin (AT) and heparin cofactor II (HCII) against thrombin and factor Xa.[1] Some sulfated galactans also exhibit serpin-independent anticoagulant activity by directly inhibiting the intrinsic tenase and prothrombinase complexes.[2]
Caption: Inhibition of the Coagulation Cascade by Sulfated Galactopyranose Derivatives.
Anti-inflammatory Activity: TLR4 Signaling Pathway
The anti-inflammatory effects of sulfated polysaccharides are often mediated through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor in the innate immune system that recognizes bacterial lipopolysaccharide (LPS), leading to the activation of downstream signaling cascades that result in the production of inflammatory mediators. Sulfated galactans can interfere with this pathway, reducing the inflammatory response.[5]
Caption: Inhibition of the TLR4 Signaling Pathway by Sulfated Galactopyranose Derivatives.
Conclusion
The comparative analysis clearly demonstrates that sulfation is a critical modification that imparts a wide range of potent biological activities to galactopyranose-containing structures. While non-sulfated this compound is a simple sugar with limited bioactivity in the context of anticoagulation, inflammation, viral infections, and cancer, its sulfated derivatives, particularly as polysaccharides, are promising candidates for the development of novel therapeutic agents. This guide provides a foundational resource for researchers interested in exploring the structure-activity relationships of these fascinating compounds and harnessing their therapeutic potential. Further research into the precise mechanisms of action and the influence of specific sulfation patterns will be crucial for the rational design of new drugs based on these natural scaffolds.
References
- 1. Galactose - Wikipedia [en.wikipedia.org]
- 2. Chemical Structure and Anticoagulant Property of a Novel Sulfated Polysaccharide from the Green Alga Cladophora oligoclada - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galactose Toxicity in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticoagulant Property of a Sulfated Polysaccharide with Unique Structural Characteristics from the Green Alga Chaetomorpha aerea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. google.com [google.com]
- 7. researchgate.net [researchgate.net]
- 8. The direct and indirect effects of bioactive compounds against coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticoagulant Activity and Structural Characterization of Polysaccharide from Abalone (Haliotis discus hannai Ino) Gonad | MDPI [mdpi.com]
- 10. Antiviral activity of human lactoferrin: inhibition of alphavirus interaction with heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antiviral Potential of Algal Metabolites—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Antiviral Activity of Bacterial, Fungal, and Algal Polysaccharides as Bioactive Ingredients: Potential Uses for Enhancing Immune Systems and Preventing Viruses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to α-L-Galactopyranose and L-Arabinose as Glycosyl Donors
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a glycosyl donor is paramount in the chemical synthesis of complex glycoconjugates, including glycopeptides and other therapeutic agents. The donor's intrinsic reactivity, stereochemical influence, and compatibility with various protecting group schemes and activation methods dictate the efficiency and outcome of a glycosylation reaction. This guide provides an objective comparison between two L-series sugars, α-L-galactopyranose and L-arabinose, when employed as glycosyl donors in the synthesis of O-linked glyco-amino acids. While direct comparative studies under identical conditions are scarce, this document synthesizes data from representative experimental findings to offer valuable insights into their relative performance.
At a Glance: Key Performance Indicators
The efficacy of a glycosyl donor is primarily evaluated by its ability to provide the desired glycosylated product in high yield and with predictable stereocontrol. The following tables summarize quantitative data from discrete studies on the glycosylation of amino acid derivatives using L-arabinose and L-galactose donors. It is crucial to note that L-arabinose is most commonly employed in its furanose form (L-arabinofuranose) due to its natural prevalence and reactivity, and the data herein reflects this.
Table 1: Performance of an L-Arabinofuranosyl Donor
This table presents data from the Mitsunobu dehydration reaction between 2,3,5-tri-O-acetyl-L-arabinofuranose and various N-(2-nitrophenylsulfonyl)-L-amino acid t-butyl esters. This method demonstrates the formation of N-glycosidic linkages, which provides insights into the reactivity of the arabinofuranosyl donor.
| Glycosyl Acceptor (L-Amino Acid) | Product Yield (%) | Anomeric Ratio (α:β) |
| Alanine | 87-92% (Combined) | 8:1 |
| Valine | 87-92% (Combined) | 9:1 |
| Leucine | 87-92% (Combined) | 9:1 |
| Isoleucine | 87-92% (Combined) | 8:1 |
| Phenylalanine | 87-92% (Combined) | 8:1 |
| Methionine | 87-92% (Combined) | 9:1 |
| Data synthesized from studies on the stereoselective preparation of N-(α-L-arabinofuranos-1-yl)-L-amino acids. The yields represent the combined total for both anomers after the subsequent reaction step. The primary reaction shows high α-selectivity.[1] |
Table 2: Performance of a D-Galactopyranosyl Donor with an L-Serine Acceptor
This table showcases the results from a microwave-assisted glycosylation of Nα-(9-Fluorenylmethoxycarbonyl)-L-serine (Fmoc-Ser-OH) using peracetylated D-galactose as the donor and SnCl₄ as a promoter. Although the donor is D-galactose, this data provides a valuable proxy for the reactivity and stereochemical outcome of a galactopyranosyl donor with a common amino acid acceptor under Lewis acid catalysis. The reactions predominantly yield the β-anomer.
| Glycosyl Donor | Glycosyl Acceptor | Product Yield (%) | Anomeric Selectivity |
| Peracetylated Galactose | Fmoc-Ser-OH | 72% | β-selective |
| Data from a study on microwave-assisted glycosylation of Fmoc amino acids. The reported yields are for the isolated β-glycoside.[2] |
Comparative Analysis
Reactivity and Yield:
-
The L-arabinofuranosyl donor, under Mitsunobu conditions, demonstrates high reactivity, affording excellent combined yields (87-92%) with a range of amino acid acceptors.[1]
-
The galactopyranosyl donor, under microwave-assisted Lewis acid catalysis, provides a good yield (72%) with Fmoc-Ser-OH.[2] This method is notably rapid, with reaction times as short as 5 minutes.[2]
Stereoselectivity:
-
L-Arabinofuranose: In the cited example, the L-arabinofuranosyl donor exhibits a strong preference for the α-anomer (ranging from 8:1 to 9:1).[1] Achieving high stereoselectivity, particularly the formation of 1,2-cis-furanosidic linkages, can be challenging but is controllable through strategies like conformational constraint of the donor.
-
α-L-Galactopyranose: The stereochemical outcome of galactopyranosyl donors is highly dependent on the protecting group at the C-2 position. A participating group (e.g., acetate, benzoate) will typically lead to the formation of the 1,2-trans product (the α-anomer for L-galactose). Conversely, a non-participating group (e.g., benzyl (B1604629) ether) can lead to mixtures or favor the 1,2-cis product (the β-anomer for L-galactose), often influenced by solvent and promoter choice. The data in Table 2 shows a β-selective outcome, which is the 1,2-trans product for a D-galactose donor.
Activation and Reaction Conditions:
-
L-Arabinofuranose donors can be activated through various means. The Mitsunobu reaction provides a direct route from the 1-hydroxy sugar.[1] Alternatively, L-arabinofuranose can be converted into more conventional donors like thioglycosides or trichloroacetimidates, which are then activated by promoters such as N-Iodosuccinimide (NIS)/Triflic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), respectively.
-
α-L-Galactopyranose donors are commonly used as thioglycosides, trichloroacetimidates, or glycosyl halides. Thioglycosides offer stability and can be activated with thiophilic promoters like NIS/TfOH. Trichloroacetimidates are highly reactive and are activated by catalytic amounts of Lewis acids like TMSOTf or BF₃·OEt₂.
Experimental Protocols
Protocol 1: General Glycosylation with a Thioglycoside Donor (e.g., L-Galactopyranosyl Thioglycoside)
This protocol is a generalized procedure for the activation of a thioglycoside donor using NIS and a catalytic amount of TfOH.
Materials:
-
Glycosyl acceptor (1.0 equiv)
-
Thioglycoside donor (1.2-1.5 equiv)
-
N-Iodosuccinimide (NIS) (1.5 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (0.1-0.2 equiv)
-
Activated 4 Å molecular sieves
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534), Saturated aqueous Na₂S₂O₃, Saturated aqueous NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Celite®
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add the glycosyl acceptor, thioglycoside donor, and activated 4 Å molecular sieves.
-
Add anhydrous DCM via syringe to dissolve the reactants (concentration typically 50–100 mM).
-
Cool the stirred suspension to the desired temperature (e.g., -40 °C to -78 °C).
-
Add NIS to the mixture.
-
After stirring for 10-15 minutes, add a stock solution of TfOH in DCM dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite®, washing the pad thoroughly with DCM.
-
Wash the combined organic filtrate sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired glycoside.
Protocol 2: General Glycosylation with a Trichloroacetimidate (B1259523) Donor (e.g., L-Arabinofuranosyl Trichloroacetimidate)
This protocol describes a general method for glycosylation using a trichloroacetimidate donor activated by a catalytic amount of TMSOTf.[3]
Materials:
-
Glycosyl acceptor (1.0 equiv)
-
Glycosyl trichloroacetimidate donor (1.2-1.5 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.3 equiv)
-
Activated 4 Å molecular sieves
-
Anhydrous dichloromethane (DCM)
-
Triethylamine or Pyridine, Saturated aqueous NaHCO₃, Brine
-
Anhydrous Na₂SO₄
-
Celite®
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add the glycosyl acceptor, trichloroacetimidate donor, and activated 4 Å molecular sieves.
-
Add anhydrous DCM via syringe to dissolve the reactants.
-
Cool the stirred suspension to the desired temperature (typically -78 °C to 0 °C).
-
Add TMSOTf dropwise via syringe.
-
Stir the reaction at this temperature and monitor its progress by TLC. The reaction may be allowed to warm slowly if progression is slow.
-
Once the donor is consumed, quench the reaction with a few drops of triethylamine or pyridine.
-
Dilute the mixture with DCM and filter through a pad of Celite®, washing with additional DCM.
-
Wash the combined organic filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired product.
Visualizing Glycosylation Workflows and Donor Attributes
// Main Nodes Gal [label="α-L-Galactopyranose Donor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ara [label="L-Arabinose Donor\n(typically furanose form)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Attributes Gal_form [label="Pyranose Ring\n(6-membered)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ara_form [label="Furanose Ring\n(5-membered)", fillcolor="#F1F3F4", fontcolor="#202124"];
Gal_stereo [label="Stereocontrol via C-2 PG\nParticipating -> 1,2-trans (α)\nNon-participating -> Mixture or 1,2-cis (β)", fillcolor="#FBBC05", fontcolor="#202124"]; Ara_stereo [label="Often α-selective\nβ-selectivity requires\nspecialized methods\n(e.g., constrained donors)", fillcolor="#FBBC05", fontcolor="#202124"];
Gal_activation [label="Common Donors:\nThioglycosides, Trichloroacetimidates\nActivation: NIS/TfOH, TMSOTf", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ara_activation [label="Common Donors:\nTrichloroacetimidates, 1-OH Sugars\nActivation: TMSOTf, Mitsunobu", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Relationships Gal -> Gal_form [label="Ring Form"]; Ara -> Ara_form [label="Ring Form"]; Gal -> Gal_stereo [label="Stereochemical Outcome"]; Ara -> Ara_stereo [label="Stereochemical Outcome"]; Gal -> Gal_activation [label="Activation Strategy"]; Ara -> Ara_activation [label="Activation Strategy"]; } END_DOT Caption: Key attributes of L-Galactopyranose vs. L-Arabinose donors.
Conclusion
Both α-L-galactopyranose and L-arabinose (as L-arabinofuranose) serve as effective glycosyl donors for the modification of amino acids. The choice between them should be guided by the desired stereochemical outcome and the specific synthetic strategy.
-
L-Arabinofuranosyl donors are well-suited for achieving α-glycosidic linkages and can provide high yields, as demonstrated in Mitsunobu-type reactions. The synthesis of the often more biologically relevant β-arabinofuranosides is more challenging and typically requires specialized, conformationally restricted donors.
-
α-L-Galactopyranosyl donors offer robust and predictable stereocontrol based on the choice of the C-2 protecting group. A participating group is a reliable handle for installing a 1,2-trans linkage (α-L-galactoside), which is often desired. They are compatible with a wide range of standard activation conditions, including those for stable thioglycoside intermediates.
Ultimately, the optimal donor is contingent upon the target molecule's specific structural requirements, the nature of the glycosyl acceptor, and the overall synthetic plan. Researchers should consider pilot reactions to optimize conditions for their specific donor-acceptor pair to maximize yield and stereoselectivity.
References
Assessing Cross-Reactivity of Enzymes with Alpha-L-Galactopyranose Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of various enzymes with alpha-L-Galactopyranose analogs. The information is intended to assist researchers in selecting appropriate enzymes and substrates for their studies, particularly in the context of glycobiology and therapeutic development for diseases such as Fabry disease. The data presented is compiled from multiple studies and is supported by detailed experimental protocols and pathway visualizations.
Data Presentation: Enzyme Kinetics and Inhibition
The following tables summarize the kinetic parameters (Km, Vmax) and inhibition constants (Ki, IC50) of several α-galactosidases with various substrates and inhibitors. This data allows for a direct comparison of enzyme efficiency and susceptibility to inhibition by this compound analogs.
Table 1: Kinetic Parameters of α-Galactosidases with Various Substrates
| Enzyme Source | Substrate | Km (mM) | Vmax (μmol/mL/min) | Reference |
| Aspergillus niger | p-Nitrophenyl α-D-galactopyranoside (p-NPG) | - | - | [1] |
| Bacillus megaterium VHM1 | p-Nitrophenyl α-D-galactopyranoside (p-NPG) | 0.508 | 3.492 | |
| Bacillus megaterium VHM1 | ortho-Nitrophenyl-β-galactoside | 0.529 | 4.287 | |
| Bacillus megaterium VHM1 | Raffinose | 5.0 | 14.20 | |
| Human α-Galactosidase A | p-Nitrophenyl-α-D-galactopyranoside (p-NPG) | 8.3 ± 0.5 | 63.5 ± 0.1 s-1 (kcat) | [2] |
| Human α-Galactosidase A | 4-Methylumbelliferyl-α-D-galactopyranoside | 0.144 | 5.74 pmol/min | [3] |
| Green Coffee Bean | p-Nitrophenyl α-D-galactopyranoside (p-NPG) | - | - | [4][5] |
| Vicia faba (Enzyme I) | p-Nitrophenyl α-D-galactopyranoside (p-NPG) | - | - | [6] |
| Streptomyces 9917S2 | Phenyl α-D-fucoside | - | - | [7] |
Table 2: Inhibition of α-Galactosidases by this compound Analogs and Other Inhibitors
| Enzyme Source | Inhibitor | Ki (μM) | IC50 | Reference |
| Human Lysosomal (Fabrazyme®) | Aminocyclopentane derivative 24 (n-nonyl substituted) | comparable to Migalastat® | - | [8] |
| Human Lysosomal (Fabrazyme®) | 1,5-dideoxy-1,5-imino-d-galactitol (DGJ, 1) | 0.23 | - | [8] |
| Human Lysosomal (Fabrazyme®) | 2,5-dideoxy-2,5-imino-d-altritol (8) | - | 0.69 μM | [8] |
| Green Coffee Bean | Aminocyclopentane derivative 24 (n-nonyl substituted) | 0.0016 | - | [8] |
| Green Coffee Bean | 1,5-dideoxy-1,5-imino-d-galactitol (DGJ, 1) | - | 1.6 nM | [8] |
| Green Coffee Bean | 1,4-dideoxy-1,4-imino-d-lyxitol (7) | 0.13 | - | [8] |
| Green Coffee Bean | 2,5-dideoxy-2,5-imino-d-altritol (8) | - | 0.78 μM | [8] |
| Coffee Bean | Lansoprazole | - | 6.4 μM | [3] |
| Human α-Galactosidase A | 1-Deoxygalactonojirimycin (DGJ) | - | 5.6 nM | [3] |
Experimental Protocols
Fluorometric Assay for α-Galactosidase Activity
This protocol is a common method for determining α-galactosidase activity using a fluorogenic substrate.
Materials:
-
α-Galactosidase enzyme solution
-
4-Methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal) substrate solution[9][10]
-
Assay Buffer (e.g., 50 mM Citrate, 176 mM K2HPO4, 0.01% Tween-20, pH 5.9)[3]
-
Stop Solution (e.g., 0.5 M Sodium Hydroxide, 0.5 M Glycine, pH 11.6)[3]
-
4-Methylumbelliferone (4-MU) standard solution
-
96-well black microtiter plates
-
Fluorescence microplate reader (Excitation: 360-365 nm, Emission: 440-460 nm)[9][11]
Procedure:
-
Prepare a 4-MU Standard Curve:
-
Prepare serial dilutions of the 4-MU standard solution in assay buffer.
-
Add a fixed volume of each dilution to the wells of the 96-well plate.
-
Add the stop solution to each well.
-
Measure the fluorescence to generate a standard curve of fluorescence intensity versus 4-MU concentration.
-
-
Enzyme Reaction:
-
Add a defined volume of the enzyme solution to the wells of the 96-well plate.
-
To initiate the reaction, add a specific volume of the 4-MU-α-Gal substrate solution to each well. For kinetic studies, varying concentrations of the substrate are used[3].
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes)[11][12]. The incubation time should be within the linear range of the reaction.
-
-
Stopping the Reaction and Measuring Fluorescence:
-
After incubation, add the stop solution to each well to terminate the enzymatic reaction.
-
Measure the fluorescence intensity of each well using the plate reader at the specified wavelengths.
-
-
Data Analysis:
-
Subtract the fluorescence of a blank control (no enzyme) from all readings.
-
Use the 4-MU standard curve to convert the fluorescence readings into the amount of product (4-MU) formed.
-
Calculate the enzyme activity, typically expressed in units such as pmol/min or μmol/min. One unit of α-galactosidase activity is often defined as the amount of enzyme that hydrolyzes 1 nanomole of 4-methylumbelliferyl-β-D-galactoside per minute at a specific pH and temperature[11].
-
For Inhibitor Screening:
-
Pre-incubate the enzyme with various concentrations of the inhibitor for a short period (e.g., 2-5 minutes) before adding the substrate[8].
-
Follow the same procedure as above to measure the enzyme activity in the presence of the inhibitor.
-
Calculate the percent inhibition and determine the IC50 or Ki value.
Signaling Pathways and Experimental Workflows
Lysosomal Degradation of Globotriaosylceramide (Gb3) in Fabry Disease
Fabry disease is a lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A. This leads to the accumulation of globotriaosylceramide (Gb3) in lysosomes[13][14][15]. The following diagram illustrates the pathway of Gb3 degradation and the consequence of its disruption.
Caption: Lysosomal degradation of Gb3 and its disruption in Fabry disease.
IgE-Mediated Mast Cell Degranulation in Alpha-Gal Syndrome
Alpha-Gal syndrome is an allergic reaction triggered by IgE antibodies against the galactose-alpha-1,3-galactose (α-Gal) epitope found in red meat[16][17][18]. The diagram below outlines the mechanism of this allergic response.
Caption: Mechanism of IgE-mediated mast cell degranulation in Alpha-Gal Syndrome.
General Experimental Workflow for Assessing Cross-Reactivity
The following diagram illustrates a typical workflow for assessing the cross-reactivity of an enzyme with different substrate analogs.
References
- 1. Kinetic properties and substrate inhibition of α-galactosidase from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic Mechanism of Human α-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Throughput Screening for Inhibitors of Alpha-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Native Green coffee beans α-Galactosidase(EC 3.2.1.22) - Creative Enzymes [creative-enzymes.com]
- 6. Substrate specificity and kinetic properties of α-galactosidases from Vicia faba - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Some kinetic properties of .ALPHA.-D-galactosidase from Streptomyces 9917S2. | Semantic Scholar [semanticscholar.org]
- 8. New α-galactosidase-inhibiting aminohydroxycyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. bio-rad.com [bio-rad.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. ahajournals.org [ahajournals.org]
- 14. ahajournals.org [ahajournals.org]
- 15. Globotriaosylceramide induces lysosomal degradation of endothelial KCa3.1 in fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The α-Gal Syndrome and Potential Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Alpha-Gal Syndrome—A Series of Cases with Different Clinical Pictures - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Specificity of Alpha-Galactosidase Inhibitors
The validation of inhibitor specificity is a critical step in the development of therapeutic agents targeting alpha-galactosidase (α-Gal), an enzyme crucial for the breakdown of glycosphingolipids.[1][2] Deficiencies in this lysosomal enzyme lead to Fabry disease, a genetic disorder characterized by the accumulation of globotriaosylceramide (Gb3).[3][4][5] Pharmacological chaperones, such as migalastat (B1676587) (1-deoxygalactonojirimycin), are a class of inhibitors designed to bind to and stabilize mutant forms of α-Gal, facilitating their proper trafficking and function.[5][6][7][8] Ensuring that these inhibitors are highly specific for α-Gal is paramount to minimizing off-target effects and maximizing therapeutic efficacy.
This guide provides a comparative framework for assessing the specificity of α-galactosidase inhibitors, complete with experimental protocols and data presentation formats tailored for researchers, scientists, and drug development professionals.
Experimental Protocols
Determination of Inhibitor Potency (IC50) against Alpha-Galactosidase
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.[9] A common method for determining the IC50 for α-Gal inhibitors involves a fluorometric assay using a synthetic substrate.
Principle: Alpha-galactosidase cleaves a synthetic substrate, such as 4-methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal), to produce a fluorescent product, 4-methylumbelliferone (B1674119) (4-MU), which can be quantified.[10] The rate of this reaction is measured in the presence of varying concentrations of the inhibitor to determine the concentration at which 50% of the enzyme's activity is blocked.[9]
Detailed Protocol:
-
Reagent Preparation:
-
α-Gal Assay Buffer: Prepare a buffer solution of 50 mM citric acid and 176 mM K2PO4, adjusted to pH 5.9. Add 0.01% Tween-20.[10] Store at 4°C.
-
Substrate Solution: Prepare a stock solution of 4-MU-α-Gal in the assay buffer. The final concentration in the assay should be below the Km value (e.g., 40 µM).[10]
-
Enzyme Solution: Prepare a solution of recombinant human α-galactosidase A in ice-cold assay buffer. The final concentration should be in the low nanomolar range (e.g., 1 nM).[10]
-
Inhibitor Stock Solutions: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in assay buffer to achieve the desired final concentrations.
-
Stop Solution: Prepare a solution of 0.5 M glycine, adjusted to pH 11.6 with 0.5 M NaOH.[10]
-
-
Assay Procedure (96-well plate format):
-
Add 2-10 µL of diluted inhibitor solutions to the wells of a 96-well black plate.[11]
-
Add the enzyme solution to each well and incubate for 5-10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to each well. The total reaction volume should be consistent (e.g., 60 µL).
-
Include controls: a positive control with enzyme and substrate but no inhibitor, and a negative (background) control with substrate but no enzyme.
-
Incubate the plate at 37°C for a set time (e.g., 20-60 minutes), protected from light.[10][11]
-
Terminate the reaction by adding the stop solution (e.g., 200 µL) to each well.[11]
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 445 nm.[11]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9][12]
-
Cross-Reactivity and Specificity Profiling
To validate specificity, the inhibitor should be tested against a panel of other related glycosidases. This helps identify potential off-target interactions.
Principle: The inhibitory activity of the compound is measured against other glycoside hydrolases, such as α-glucosidase, β-galactosidase, and α-N-acetylgalactosaminidase (which can also cleave synthetic α-galactoside substrates), using similar assay principles with their respective specific substrates.[10][13]
Detailed Protocol:
-
Select a Panel of Glycosidases: Choose enzymes that are structurally related or functionally relevant. A typical panel might include:
-
α-Glucosidase
-
β-Glucosidase
-
β-Galactosidase
-
α-Mannosidase
-
α-N-acetylgalactosaminidase[13]
-
-
Optimize Assay Conditions: For each enzyme, use its specific substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) and optimal buffer conditions (pH, temperature).[14][15][16]
-
Perform Inhibition Assays:
-
Set up reactions for each enzyme in the panel, similar to the α-galactosidase IC50 determination protocol.
-
Test the inhibitor at a range of concentrations to determine the IC50 value for each off-target enzyme.
-
-
Data Analysis:
-
Calculate the IC50 value for each enzyme in the panel.
-
Determine the selectivity index by calculating the ratio of the IC50 for the off-target enzyme to the IC50 for α-galactosidase. A higher ratio indicates greater specificity for α-galactosidase.
-
Data Presentation
Quantitative data should be summarized in clear, concise tables to facilitate comparison between different inhibitors.
Table 1: Comparative Potency of Alpha-Galactosidase Inhibitors
| Inhibitor | Target Enzyme | IC50 (nM) | Source Organism of Enzyme |
| Inhibitor A (Test) | α-Galactosidase A | 15.2 | Human Recombinant |
| Inhibitor B (Test) | α-Galactosidase A | 89.7 | Human Recombinant |
| 1-Deoxygalactonojirimycin (DGJ) | α-Galactosidase A | 5.6[10] | Human Recombinant |
| Migalastat | α-Galactosidase A | Typically low nM | Human Recombinant |
Table 2: Specificity Profile of Alpha-Galactosidase Inhibitors
| Inhibitor | α-Galactosidase A IC50 (µM) | α-Glucosidase IC50 (µM) | β-Galactosidase IC50 (µM) | Selectivity for α-Gal A vs. α-Glucosidase |
| Inhibitor A (Test) | 0.015 | > 200 | > 200 | > 13,333-fold |
| Inhibitor B (Test) | 0.090 | 150 | > 200 | ~ 1,667-fold |
| Lansoprazole (Example) | 6.4 | > 250 | Not Reported | > 39-fold (vs. GC)[10] |
Visualizations: Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: Workflow for validating α-galactosidase inhibitor specificity.
Caption: Role of α-galactosidase in lysosomal metabolism.
References
- 1. α-Galactosidase - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. α-Galactosidase a Deficiency in Fabry Disease Leads to Extensive Dysregulated Cellular Signaling Pathways in Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–function relationships in α-galactosidase A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral pharmacological chaperone migalastat compared with enzyme replacement therapy in Fabry disease: 18-month results from the randomised phase III ATTRACT study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacological chaperone 1-deoxygalactonojirimycin increases alpha-galactosidase A levels in Fabry patient cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral pharmacological chaperone migalastat compared with enzyme replacement therapy in Fabry disease: 18-month results from the randomised phase III ATTRACT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. courses.edx.org [courses.edx.org]
- 10. High Throughput Screening for Inhibitors of Alpha-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha Galactosidase Activity Assay Kit. Fluorometric (ab239716) | Abcam [abcam.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Biochemical and genetic diagnosis of Fabry disease - Fabry Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Design and screening strategies for alpha-glucosidase inhibitors based on enzymological information - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of Galactopyranose and Galactofuranose for Researchers and Drug Development Professionals
An in-depth guide to the structural nuances, thermodynamic stability, and biological significance of the six-membered galactopyranose and five-membered galactofuranose ring structures of galactose, complete with experimental protocols for their differentiation and visualization of their biosynthetic pathway.
Galactose, a C-4 epimer of glucose, is a fundamental monosaccharide in various biological processes. While it is commonly perceived as a single entity, its cyclic forms, galactopyranose (Galp) and galactofuranose (Galf), possess distinct structural and functional properties. In mammals, galactose exists exclusively in the six-membered pyranose ring form.[1][2] Conversely, the five-membered furanose ring is a key component of the cell walls of numerous pathogenic microorganisms, including bacteria, fungi, and protozoa.[1][3][4][5] This stark biological dichotomy makes the galactofuranose biosynthetic pathway a compelling target for the development of novel antimicrobial agents.[1] This guide provides a detailed comparative analysis of galactopyranose and galactofuranose, offering researchers and drug development professionals a comprehensive resource to understand and investigate these critical isomers.
Comparative Structural and Thermodynamic Overview
The fundamental difference between galactopyranose and galactofuranose lies in their ring size, which dictates their three-dimensional structure, conformational flexibility, and thermodynamic stability. Galactopyranose, with its six-membered ring, adopts a stable chair conformation, minimizing steric hindrance. In contrast, the five-membered ring of galactofuranose is inherently more strained and flexible, capable of adopting a wider range of envelope and twist conformations.[3][6] Thermodynamically, the pyranose form is significantly more stable than the furanose form, with the equilibrium in solution heavily favoring galactopyranose.[1][7]
| Parameter | Galactopyranose (β-D-anomer) | Galactofuranose (β-D-anomer) | Reference |
| Ring Size | 6-membered | 5-membered | [1][8] |
| Ring Conformation | Predominantly 4C1 chair | Flexible (Envelope and Twist conformations) | [6][9][10] |
| Relative Energy | More stable | Less stable | [1][7] |
| C1-O5 Bond Length (Å) | ~1.43 | - | Theoretical Calculations |
| C1-O4 Bond Length (Å) | - | ~1.42 | Theoretical Calculations |
| Ring Torsion Angles | Less strained | More strained | [1] |
Experimental Protocols for Isomer Differentiation
Distinguishing between galactopyranose and galactofuranose residues is crucial for structural elucidation of glycans and for screening potential inhibitors of the galactofuranose biosynthetic pathway. The following are detailed protocols for the two primary analytical techniques used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the anomeric and ring configuration of carbohydrates.
Protocol for 1H and 13C NMR Analysis:
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified carbohydrate sample in 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
Lyophilize the sample twice with D₂O to exchange all labile protons with deuterium.
-
Finally, dissolve the sample in 99.96% D₂O for analysis.
-
-
Data Acquisition:
-
Acquire 1H NMR spectra on a 500 MHz or higher spectrometer at a controlled temperature (e.g., 298 K).
-
Acquire 13C NMR spectra using a proton-decoupled pulse sequence.
-
For detailed structural elucidation, perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Data Analysis:
-
Anomeric Protons (1H): The anomeric proton (H-1) of galactopyranose typically resonates between δ 4.4 and 5.2 ppm, with a larger coupling constant (3JH1,H2 > 7 Hz) for the β-anomer and a smaller coupling constant (3JH1,H2 < 4 Hz) for the α-anomer. The anomeric proton of galactofuranose resonates in a slightly different region and exhibits different coupling constants depending on its conformation.
-
Anomeric Carbons (13C): The anomeric carbon (C-1) of galactopyranose typically resonates between δ 90 and 105 ppm. The C-1 of galactofuranose resonates at a distinct, typically downfield, chemical shift.
-
Ring Carbons: The chemical shifts of the other ring carbons (C-2 to C-6) will also differ significantly between the pyranose and furanose forms, providing a unique fingerprint for each isomer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and specificity for the analysis of complex carbohydrate mixtures and can differentiate between isomers based on their fragmentation patterns.
Protocol for LC-MS/MS Analysis:
-
Sample Preparation:
-
Hydrolyze glycoconjugates to release monosaccharides using acid hydrolysis (e.g., 2 M trifluoroacetic acid at 100°C for 4 hours).
-
Neutralize the sample and derivatize the monosaccharides if necessary to improve chromatographic separation and ionization efficiency (e.g., using 1-phenyl-3-methyl-5-pyrazolone, PMP).
-
-
Chromatographic Separation:
-
Employ a hydrophilic interaction liquid chromatography (HILIC) column for optimal separation of polar monosaccharides.
-
Use a gradient elution with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
-
Mass Spectrometric Analysis:
-
Utilize an electrospray ionization (ESI) source in either positive or negative ion mode.
-
Perform tandem mass spectrometry (MS/MS) by selecting the precursor ion corresponding to the monosaccharide of interest and subjecting it to collision-induced dissociation (CID).
-
Fragmentation Analysis: Galactopyranose and galactofuranose will produce distinct fragmentation patterns. Diagnostic fragment ions arising from cross-ring cleavages and glycosidic bond cleavages can be used to differentiate the two isomers. For example, specific cross-ring cleavages are more prominent in the furanose ring due to its higher flexibility.
-
Biosynthesis of UDP-Galactofuranose: A Key Drug Target
The conversion of UDP-galactopyranose to UDP-galactofuranose is the committed step in the biosynthesis of all galactofuranose-containing glycoconjugates. This reaction is catalyzed by the flavoenzyme UDP-galactopyranose mutase (UGM), an enzyme absent in mammals, making it an ideal target for antimicrobial drug development.
Experimental Workflow for UGM Inhibition Assay
Caption: Workflow for screening inhibitors of UDP-galactopyranose mutase (UGM).
UDP-Galactopyranose to UDP-Galactofuranose Biosynthetic Pathway
The enzymatic conversion of UDP-galactopyranose to UDP-galactofuranose is a critical step in the biosynthesis of galactofuranose-containing glycans in many pathogens. This pathway represents a key logical relationship in the biology of these organisms and a prime target for therapeutic intervention.
Caption: Biosynthesis of UDP-galactofuranose and its incorporation into glycoconjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. southampton.ac.uk [southampton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 6. dot | Graphviz [graphviz.org]
- 7. scispace.com [scispace.com]
- 8. Structures and energies of D-galactose and galabiose conformers as calculated by ab initio and semiempirical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. 1D 13C-NMR Data as Molecular Descriptors in Spectra — Structure Relationship Analysis of Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of alpha-L-Galactopyranose: A Comparative Guide to HPLC and NMR Methods
For researchers, scientists, and drug development professionals, the accurate quantification of monosaccharides like alpha-L-Galactopyranose is critical for applications ranging from quality control of biopharmaceuticals to metabolic studies. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful analytical techniques frequently employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for specific research needs.
Data Presentation: HPLC vs. NMR at a Glance
The following table summarizes the key quantitative performance parameters for the analysis of this compound using HPLC and NMR. These values are representative and can vary based on the specific instrumentation and experimental conditions.
| Parameter | HPLC with Refractive Index Detection (RID) | Quantitative ¹H-NMR Spectroscopy (qNMR) |
| Limit of Detection (LOD) | 0.5 - 10 µg/mL | ~10 µM |
| Limit of Quantification (LOQ) | 1.5 - 30 µg/mL | ~30 µM |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Precision (% RSD) | ≤ 2% | ≤ 3% |
| Analysis Time per Sample | 15 - 30 minutes | 5 - 15 minutes |
| Sample Preparation | Derivatization may be required for UV detection; filtration is standard. | Simple dissolution in a deuterated solvent. |
| Structural Information | No | Yes (provides structural confirmation) |
| Non-destructive | No | Yes |
Experimental Protocols
Detailed methodologies for quantifying this compound using both HPLC and NMR are outlined below.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a common approach for monosaccharide analysis using an HPLC system equipped with a Refractive Index Detector (RID).
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in deionized water to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Refractive Index Detector.
-
Column: A carbohydrate analysis column, such as a Supelco gel C610H (30 cm x 7.8 mm) or a Primesep S2 (150 mm x 4.6 mm, 5 µm).[1][2]
-
Mobile Phase: 0.009 N Sulfuric Acid in deionized water or a mixture of Acetonitrile and water with 0.1% formic acid.[1][2]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 60 °C.
-
Injection Volume: 20 µL.
-
Detector: Refractive Index Detector (RID) maintained at a stable temperature.
3. Data Analysis:
-
Identify the this compound peak based on its retention time compared to a standard.
-
Quantify the concentration using a calibration curve generated from a series of known concentrations of the standard. The peak area is plotted against the concentration.
Quantitative Nuclear Magnetic Resonance (qNMR) Method
This protocol describes a typical ¹H-NMR experiment for the quantification of this compound.
1. Sample Preparation:
-
Accurately weigh the this compound standard or sample and an internal standard (e.g., maleic acid) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., D₂O).
-
Ensure complete dissolution of the sample and the internal standard.
2. NMR Instrumentation and Parameters:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.[3]
-
Nucleus: ¹H.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation. A typical starting point is 30 seconds.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Temperature: Maintain a constant temperature (e.g., 298 K) to ensure chemical shift stability.
3. Data Analysis:
-
Identify the anomeric proton signal of this compound (typically in the range of 4.5-5.5 ppm).[3]
-
Integrate the area of the anomeric proton signal and a well-resolved signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (Mₓ / Mᵢₛ) * (mᵢₛ / mₓ) * Pᵢₛ
Where:
-
Cₓ = Concentration of the analyte
-
Iₓ = Integral of the analyte signal
-
Nₓ = Number of protons for the analyte signal
-
Iᵢₛ = Integral of the internal standard signal
-
Nᵢₛ = Number of protons for the internal standard signal
-
Mₓ = Molar mass of the analyte
-
Mᵢₛ = Molar mass of the internal standard
-
mᵢₛ = Mass of the internal standard
-
mₓ = Mass of the sample
-
Pᵢₛ = Purity of the internal standard
-
Workflow Visualizations
The following diagrams illustrate the general workflows for the quantification of this compound using HPLC and NMR.
Caption: HPLC quantification workflow for this compound.
Caption: qNMR quantification workflow for this compound.
Conclusion
Both HPLC and qNMR are robust and reliable methods for the quantification of this compound. The choice between the two techniques often depends on the specific requirements of the analysis.
HPLC is a well-established and widely available technique that offers excellent sensitivity and precision. It is particularly well-suited for routine quality control applications where high throughput is required. However, it is a destructive technique and does not provide structural information.
qNMR , on the other hand, is a non-destructive technique that not only provides accurate quantification but also confirms the identity and purity of the analyte in a single experiment. Sample preparation is typically simpler than for HPLC. While the initial capital investment for an NMR spectrometer is higher, the per-sample cost can be lower due to reduced solvent consumption and the elimination of the need for specific reference standards for every analyte (when using a certified internal standard).
For laboratories requiring both quantitative data and structural confirmation, qNMR offers a significant advantage. For high-throughput quantitative analysis where structural information is not a primary concern, HPLC remains a highly effective and economical choice.
References
Differentiating Alpha-L-Galactopyranose from Mannose Isomers by Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of monosaccharide isomers, such as alpha-L-Galactopyranose and its C-2 epimers, the mannose isomers, presents a significant analytical challenge due to their identical mass and elemental composition. Mass spectrometry, coupled with advanced techniques, has emerged as a powerful tool for overcoming this hurdle. This guide provides an objective comparison of key mass spectrometric methodologies for differentiating these critical isomers, supported by experimental data and detailed protocols.
The differentiation is crucial in drug development and glycobiology, where the specific stereochemistry of a sugar moiety can dictate biological activity, from glycoprotein (B1211001) function to cell-cell recognition. This guide focuses on two primary strategies: Tandem Mass Spectrometry (MS/MS) of metal-adducted species and Ion Mobility-Mass Spectrometry (IM-MS).
Comparative Data Presentation
The following tables summarize the quantitative data derived from key mass spectrometric techniques used to distinguish between galactose and mannose, which are C-4 and C-2 epimers of glucose, respectively. These principles of differentiation are applicable to their L-form counterparts.
Table 1: Differentiation via Tandem MS of Sodiated [M+Na]⁺ Adducts
Collision-Induced Dissociation (CID) of sodiated monosaccharides yields distinct fragmentation patterns. The ratio of specific cross-ring cleavage products can be used to differentiate isomers. The ratio of ion intensity from C3–C4 bond cleavage to that from C2–C3 bond cleavage shows a clear distinction between galactose and mannose.
| Isomer | Ratio of Fragment Ion Intensities (C3–C4 cleavage / C2–C3 cleavage) | Key Observation |
| D-Galactose | 0.09–0.26 | Higher ratio, indicating preferential C3-C4 cleavage compared to mannose.[1] |
| D-Mannose | 0.08–0.10 | Lower ratio, indicating less C3-C4 cleavage relative to C2-C3 cleavage.[1] |
| D-Glucose | (Reference) | Lowest ratio. |
Data derived from studies on D-isomers, the principles are applicable to L-isomers.[1]
Table 2: Differentiation via Tandem MS of Zinc(II) Diethylenetriamine (B155796) Complexes
Derivatization with Zinc(II) diethylenetriamine, [Zn(dien)], creates diastereomeric complexes that produce unique fragment ions upon MS/MS analysis, allowing for unambiguous identification.
| Isomer Type | Diagnostic Feature in MSⁿ Spectra | Method |
| C-4 Epimers (e.g., Galactose) | Presence of unique dissociation ions in MS² and MS³ spectra.[2] | ESI-Ion Trap MS |
| C-2 Epimers (e.g., Mannose) | Presence of unique and distinct dissociation ions in MS² and MS³ spectra compared to C-4 epimers.[2] | ESI-Ion Trap MS |
This method allows for the clear differentiation of glucose, galactose, mannose, and talose based on stereochemistry-specific fragmentation pathways.[2]
Experimental Workflows and Methodologies
Accurate differentiation of monosaccharide isomers is highly dependent on precise and reproducible experimental conditions. Below are the generalized protocols for the key techniques discussed.
Experimental Workflow: Isomer Differentiation
Caption: General workflow for mass spectrometric differentiation of monosaccharide isomers.
Protocol 1: Tandem MS of Sodiated Monosaccharides
This method relies on generating sodiated adducts and analyzing their fragmentation upon collision-induced dissociation (CID).
-
Sample Preparation :
-
Dissolve individual monosaccharide standards in a solution of 1:1 water/methanol.
-
Introduce a source of sodium ions, typically by adding 1 mM sodium hydroxide (B78521) (NaOH) or sodium acetate (B1210297) (CH₃COONa) to the solution.
-
The final concentration of the monosaccharide should be in the low micromolar range (e.g., 10-50 µM).
-
-
Mass Spectrometry :
-
Ionization : Use electrospray ionization (ESI) in positive ion mode.
-
MS¹ Scan : Acquire a full scan to identify the [M+Na]⁺ precursor ion (m/z 203.05 for hexoses).
-
MS² Scan (CID) : Isolate the [M+Na]⁺ precursor ion in the ion trap or quadrupole.
-
Activation : Apply collision energy to induce fragmentation. The energy must be carefully tuned to achieve a balance between precursor ion depletion and the generation of informative fragment ions.
-
Detection : Acquire the product ion spectrum.
-
-
Data Analysis :
-
Identify the key cross-ring cleavage fragment ions.
-
Calculate the ratio of the intensities of the diagnostic ions (e.g., C3–C4 cleavage products vs. C2–C3 cleavage products) to differentiate the isomers.[1]
-
Protocol 2: Derivatization with Zinc(II) Diethylenetriamine
This protocol involves forming a metal-ligand complex with the sugar, which provides highly specific fragmentation patterns.
-
Sample Preparation :
-
Prepare a stock solution of the zinc complex by mixing equimolar amounts of ZnCl₂ and diethylenetriamine (dien) in methanol.
-
Mix the monosaccharide sample with the Zn(dien) solution in a 1:2 molar ratio (sugar:complex) and allow it to react for approximately 15 minutes at room temperature.[2]
-
-
Mass Spectrometry :
-
Ionization : Use ESI in positive ion mode.
-
MS¹ Scan : Identify the derivatized precursor ion, typically [Zn(dien)(monosaccharide)-H]⁺.
-
MSⁿ Scans : Isolate the precursor ion and perform sequential stages of fragmentation (MS² and MS³) in a quadrupole ion trap. The dissociation ions observed in these spectra are specific to the stereochemistry at the C-2 and C-4 positions.[2]
-
-
Data Analysis :
-
Compare the resulting MS² and MS³ fragmentation patterns to those of known standards. The presence or absence of specific m/z peaks will allow for unambiguous identification of galactose vs. mannose.
-
Protocol 3: Ion Mobility-Mass Spectrometry (IM-MS)
IM-MS separates ions based on their size, shape, and charge in the gas phase, providing an orthogonal dimension of separation to mass spectrometry.
-
Sample Preparation :
-
Prepare samples as described in Protocol 1 (for sodiated adducts). Different adduct ions (e.g., Li⁺, K⁺, Cs⁺) can be used as they may alter the gas-phase conformation and improve separation.
-
-
IM-MS Analysis :
-
Ionization : Use ESI in positive ion mode.
-
Ion Mobility Separation : Introduce the ions into a drift tube or traveling wave ion mobility cell filled with a neutral buffer gas (e.g., nitrogen or helium). Ions are separated based on their different drift times, which are proportional to their rotationally-averaged collision cross-section (CCS).
-
Mass Analysis : The mobility-separated ions are then analyzed by a mass analyzer (e.g., TOF).
-
-
Data Analysis :
-
Extract the arrival time distribution for the m/z of interest.
-
Convert the arrival/drift time to a CCS value using calibration standards.
-
Different isomers, like galactose and mannose, will exhibit distinct CCS values, allowing for their differentiation.
-
Logical Differentiation Pathway
The choice of method can be guided by a logical decision-making process based on the available instrumentation and the complexity of the sample.
Caption: Decision tree for selecting a mass spectrometric method for isomer differentiation.
References
- 1. Collision-Induced Dissociations of Linear Hexose and Disaccharides with Linear Hexose at the Reducing End - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereochemical differentiation of mannose, glucose, galactose, and talose using zinc(II) diethylenetriamine and ESI-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Binding of Lectins to α-L-Galactopyranose: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding affinities of various lectins to α-L-Galactopyranose. The information is compiled from publicly available research data and is intended to facilitate the selection of appropriate lectins for studies involving this specific carbohydrate moiety.
This document summarizes quantitative binding data, details common experimental protocols for affinity determination, and provides a visual workflow for comparative binding studies. The lectins discussed include Griffonia simplicifolia isolectin B4 (GS1 B4), Maclura pomifera agglutinin (MPA), Pseudomonas aeruginosa lectin I (PA-IL), and Euonymus europaeus agglutinin (EEA), all of which have reported specificity for α-galactosyl residues.
Quantitative Binding Data
The following table summarizes the available quantitative data for the binding of the selected lectins with α-L-Galactopyranose and related α-galactosides. It is important to note that direct binding constants for the simple monosaccharide are not always available in the literature; therefore, data from inhibition studies (IC50) and interactions with more complex glycans containing terminal α-galactose are also included to provide a comparative overview.
| Lectin | Ligand | Binding Constant (K_d / K_a) | IC50 | Experimental Method | Reference |
| Griffonia simplicifolia isolectin B4 (GS1 B4) | α-Galactosyl-BSA | High Affinity | - | Enzyme-Linked Lectin Assay (ELLA) | [1] |
| Galα1-3Galβ1-4GlcNAc | - | - | ELLA | [1] | |
| Galα1-4Gal | - | - | Quantitative Precipitin Assay | [2] | |
| Maclura pomifera agglutinin (MPA) | α-Galactose residues | Binds | - | Affinity Chromatography | [3] |
| T-antigen (Galβ1,3GalNAcα) | High Affinity | - | X-ray Crystallography | ||
| Melibiose [Galα(1,6)Glc] | Specificity | Not inhibited by simple sugars < 50mM | - | [4] | |
| Pseudomonas aeruginosa lectin I (PA-IL) | α-Galactose | Specificity | - | SPR, X-ray Crystallography | [5] |
| Galα1-4Gal | Strongest Inhibition | - | Biotin/Avidin-mediated microtiter plate lectin-binding assay | [6] | |
| Melibiose (Galα1-6Glc) | - | 7.4-fold more active than Galα1-4Gal | Inhibition Assay | [6] | |
| Euonymus europaeus agglutinin (EEA) | α-Galactosyl-neoglycoproteins | Binds | - | ELLA | [7] |
| Blood Group B oligosaccharides | High Affinity | - | - |
Note: The table reflects the current available data from the conducted searches. The absence of a value indicates that specific quantitative data for that parameter and ligand was not found in the reviewed literature. "High Affinity" or "Binds" is indicated when the source confirms a strong interaction but does not provide a specific numerical value.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of binding studies. Below are generalized protocols for three common techniques used to study lectin-carbohydrate interactions.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure biomolecular interactions in real-time.
Principle: SPR measures the change in the refractive index at the surface of a sensor chip as one molecule (the analyte) flows over and binds to another molecule (the ligand) that is immobilized on the chip.
Generalized Protocol for Lectin-α-L-Galactopyranose Interaction:
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
-
Lectin Immobilization:
-
Inject the lectin solution (e.g., 10-50 µg/mL in an appropriate buffer like 10 mM sodium acetate, pH 4.0-5.0) over the activated surface to achieve the desired immobilization level (typically 2000-10000 Resonance Units, RU).
-
Deactivate the remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of concentrations of α-L-Galactopyranose in a suitable running buffer (e.g., HBS-EP: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Inject the α-L-Galactopyranose solutions over the immobilized lectin surface at a constant flow rate (e.g., 30 µL/min). Include a zero-concentration sample (running buffer only) for baseline subtraction.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d / k_a).
-
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat change associated with a binding event, allowing for the determination of thermodynamic parameters.
Principle: A solution of the ligand is titrated into a solution of the macromolecule, and the heat released or absorbed is measured.
Generalized Protocol for Lectin-α-L-Galactopyranose Interaction:
-
Sample Preparation:
-
Prepare solutions of the lectin and α-L-Galactopyranose in the same buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5). Dialyze both solutions against the buffer to minimize buffer mismatch effects.
-
The lectin concentration in the sample cell is typically in the range of 10-100 µM, and the α-L-Galactopyranose concentration in the syringe should be 10-20 times higher.
-
-
ITC Experiment:
-
Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).
-
Load the lectin solution into the sample cell and the α-L-Galactopyranose solution into the injection syringe.
-
Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), binding constant (K_a), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Enzyme-Linked Lectin Assay (ELLA) - Competitive Inhibition Format
ELLA is a plate-based assay that can be adapted to determine the inhibitory potency of a carbohydrate.
Principle: A glycoconjugate is immobilized on a microtiter plate. A labeled lectin is then incubated in the wells in the presence and absence of a competing carbohydrate. The amount of lectin that binds to the immobilized glycoconjugate is inversely proportional to the concentration and affinity of the competing carbohydrate.
Generalized Protocol for α-L-Galactopyranose Inhibition:
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with a solution of a glycoconjugate containing α-galactosyl residues (e.g., asialofetuin or a synthetic polyacrylamide-α-galactose conjugate) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the remaining protein-binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Competitive Inhibition:
-
Prepare a series of dilutions of α-L-Galactopyranose in the assay buffer.
-
In a separate plate or tubes, pre-incubate a fixed, subsaturating concentration of a labeled lectin (e.g., biotinylated or HRP-conjugated) with the different concentrations of α-L-Galactopyranose for 30-60 minutes.
-
-
Binding and Detection:
-
Transfer the lectin/inhibitor mixtures to the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate thoroughly.
-
If a biotinylated lectin was used, add streptavidin-HRP and incubate. Wash again.
-
Add a suitable HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 2 M H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Plot the absorbance versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate a typical experimental workflow for comparative lectin binding analysis and a generalized signaling pathway that can be initiated by lectin-glycan interactions on a cell surface.
Caption: Workflow for Comparative Lectin Binding Analysis.
Caption: Generalized Lectin-Induced Signaling Pathway.
References
- 1. Binding of Griffonia simplicifolia 1 isolectin B4 (GS1 B4) to alpha-galactose antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity of Bandeiraea (Griffonia) simplicifolia lectin-I, isolectin B4 for Gal alpha 1-->4 Gal ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the Maclura pomifera lectin-binding glycoprotein in late fetal and adult rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The α-Gal Syndrome and Potential Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LecA (PA-IL): A Galactose-Binding Lectin from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the binding site of the galactose-specific agglutinin PA-IL from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lectin interactions with alpha-galactosylated xenoantigens - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy comparison of alpha-L-Galactopyranose-based theranostics
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a growing emphasis on theranostic agents that combine diagnostic and therapeutic capabilities. Among these, carbohydrate-based targeting systems have garnered significant attention for their ability to recognize and bind to specific receptors overexpressed on cancer cells. This guide provides a comparative overview of the efficacy of theranostics utilizing galactose, a promising targeting moiety, with a focus on its application in hepatocellular carcinoma (HCC) through the asialoglycoprotein receptor (ASGPR). While the focus is on galactose in general, it is important to note that the vast majority of current research utilizes D-galactose derivatives. Data specifically comparing the efficacy of alpha-L-Galactopyranose-based theranostics remains limited in publicly available literature.
Data Presentation: Performance of Galactose-Targeted Theranostics
The following tables summarize quantitative data from various studies, comparing the performance of galactose-targeted nanoparticles and prodrugs against non-targeted controls or free drugs.
Table 1: In Vitro Cytotoxicity of Galactose-Targeted Formulations in HepG2 Cells
| Formulation | Drug | IC50 (µg/mL) | Fold Improvement vs. Free Drug | Reference |
| Free Doxorubicin | Doxorubicin | 8.0 | - | [1] |
| GA-Se@DOX (Galactose-Selenium Nanoparticles) | Doxorubicin | 3.2 | 2.5 | [2] |
| Free Camptothecin (CPT) | Camptothecin | ~1.7 | - | [3] |
| GT-ss-CPT NPs (Galactose-Trimethylchitosan Nanoparticles) | Camptothecin | ~1.0 | 1.7 | [3] |
| GC/5-FU Nanoparticles (Galactosylated Chitosan) | 5-Fluorouracil | Lower than free 5-FU (specific values not provided) | Significant | [4] |
Table 2: Cellular Uptake and Targeting Efficiency
| Formulation | Cell Line | Uptake Enhancement vs. Non-Targeted Control | Targeting Mechanism | Reference |
| GALARV (Galactosylated Liposomes) | HepG2 | ~4.5-fold higher fluorescence intensity | ASGPR-mediated endocytosis | [4] |
| GA-Se@DOX (Galactose-Selenium Nanoparticles) | HepG2 | Significantly higher than non-targeted Se@DOX | ASGPR-mediated endocytosis | [2] |
| GC-GO-DOX (Galactosylated Chitosan (B1678972)/Graphene Oxide) | HepG2, SMMC-7721 | Higher fluorescence intensity than non-targeted CS-GO-DOX | ASGPR-mediated endocytosis | [5] |
| Gal-CSO/ATP Nanoparticles (Galactosylated Chitosan Oligosaccharide) | HepG2 | More specific uptake than CSO/ATP nanoparticles | ASGPR-mediated endocytosis | [6] |
Table 3: In Vivo Antitumor Efficacy in HCC Xenograft Models
| Formulation | Animal Model | Tumor Growth Inhibition vs. Control | Key Findings | Reference |
| GC/5-FU Nanoparticles | Orthotopic liver cancer mouse model | Significantly greater than free 5-FU | Increased survival time, higher accumulation in hepatic cancer tissue | [4] |
| GA-Se@DOX | HCC xenograft model | Superior to free DOX and Se@DOX | Enhanced antitumor efficacy | [2] |
| GC-GO-DOX | Nude mice with tumors | Better tumor inhibition than CS-GO-DOX | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in the evaluation of galactose-based theranostics.
Synthesis of Galactosylated Nanoparticles
This protocol provides a general overview of the synthesis of galactosylated chitosan nanoparticles, a common platform for galactose-targeted drug delivery.
-
Materials: Chitosan, Lactobionic acid (for galactosylation), a therapeutic drug (e.g., Doxorubicin), and other necessary reagents for nanoparticle formation (e.g., cross-linkers).
-
Procedure:
-
Galactosylation of Chitosan: Chitosan is reacted with lactobionic acid in an aqueous solution. The reaction is typically carried out at an elevated temperature for a specific duration to allow the conjugation of the galactose moiety to the chitosan backbone. The resulting galactosylated chitosan (GC) is then purified through dialysis and lyophilization.[6]
-
Drug Loading: The therapeutic drug is loaded onto the GC nanoparticles. This can be achieved by methods such as ionic gelation or co-precipitation. For instance, an aqueous solution of the drug can be added dropwise to a stirred solution of GC.[6]
-
Nanoparticle Formation: Nanoparticles self-assemble due to the interaction between the polymer and the drug. The mixture is stirred for a defined period to ensure stable nanoparticle formation.[6]
-
Characterization: The synthesized nanoparticles are characterized for their size, zeta potential, drug loading efficiency, and encapsulation efficiency using techniques like Dynamic Light Scattering (DLS) and UV-Vis spectrophotometry.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Human hepatocellular carcinoma cells (e.g., HepG2) are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.[7]
-
Treatment: The cells are then treated with various concentrations of the free drug, the galactose-targeted theranostic, and a non-targeted control formulation for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of each well is then measured using a microplate reader at a wavelength of 570 nm.[8]
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the cell viability against the logarithm of the drug concentration.
Cellular Uptake Assay (Fluorescence Microscopy)
This assay visualizes and quantifies the internalization of fluorescently labeled theranostic agents into cancer cells.
-
Cell Culture: HepG2 cells are cultured on glass coverslips in a petri dish until they reach a suitable confluency.[9]
-
Treatment: The cells are incubated with a fluorescently labeled galactose-targeted theranostic agent. A non-targeted fluorescently labeled control is used for comparison. To confirm receptor-mediated uptake, a blocking experiment can be performed where cells are pre-incubated with an excess of free galactose before adding the targeted agent.[9]
-
Incubation and Washing: The cells are incubated for a specific time to allow for internalization of the nanoparticles. Afterward, the cells are washed with phosphate-buffered saline (PBS) to remove any non-internalized nanoparticles.[9]
-
Fixation and Staining: The cells are fixed with a suitable fixative (e.g., paraformaldehyde) and the nuclei are often counterstained with a fluorescent dye like DAPI.
-
Imaging: The coverslips are mounted on microscope slides and observed under a confocal fluorescence microscope. The fluorescence intensity within the cells is quantified using appropriate software.[9]
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of the theranostic agent in a living organism.
-
Cell Implantation: Immunodeficient mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with a suspension of human hepatocellular carcinoma cells (e.g., HepG2) to establish tumors.[10][11]
-
Treatment: Once the tumors reach a certain volume, the mice are randomly assigned to different treatment groups: a control group (e.g., receiving saline), a group receiving the free drug, a group receiving the non-targeted formulation, and a group receiving the galactose-targeted theranostic. The treatments are administered via a suitable route (e.g., intravenous injection) at specified intervals.[12]
-
Tumor Monitoring: Tumor volume is measured regularly using calipers. The body weight of the mice is also monitored as an indicator of systemic toxicity.[12]
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumors and major organs may be subjected to histological analysis to assess the therapeutic effect and any potential toxicity.[12]
Mandatory Visualization
Signaling Pathway: ASGPR-Mediated Endocytosis
Caption: ASGPR-mediated endocytosis of a galactose-targeted theranostic agent.
Experimental Workflow: Theranostic Efficacy Evaluation
Caption: A generalized workflow for evaluating the efficacy of a theranostic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of galactosylated chitosan/5-fluorouracil nanoparticles and its characteristics, in vitro and in vivo release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. Hepatocellular carcinoma xenograft supports HCV replication: A mouse model for evaluating antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Conformational Landscape of α-L-Galactopyranose: A Comparative Guide for Researchers
A comprehensive analysis of α-L-Galactopyranose's conformational preferences in various solvents reveals a delicate interplay of steric and electronic effects, with the solvent environment playing a crucial role in dictating the equilibrium between its chair conformers. This guide provides researchers, scientists, and drug development professionals with a comparative overview of its conformational behavior, supported by experimental data and detailed methodologies.
The three-dimensional structure of carbohydrates is fundamental to their biological function, influencing everything from molecular recognition to metabolic pathways. For α-L-Galactopyranose, a key monosaccharide in various biological systems, understanding its conformational dynamics in different environments is paramount. The pyranose ring of α-L-Galactopyranose predominantly adopts two low-energy chair conformations, designated as 4C1 and 1C4. The equilibrium between these conformers is highly sensitive to the surrounding solvent, a phenomenon with significant implications for its interactions with proteins and other biomolecules.
The Influence of Solvent Polarity on Conformer Population
Experimental studies, primarily employing Nuclear Magnetic Resonance (NMR) spectroscopy, have demonstrated that the population of the 4C1 and 1C4 conformers of α-L-Galactopyranose is significantly influenced by the polarity of the solvent. In aqueous solutions, the more polar environment tends to favor the conformer that allows for better solvation of the hydroxyl groups. As the solvent polarity decreases, intramolecular hydrogen bonding and steric interactions become more dominant in determining the conformational preference.
While specific quantitative data for the conformer populations of α-L-Galactopyranose across a wide range of solvents remains a subject of ongoing research, the general trend observed for similar pyranoses suggests a shift in the conformational equilibrium towards the conformer with more axial hydroxyl groups in less polar solvents, as this arrangement can be stabilized by intramolecular hydrogen bonds.
Experimental Determination of Conformer Populations
The primary experimental technique for determining the population of pyranose conformers in solution is high-resolution NMR spectroscopy. By analyzing the vicinal proton-proton coupling constants (3JH,H), researchers can deduce the dihedral angles between adjacent protons on the pyranose ring. These angles are directly related to the ring's conformation.
The Karplus equation, and its various parameterized forms, provides a mathematical relationship between the observed 3JH,H values and the dihedral angles.[1][2] By measuring the coupling constants for all vicinal protons around the ring, a time-averaged picture of the conformational equilibrium can be constructed, and the relative populations of the 4C1 and 1C4 conformers can be estimated.
Experimental Protocol: NMR Spectroscopic Analysis of α-L-Galactopyranose Conformation
-
Sample Preparation:
-
Dissolve a known concentration of high-purity α-L-Galactopyranose in the desired deuterated solvent (e.g., D2O, CD3OD, DMSO-d6).
-
Typical concentrations range from 10 to 50 mM.
-
Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TMS (tetramethylsilane), for chemical shift referencing.
-
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) 1H NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.
-
Acquire two-dimensional (2D) correlation spectra, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to aid in the assignment of all proton resonances.
-
Measure the vicinal proton-proton coupling constants (3JH,H) with high accuracy from the 1D 1H spectrum or from cross-peaks in high-resolution 2D spectra.
-
-
Data Analysis:
-
Assign all proton signals in the 1H NMR spectrum of α-L-Galactopyranose.
-
Extract the values of the vicinal coupling constants (3JH1,H2, 3JH2,H3, 3JH3,H4, and 3JH4,H5).
-
Use a parameterized Karplus equation to calculate the theoretical 3JH,H values for the ideal 4C1 and 1C4 chair conformations.
-
Determine the mole fraction (population) of each conformer by fitting the experimentally observed coupling constants to the theoretical values using the following equation for fast exchange: Jobserved = X4C1 * J4C1 + X1C4 * J1C4 where X4C1 and X1C4 are the mole fractions of the 4C1 and 1C4 conformers, respectively (X4C1 + X1C4 = 1), and J4C1 and J1C4 are the theoretical coupling constants for the pure conformers.
-
Computational Modeling: A Complementary Approach
In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are invaluable tools for studying the conformational landscape of α-L-Galactopyranose.[3][4] These methods can provide insights into the relative energies of different conformers and the transition states between them.
Computational Protocol: DFT and MD Simulations
-
Structure Generation:
-
Build the initial 3D structures of the 4C1 and 1C4 conformers of α-L-Galactopyranose using molecular modeling software.
-
-
DFT Calculations:
-
Perform geometry optimization and energy calculations for each conformer in the gas phase and in the presence of a solvent continuum model (e.g., PCM, SMD) to represent different solvent environments.
-
Use an appropriate level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Calculate the relative energies of the conformers to predict their populations based on the Boltzmann distribution.
-
-
Molecular Dynamics Simulations:
-
Place the α-L-Galactopyranose molecule in a simulation box with explicit solvent molecules (e.g., TIP3P for water).
-
Run an MD simulation for a sufficient length of time (e.g., nanoseconds to microseconds) to allow for conformational sampling.
-
Analyze the trajectory to determine the population of each conformer and to study the dynamics of interconversion.
-
Visualizing the Conformational Analysis Workflow
The following diagram illustrates the logical workflow for the conformational analysis of α-L-Galactopyranose, combining both experimental and computational approaches.
Caption: Workflow for conformational analysis of α-L-Galactopyranose.
The Equilibrium of α-L-Galactopyranose Conformers
The equilibrium between the 4C1 and 1C4 chair conformers of α-L-Galactopyranose is a dynamic process. The following diagram illustrates this equilibrium and the key factors that influence it.
Caption: Equilibrium between the 4C1 and 1C4 conformers.
Conclusion
The conformational analysis of α-L-Galactopyranose reveals a dynamic equilibrium between its chair conformers that is exquisitely sensitive to the solvent environment. By combining high-resolution NMR spectroscopy with computational modeling, researchers can gain a detailed understanding of its conformational preferences. This knowledge is crucial for elucidating its role in biological processes and for the rational design of novel therapeutics that target carbohydrate-mediated interactions. Further studies providing quantitative conformer populations in a broader range of solvents will continue to refine our understanding of this important monosaccharide.
References
- 1. Karplus equation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Conformation of the galactose ring adopted in solution and in crystalline form as determined by experimental and DFT 1H NMR and single-crystal X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational analysis of carbohydrates inferred from NMR spectroscopy and molecular modeling. Applications to the behavior of oligo-galactomannan chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of alpha-L-Galactopyranose: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of alpha-L-Galactopyranose, a common sugar used in research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines while also consulting their institution's specific waste management policies and the material's Safety Data Sheet (SDS).
Core Safety and Disposal Procedures
This compound, like many simple sugars, is generally considered non-hazardous. However, proper disposal is crucial to maintain a safe laboratory environment and prevent undue burden on wastewater treatment systems. Disposal methods vary based on the quantity and contamination of the waste.
Quantitative Disposal Guidelines
| Quantity | Contamination Status | Recommended Disposal Method |
| Small (< 1 kg or < 1 Liter) | Uncontaminated | Drain Disposal with ample water dilution.[1] |
| Large (> 1 kg or > 1 Liter) | Uncontaminated | Solid Waste Disposal as non-hazardous material.[1] |
| Any Quantity | Contaminated with Hazardous Material | Dispose of as Hazardous Chemical Waste. |
Experimental Protocols for Waste Characterization
While this compound itself is not typically hazardous, it is essential to determine if it has been contaminated with any hazardous substances during experimental use. Standard laboratory protocols for waste stream identification should be followed. This includes:
-
Review of Experimental Records: Scrutinize all procedures in which the this compound was used to identify any potential cross-contamination with hazardous chemicals.
-
pH Testing: For aqueous solutions, ensure the pH is within a neutral range (typically 5-9) before considering drain disposal.[2][3]
-
Consultation with Environmental Health & Safety (EHS): If there is any uncertainty regarding contamination, contact your institution's EHS department for guidance and potential analytical testing.
Step-by-Step Disposal Procedures
Method A: Drain Disposal for Small, Uncontaminated Quantities
This method is suitable for small laboratory-scale amounts of this compound that are free from hazardous contaminants.
-
Quantify the Waste: Confirm that the amount to be disposed of is less than 1 kg or 1 liter.[1]
-
Dissolve and Dilute: If in solid form, dissolve the this compound in a large volume of water (a 1:20 ratio of sugar to water is recommended).[1] For solutions, further dilute with at least 10-20 parts water.[1]
-
Pour Slowly: Slowly pour the diluted solution down the drain, followed by a continuous flow of cold water for a few minutes to ensure it is thoroughly flushed from the plumbing system.[1]
-
Log the Disposal: Record the disposal in the laboratory's waste log, if required by your institution.[1]
Method B: Solid Waste Disposal for Large or Uncontaminated Solid Quantities
For larger quantities, drain disposal is not recommended as it can overload wastewater treatment facilities.[1]
-
Containment: Place the solid this compound into a durable, sealable, and clearly labeled container.[1]
-
Labeling: Mark the container as "Non-Hazardous Waste: this compound".[1]
-
Disposal: Dispose of the container in the regular solid waste stream, in accordance with your institution's and local waste management regulations.[1]
Method C: Disposal of Contaminated this compound
If the this compound is mixed with or contains any hazardous substances, it must be treated as hazardous waste.
-
Containerization: Collect the waste in a sturdy, leak-proof container that is compatible with all chemical constituents.[3] The container must be kept sealed except when adding waste.[3]
-
Labeling: Attach a completed EHS Hazardous Waste Label, clearly identifying all chemical contents and their approximate percentages.[4] Do not use abbreviations.
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA).[3] Ensure segregation from incompatible materials.[4]
-
Request Pickup: Once the container is full, or as per your institution's guidelines, request a waste pickup from your EHS department.[4]
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: Comprehensive PPE and Handling Protocols for alpha-L-Galactopyranose
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling alpha-L-Galactopyranose. These recommendations are based on standard safety practices for handling non-volatile, solid chemicals.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must conform to EN166 (EU) or NIOSH (US) standards. Ensure a snug fit to protect against dust particles. |
| Skin Protection | Nitrile or latex gloves, Laboratory coat | Inspect gloves for integrity before use. Remove and dispose of contaminated gloves properly. A standard lab coat should be worn to prevent skin contact. |
| Respiratory Protection | Generally not required for small quantities in well-ventilated areas. | If dust is generated or working in a poorly ventilated area, a NIOSH-approved N95 respirator or equivalent is recommended. |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Handling:
-
Work in a well-ventilated area to avoid the accumulation of dust.
-
Avoid generating dust during handling. Use appropriate tools and techniques to minimize dust formation.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials, such as strong oxidizing agents.
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial. The following table outlines the recommended first aid procedures.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[2] Get medical attention if symptoms occur. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water.[4] Never give anything by mouth to an unconscious person. Seek medical attention. |
Spill and Disposal Procedures
Spill Response:
In the case of a spill, a calm and methodical response is necessary to ensure safety and proper cleanup. The following workflow outlines the steps to be taken.
Disposal:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed chemical waste disposal service. Do not dispose of down the drain or into the environment. Contaminated packaging should also be disposed of as chemical waste.[5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
